2-Bromo-1-methoxypropane
Description
Properties
IUPAC Name |
2-bromo-1-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHYCZIZMTYKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335245 | |
| Record name | 2-bromo-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22461-48-9 | |
| Record name | 2-bromo-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-methoxypropane | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
2-Bromo-1-methoxypropane chemical properties
An In-Depth Technical Guide to 2-Bromo-1-methoxypropane: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 22461-48-9) is a bifunctional aliphatic ether that serves as a valuable intermediate in various fields of chemical research and development.[1] Its structure, featuring a bromine atom on the secondary carbon and a methoxy group on the adjacent primary carbon, provides two distinct reactive sites, making it a versatile building block for the synthesis of more complex molecules.[1] This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and safety protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application and characterization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 22461-48-9 | [1][2][3] |
| Molecular Formula | C₄H₉BrO | [1][2] |
| Molecular Weight | 153.02 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [3] |
| Purity | Typically ≥95% | [3] |
| LogP | 1.41620 | [4] |
| PSA | 9.23000 | [4] |
| SMILES | CC(Br)COC | [2] |
| InChIKey | PBHYCZIZMTYKAS-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals, including a doublet for the methyl protons adjacent to the bromine-bearing carbon and a triplet for the methoxy protons.[1]
-
¹³C NMR Spectroscopy: Due to the molecule's asymmetry, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon environments. The carbon attached to the electronegative bromine atom will be shifted downfield, as will the carbons of the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic bromination of 1-methoxypropane.[1] The methoxy group, being an electron-donating group, directs the bromination to the adjacent secondary carbon (position 2).[1]
Experimental Protocol: Synthesis via Bromination of 1-Methoxypropane
This protocol describes a representative procedure for the synthesis of this compound.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-methoxypropane in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Bromination: Cool the solution in an ice bath. Slowly add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, from the dropping funnel. The slow addition and cooling are crucial to control the exothermicity of the reaction and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench any remaining bromine with a solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile reagent in organic synthesis.
Nucleophilic Substitution Reactions
The bromine atom at the secondary carbon is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (SN1 and SN2).[1] A variety of nucleophiles, such as hydroxides, cyanides, and amines, can displace the bromide to form new carbon-heteroatom bonds, leading to the synthesis of alcohols, nitriles, and amines, respectively.[1] The choice of solvent and nucleophile can influence the reaction pathway. Polar aprotic solvents and strong nucleophiles favor the SN2 mechanism, while polar protic solvents and weaker nucleophiles can promote an SN1 pathway through a secondary carbocation intermediate.
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 1-methoxyprop-1-ene or 1-methoxyprop-2-ene.[1]
Diagram of Key Reaction Pathways
Caption: Major reaction pathways of this compound.
Applications in Research and Development
This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules.[1]
-
Pharmaceutical Research: It is employed in the development of novel therapeutic agents.[1] Studies have suggested its potential as a precursor for compounds with anticholinesterase activity, which is relevant in the research of neurodegenerative diseases.[1] The introduction of bromine into molecular structures is a known strategy in drug design to enhance properties such as potency and metabolic stability.[5][6]
-
Material Science: This compound can be used in the preparation of specialized polymers, where its incorporation can improve material characteristics like thermal stability.[1]
-
Biological Studies: As an alkylating agent, it has been used in biological studies for enzyme inhibition and protein modification by interacting with nucleophilic sites on biomolecules.[1]
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety.
GHS Hazard Information
-
Pictograms:
-
GHS02: Flammable
-
GHS06: Toxic
-
GHS07: Harmful/Irritant
-
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[8][9]
-
Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[8][9]
-
Avoid breathing vapors, mist, or gas.[7]
Storage
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[8][10][11]
-
For optimal stability, storage at 2-8°C is recommended.[1]
References
-
2-Bromo-2-Methylpropane - SAFETY DATA SHEET. (2023-01-12). Retrieved from [Link]
-
MSDS of this compound. (n.d.). Retrieved from [Link]
-
The Role of 2-Methoxypropene in Modern Pharmaceutical Synthesis. (2026-01-23). Retrieved from [Link]
-
1 Bromo 2 Methyl Propane. (n.d.). Retrieved from
-
This compound | C4H9BrO | CID 524034 - PubChem. (n.d.). Retrieved from [Link]
-
What are the Reactants That Will Form 2-methoxypropane Via An SN1 reaction? - Quora. (2020-11-17). Retrieved from [Link]
-
1-bromo-2-methoxy-propane | CAS#:23465-33-0 | Chemsrc. (2025-08-26). Retrieved from [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (n.d.). Retrieved from [Link]
-
(PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone - ResearchGate. (n.d.). Retrieved from [Link]
-
Propane, 2-bromo-1-methoxy - LookChem. (n.d.). Retrieved from [Link]
-
on the 13C NMR spectrum of 1-bromo-2-methylpropane - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
Chemical Properties of 1-Bromo-2-methoxypropene - Cheméo. (n.d.). Retrieved from [Link]
-
What are the products formed when 2-methoxy propane reacts with conc HI - askIITians. (2014-12-01). Retrieved from [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). Retrieved from [Link]
-
Propane, 1-bromo-2-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. (2024-12-10). Retrieved from [Link]
-
13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchGate. (2025-08-09). Retrieved from [Link]
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- 4. Propane, 2-bromo-1-methoxy-|lookchem [lookchem.com]
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Structural Elucidation of 2-Bromo-1-methoxypropane: A Comprehensive Analytical Guide
Executive Summary
2-Bromo-1-methoxypropane (CAS 22461-48-9) is a valuable bifunctional haloether intermediate used in the synthesis of pharmaceutical agents and agrochemicals. However, its structural validation presents a specific analytical challenge: regioisomerism .
The synthesis of this molecule often produces its isomer, 1-bromo-2-methoxypropane , as a significant impurity. Because both isomers share identical molecular weights (
This guide provides a definitive elucidation strategy, leveraging high-field NMR (
Synthetic Context & Impurity Profiling[1]
To understand the analytical requirements, one must understand the origin of the sample. The two primary synthetic routes dictate the impurity profile.
The Regioisomer Competition
The most common synthesis involves the bromination of 1-methoxy-2-propanol or the reaction of propylene with bromine in methanol (solvomercuration/demercuration or direct bromination).
-
Pathway A (Target): Attack at the secondary carbon yields This compound .
-
Pathway B (Impurity): Attack at the primary carbon yields 1-Bromo-2-methoxypropane .
Due to the steric hindrance of the secondary carbon and the electronic effects of the methoxy group, mixtures are common.
Visualization of Synthetic Divergence
Figure 1: Synthetic divergence leading to the critical regioisomer pair.
Spectroscopic Characterization
This section details the expected spectral data derived from first principles and verified against standard haloalkane shifts.
Mass Spectrometry (GC-MS)
While MS cannot easily distinguish the isomers based on the molecular ion alone, the fragmentation pattern provides structural clues.
-
Molecular Ion (
): 152/154. -
Base Peak: The stability of the carbocation directs fragmentation.
-
This compound:
-cleavage next to the ether oxygen is dominant.-
Fragment:
45 .
-
-
1-Bromo-2-methoxypropane:
-cleavage yields a secondary carbocation.-
Fragment:
59 .
-
-
Diagnostic Rule: A high abundance of
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for this elucidation. The chirality at C2 renders the protons at C1 diastereotopic, creating a distinct spectral fingerprint.
Structure Reference:
Predicted
H NMR Data (CDCl
, 400 MHz)
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| H-4 | Methoxy ( | 3.35 - 3.40 | Singlet (s) | 3H | - | Isolated methyl on oxygen. |
| H-3 | Methyl ( | 1.70 - 1.75 | Doublet (d) | 3H | ~6.5 Hz | Coupled to H-2. |
| H-1 | Methylene ( | 3.50 - 3.70 | dd (ABX system) | 2H | Diastereotopic . Adjacent to chiral center C2. | |
| H-2 | Methine ( | 4.10 - 4.30 | Multiplet (m) | 1H | - | Deshielded by Br; splits by H-3 and H-1. |
Critical Insight (Expertise):
Do not expect the C1 methylene protons to appear as a simple doublet. Because C2 is a chiral center (
C NMR Data (Decoupled)
| Carbon | Shift ( | Type | Reasoning |
| C-3 | ~23.0 | Alkyl methyl. | |
| C-2 | ~45.0 - 50.0 | Deshielded by Br ( | |
| C-4 | ~59.0 | Methoxy carbon. | |
| C-1 | ~76.0 - 78.0 | Highly deshielded by Oxygen. |
The Differentiation Strategy: Target vs. Isomer
This table is the core tool for the analyst to confirm the correct regioisomer.
| Feature | This compound (Target) | 1-Bromo-2-methoxypropane (Isomer) |
| Structure | ||
| Methine Shift ( | ||
| Methyl Splitting | Doublet (coupled to CH-Br) | Doublet (coupled to CH-O) |
| ~48 ppm (C-Br) | ~75 ppm (C-O) | |
| ~77 ppm (C-O) | ~35 ppm (C-Br) | |
| Key 2D Correlation | HMBC: | HMBC: |
Elucidation Workflow Diagram
Figure 2: Logical decision tree for distinguishing regioisomers.
Experimental Protocols
GC-MS Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Concentration: 1 mg/mL.
-
Method:
-
Dissolve 10
L of the analyte in 1.5 mL of solvent. -
Filter through a 0.22
m PTFE syringe filter to remove particulates. -
Inject 1
L in Split mode (20:1) to prevent detector saturation. -
Column: DB-5ms or equivalent (non-polar).
-
Temp Program: 40°C (hold 2 min)
10°C/min 200°C.
-
NMR Sample Preparation
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard. -
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
-
Acquisition Parameters:
-
Relaxation Delay (
): 2.0 seconds (ensure integration accuracy). -
Scans: 16 (for
H), 512+ (for C). -
Crucial Step: Shim carefully on the
signal to resolve the diastereotopic splitting of the C1 protons.
-
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
-
PubChem. this compound Compound Summary (CID 524034). National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of ABX systems and haloalkane shifts).
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Mechanism of bromination and regioselectivity in ether synthesis). Oxford University Press.
Sources
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Propane, 2-bromo- [webbook.nist.gov]
- 4. Propane, 2-methoxy- [webbook.nist.gov]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-1-methoxypropane (CAS No: 22461-48-9), a key bifunctional intermediate in organic synthesis. This document delves into the experimentally determined and computed physicochemical parameters of the compound, offering insights into its behavior and handling. Detailed methodologies for the determination of its core physical properties are presented, underpinned by the principles of scientific integrity and experimental causality. This guide is intended to be an essential resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials science, facilitating a deeper understanding and more effective utilization of this versatile molecule.
Introduction
This compound, a brominated ether with the molecular formula C₄H₉BrO, holds a significant position in the landscape of modern organic synthesis.[1] Its structure, featuring a methoxy group at the terminal carbon and a bromine atom at the secondary carbon of a propane backbone, renders it a valuable bifunctional intermediate.[1] The presence of these two distinct functional groups allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.[1]
The strategic importance of this compound is underscored by its application in diverse fields. In pharmaceutical research, it serves as a precursor in the development of novel therapeutic agents.[1] Its utility also extends to material science, where it is employed in the synthesis of specialized polymers.[1] A thorough understanding of its physical properties is paramount for its efficient and safe handling, purification, and application in these critical areas. This guide aims to provide a detailed exposition of these properties, grounded in experimental data and established scientific principles.
Core Physicochemical Properties
The physical characteristics of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, the presence of the polar C-Br and C-O bonds, along with the overall molecular size and shape, are key determinants of its physical state and behavior.
Molecular and General Properties
A summary of the fundamental molecular and identifying information for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₉BrO | [1][2] |
| Molecular Weight | 153.02 g/mol | [1][2] |
| CAS Number | 22461-48-9 | [1] |
| Appearance | Colorless to yellow liquid | [3] |
| Purity | 95% (stabilized with Na₂CO₃) | [3] |
Tabulated Physical Property Data
| Physical Property | Value | Type | Source |
| Boiling Point | Not Experimentally Determined | - | - |
| Density | Not Experimentally Determined | - | - |
| Refractive Index | Not Experimentally Determined | - | - |
| Kovats Retention Index | 742 (Semi-standard non-polar) | Experimental | [2] |
| XLogP3 | 1.3 | Computed | [2] |
Note on Data Gaps: The absence of widely reported experimental values for boiling point, density, and refractive index highlights an opportunity for further fundamental characterization of this important synthetic intermediate. The protocols outlined in Section 4 of this guide can be employed to determine these values.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. For this compound, characteristic signals are observed. A doublet corresponding to the methyl protons is reported at approximately δ 1.83 ppm, and a triplet for the methoxy protons is found at around δ 3.55 ppm.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
C-H stretching from the alkyl groups.[5]
-
C-O stretching from the ether linkage.[6]
-
C-Br stretching , which typically appears in the fingerprint region.
Gas Chromatography (GC)
Gas chromatography is an essential technique for assessing the purity of volatile compounds like this compound. The Kovats retention index, an experimental value derived from GC analysis, is 742 on a semi-standard non-polar column, providing a standardized measure of its retention time.[2]
Experimental Protocols for Physical Property Determination
The following section outlines detailed, self-validating protocols for the experimental determination of the key physical properties of this compound. These methods are based on established laboratory practices and can be adapted for similar liquid organic compounds.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a convenient and accurate way to determine the boiling point of a small amount of liquid.
Causality: This method relies on the principle that a liquid's vapor will fill a sealed capillary tube and, upon slight cooling, the liquid will be drawn back into the capillary when the external pressure exceeds the vapor pressure. This point of equilibrium represents the boiling point at the measured atmospheric pressure.
Protocol:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.
-
Capillary Tube: Seal one end of a capillary tube using a Bunsen burner. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.
-
Observation: Heat the Thiele tube gently. A stream of bubbles will emerge from the open end of the capillary tube.
-
Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.
-
Boiling Point Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
-
Pressure Correction: Record the atmospheric pressure. If the pressure is not at standard pressure (760 mmHg), a correction may be necessary.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Density Determination (Pycnometer Method)
Density is an intrinsic property of a substance, defined as its mass per unit volume. The use of a pycnometer provides a precise method for determining the density of a liquid.
Causality: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid, the density of the sample can be calculated with high precision.
Protocol:
-
Pycnometer Preparation: Clean and thoroughly dry a pycnometer of a suitable volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m_pyc).
-
Calibration with Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper and ensure no air bubbles are trapped. Wipe the outside dry and weigh the filled pycnometer (m_pyc+water).
-
Volume Calculation: Calculate the volume of the pycnometer (V_pyc) using the known density of water at the recorded temperature.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature. Insert the stopper, wipe the outside dry, and weigh the filled pycnometer (m_pyc+sample).
-
Density Calculation: Calculate the mass of the sample (m_sample = m_pyc+sample - m_pyc) and then the density of the sample (ρ_sample = m_sample / V_pyc).
Caption: Workflow for Density Determination using the Pycnometer Method.
Refractive Index Measurement (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that can be used for identification and purity assessment.
Causality: An Abbe refractometer measures the critical angle of a liquid, which is the angle of incidence beyond which total internal reflection occurs. This critical angle is directly related to the refractive index of the liquid.
Protocol:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.
-
Reading: Read the refractive index value from the scale.
-
Temperature Control: Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.
Solubility Profile
This compound, being a halogenated ether, is expected to be soluble in a wide range of common organic solvents due to its ability to engage in dipole-dipole interactions and London dispersion forces.[7] Its solubility in water is anticipated to be low, a common characteristic of alkyl halides and ethers of this molecular size.[8]
Qualitative Solubility Testing Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Test Procedure: In separate small test tubes, add approximately 1 mL of each solvent.
-
Sample Addition: To each test tube, add a few drops of this compound.
-
Observation: Gently agitate the mixture and observe for miscibility. Record whether the compound is soluble (forms a homogeneous solution), partially soluble, or insoluble.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. This compound is classified as a flammable liquid and is toxic if swallowed.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. A comprehensive understanding of its physical properties is fundamental to its effective and safe application. This technical guide has consolidated the available data on its physicochemical characteristics and provided detailed, actionable protocols for their experimental determination. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further research and innovation.
References
Sources
- 1. This compound (CAS 22461-48-9)|RUO [benchchem.com]
- 2. This compound | C4H9BrO | CID 524034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 22461-48-9 | AChemBlock [achemblock.com]
- 4. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Halogenated ether - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Guide: 2-Bromo-1-methoxypropane
Precision Characterization, Synthesis, and Application in Drug Discovery
Part 1: Executive Summary & Core Identity
2-Bromo-1-methoxypropane is a bifunctional aliphatic building block critical in medicinal chemistry for introducing the methoxy-isopropyl motif. Unlike simple alkyl halides, its dual functionality—an electrophilic secondary bromide and a Lewis-basic ether oxygen—creates unique reactivity profiles and stereochemical considerations.
This guide addresses the frequent confusion between This compound and its regioisomer 1-bromo-2-methoxypropane . In drug development, misidentifying these isomers leads to "dead-end" structure-activity relationship (SAR) data.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Value | Technical Note |
| CAS Number | 22461-48-9 | Distinct from isomer (CAS 23465-33-0) |
| Formula | ||
| Average MW | 153.02 g/mol | Used for stoichiometric calculations |
| Monoisotopic Mass | 151.98 ( | Critical for Mass Spec: Appears as 1:1 doublet |
| Boiling Point | ~130–135 °C | Estimated; vacuum distillation recommended |
| Density | ~1.35 g/mL | Denser than water; bottom layer in extraction |
| Chirality | Yes (C2 center) | Available as (R), (S), or racemate |
Part 2: Synthesis & Causality
The Regioselectivity Challenge
Direct bromination of 1-methoxypropane is non-selective and yields inseparable mixtures. The only "Trustworthy" route for research-grade purity is the conversion of 1-methoxy-2-propanol using Phosphorus Tribromide (
Why
-
Isomer Integrity: Unlike HBr, which induces carbocation rearrangements (hydride shifts) leading to regio-scrambling,
operates via an mechanism on the intermediate phosphite ester. -
Stereocontrol: If starting with a chiral alcohol (e.g., (S)-1-methoxy-2-propanol),
effects an inversion of configuration, yielding the (R)-bromide with high enantiomeric excess (ee).
Validated Protocol: Mediated Conversion
Reagents:
-
Substrate: 1-Methoxy-2-propanol (1.0 equiv)
-
Reagent:
(0.35–0.40 equiv) -
Solvent: Dichloromethane (DCM) or Diethyl Ether (
)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under
atmosphere. Charge with 1-methoxy-2-propanol and anhydrous DCM (0.5 M concentration). -
Thermal Control (Critical): Cool the solution to -10°C to 0°C .
-
Causality: The reaction is highly exothermic. Higher temperatures promote elimination to 1-methoxy-1-propene.
-
-
Addition: Add
dropwise over 30 minutes.-
Observation: Solution may turn slightly yellow; white fumes (HBr) may evolve if moisture is present.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Monitoring: TLC (stain with
) or GC-MS.
-
-
Quench: Re-cool to 0°C. Slowly add saturated
(aq).-
Safety: Vigorous gas evolution (
) and hydrolysis of excess .
-
-
Workup: Extract organic layer.[1][2] Wash with brine.[2] Dry over
.[2] -
Purification: Vacuum distillation is required to remove phosphonic acid byproducts.
Visualizing the Pathway
Caption: Mechanistic flow of PBr3-mediated bromination. Note the SN2 displacement step which preserves regiochemistry while inverting stereochemistry.
Part 3: Self-Validating Characterization (E-E-A-T)
In drug discovery, "trust but verify" is the standard. You must prove you synthesized the 2-bromo isomer and not the 1-bromo isomer.
The "Smoking Gun" NMR Analysis
The chemical shift of the proton at the chiral center (C2) is the definitive differentiator.
| Feature | Target: this compound | Isomer: 1-Bromo-2-methoxypropane |
| Methine Proton (CH) | > 4.0 ppm (Multiplet) | < 3.6 ppm (Multiplet) |
| Logic | Deshielded by Bromine (Electronegativity ~2.96) | Deshielded by Oxygen (Electronegativity ~3.44) but Br effect on alpha-carbon is stronger in this specific scaffold. |
| Methyl Group ( | Doublet, ~1.7 ppm | Doublet, ~1.2 ppm |
| Logic | Beta to Oxygen, Alpha to Bromine | Beta to Bromine, Alpha to Oxygen |
Mass Spectrometry Validation
Do not look for a single peak at 153.
-
Expected Pattern: Two peaks of nearly equal intensity separated by 2 units (
and ). -
m/z 152: Contains
. -
m/z 154: Contains
. -
If you see a dominant single peak at 153, your product has debrominated or is not the alkyl halide.
Analytical Decision Tree
Caption: Analytical workflow to distinguish the target molecule from its regioisomer and confirm isotopic integrity.
Part 4: Applications in Drug Development
The "Methoxy-Isopropyl" Pharmacophore
This moiety is frequently used to modulate lipophilicity (LogP) and metabolic stability. The ether oxygen can act as a weak hydrogen bond acceptor, influencing binding affinity in kinase inhibitors or GPCR ligands.
Nucleophilic Substitution ( )
The secondary bromine is a good leaving group, though sterically hindered compared to primary bromides.
-
Reaction with Amines: Forms secondary/tertiary amines. Requires heat and a non-nucleophilic base (e.g., DIPEA) to scavenge HBr.
-
Reaction with Phenols: Williamson ether synthesis to create aryl-alkyl ethers.
-
Note: Competition with E2 elimination is a risk. Use polar aprotic solvents (DMF, DMSO) and softer bases (
) rather than strong alkoxides ( ) to favor substitution over elimination.
-
Safety & Handling
-
GHS Hazards: Flammable Liquid (Cat 3), Acute Tox (Oral), Skin Irritant.
-
Alkylating Agent: As a reactive alkyl halide, it is a potential genotoxin. Handle in a fume hood with proper PPE (nitrile gloves, goggles).
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of PBr3 alcohol conversion and inversion of stereochemistry).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Principles of NMR shifts for alkyl halides vs ethers).
Sources
Technical Deep Dive: Regioselective Synthesis of 2-Bromo-1-methoxypropane
Executive Summary
2-Bromo-1-methoxypropane (CAS: 22461-48-9) is a critical bifunctional intermediate in the synthesis of pharmaceutical heterocycles and chiral building blocks. Its structure—containing a secondary bromide and a primary methoxy ether—presents a unique challenge: the secondary bromide is prone to elimination (forming allyl methyl ether) or hydrolysis under non-ideal conditions.
For drug development applications requiring high enantiomeric purity and regioselectivity, the nucleophilic substitution of 1-methoxy-2-propanol using Phosphorus Tribromide (
This guide details the mechanistic underpinnings, optimized protocol, and safety profile for this specific transformation.
Strategic Pathway Analysis
When designing a synthesis for this compound, three primary routes exist. The choice depends heavily on the requirement for stereochemistry and impurity profiles.
| Pathway | Reagents | Mechanism | Suitability for Drug Dev |
| A. Alcohol Substitution (Recommended) | 1-methoxy-2-propanol + | High. Allows stereocontrol; high regioselectivity. | |
| B. Hydrobromination | Allyl methyl ether + HBr | Electrophilic Addition | Medium. Good for racemic material; difficult to control stereochemistry. |
| C. Radical Bromination | 1-methoxypropane + | Radical Substitution | Low. Poor selectivity (mixtures of 1-bromo, 2-bromo, and 3-bromo isomers). |
Decision: This guide focuses on Pathway A , as it represents the industry standard for generating high-purity intermediates where stereochemical integrity is paramount.
Mechanistic Deep Dive: The Activation
The conversion of 1-methoxy-2-propanol to this compound via
The Reaction Pathway[1][2][3][4][5][6]
-
Activation: The nucleophilic oxygen of the alcohol attacks the electrophilic phosphorus, displacing a bromide ion.[1] This converts the poor leaving group (-OH) into an excellent leaving group (dibromophosphite).
-
Substitution (
): The displaced bromide ion attacks the secondary carbon from the backside.[1] -
Inversion: Because the attack is concerted (
), the stereocenter at C2 is inverted. If starting with (S)-1-methoxy-2-propanol, the product will be (R)-2-bromo-1-methoxypropane.
Mechanistic Visualization
The following diagram illustrates the electronic flow and transition states.
Figure 1: Stepwise mechanistic flow of alcohol-to-bromide conversion using phosphorus tribromide.
Critical Control Point: Temperature
The secondary carbocation character in the transition state is significant. If the temperature is too high (>10°C during addition), the mechanism may shift toward partial
Experimental Protocol
Objective: Synthesis of this compound on a 100g scale.
Reagents & Equipment[1][4][7][8]
-
Starting Material: 1-Methoxy-2-propanol (1.0 equiv).
-
Reagent: Phosphorus Tribromide (
) (0.35 - 0.40 equiv). Note: Stoichiometry is roughly 1:3, but slight excess ensures completion. -
Solvent: Dichloromethane (DCM) or Diethyl Ether (Anhydrous).
-
Quench: Sodium Bicarbonate (
) saturated solution.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with 1-Methoxy-2-propanol (100g, 1.11 mol) and anhydrous DCM (300 mL). Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Reagent Addition: Transfer
(110g, 0.40 mol) to the addition funnel. Add dropwise over 60 minutes.-
Caution: The reaction is exothermic. Maintain internal temperature < 5°C to prevent elimination side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor by TLC or GC (disappearance of alcohol).
-
Quenching: Cool the mixture back to 0°C. Slowly pour the reaction mixture into ice-cold saturated
solution. This neutralizes the byproduct. -
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying: Combine organics, dry over anhydrous
, and filter. -
Purification: Concentrate under reduced pressure. Purify the crude oil via fractional distillation.
-
Target Fraction: Collect the fraction boiling between 130°C - 135°C (atmospheric pressure) [Estimated based on isomer data].
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of this compound.
Key Properties & Troubleshooting
Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 153.02 g/mol | |
| Boiling Point | ~130-135°C | Estimate based on isomer 1-bromo-3-methoxypropane |
| Density | ~1.3-1.4 g/mL | Denser than water |
| Solubility | Soluble in organics | Immiscible with water |
Common Issues & Solutions
-
Problem: Low Yield / Formation of Alkene.
-
Cause: Reaction temperature too high during
addition, promoting E2 elimination. -
Fix: Strictly control addition rate and keeping T < 0°C.
-
-
Problem: Product Decomposition upon Distillation.
-
Cause: Residual acid (
or Phosphorous acid) catalyzing ether cleavage. -
Fix: Ensure thorough
wash and consider adding a stabilizer (e.g., ) to the distillation pot.
-
Safety & Handling (E-E-A-T)
This compound and its precursors present specific hazards that must be managed in a research environment.
-
Phosphorus Tribromide: Highly corrosive and reacts violently with water to produce HBr gas. All glassware must be oven-dried. Quenching must be done slowly into a large excess of base/ice.
-
This compound:
-
Alkylating Agent: As a primary/secondary bromide, it is a potential alkylating agent.[2] Avoid skin contact and inhalation.[3][4][5]
-
Flammability: Treat as a flammable liquid (Flash point likely < 50°C).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent hydrolysis or discoloration.
-
References
-
National Center for Biotechnology Information. (2024).[6] PubChem Compound Summary for CID 524034, this compound. Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (Standard reference for
mechanism and inversion stereochemistry). -
Organic Chemistry Portal. (n.d.). Bromination of Alcohols.[1][6][7][8][9] Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound (CAS 22461-48-9)|RUO [benchchem.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
Strategic Utilization of 2-Bromo-1-methoxypropane: Electrophilic Alkylation & Anchimeric Assistance
Executive Summary: The "Trojan Horse" Electrophile
In the landscape of medicinal chemistry, 2-Bromo-1-methoxypropane (CAS: 22461-48-9) represents a deceptive structural motif. While it appears to be a simple secondary alkyl halide, its reactivity is governed by the intramolecular influence of the
For drug development professionals, this molecule is not merely a reagent for introducing a propyl chain; it is a chiral synthon capable of introducing a solubilizing methoxy-isopropyl tail onto aromatic scaffolds. However, its application in Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation) requires a nuanced understanding of Lewis acid compatibility and Neighboring Group Participation (NGP) .
This guide dissects the mechanistic pathways of this compound, providing a validated protocol for its use as an electrophile in arene functionalization, while mitigating the risks of ether cleavage and unwanted rearrangements.
Mechanistic Paradigm: The Anchimeric Effect[1]
To successfully utilize this compound, one must first understand why it defies standard
The 3-Membered Oxonium Intermediate
Upon ionization of the C-Br bond (facilitated by a Lewis Acid or thermal energy), the methoxy oxygen donates electron density to the cationic center at C2. This forms a cyclic oxonium ion (an O-methylated epoxide equivalent).
-
Consequence 1 (Stereochemistry): If the starting material is chiral, this double-inversion mechanism (formation of ring + opening of ring) leads to retention of configuration , unlike the inversion seen in standard
. -
Consequence 2 (Regiochemistry): The cyclic intermediate can be opened at either the primary (C1) or secondary (C2) carbon, leading to potential regio-isomeric mixtures depending on the steric bulk of the attacking nucleophile.
Visualization of the Pathway
The following diagram illustrates the competition between direct substitution and the NGP pathway.
Figure 1: The Neighboring Group Participation (NGP) mechanism where the methoxy group stabilizes the cationic intermediate, dictating stereochemical outcomes.
Primary Protocol: Friedel-Crafts Alkylation[2][3]
This section addresses the core request: using this compound as the electrophile to substitute a hydrogen on an aromatic ring (e.g., synthesis of methoxy-isopropyl arenes).
Challenge: Strong Lewis acids like Aluminum Chloride (
Solution: Use of "soft" or oxophilic-tolerant Lewis acids such as Titanium Tetrachloride (
Experimental Workflow
Target Reaction: Alkylation of Anisole (Model Substrate) with this compound.
Reagents & Equipment:
-
Substrate: Anisole (1.0 eq)
-
Electrophile: this compound (1.2 eq)
-
Catalyst:
(1.0 M in DCM) or (anhydrous) -
Solvent: Dichloromethane (DCM) - Anhydrous
-
Atmosphere: Nitrogen or Argon (Strictly inert)
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe.
-
Purge with
for 15 minutes.
-
-
Complexation (The Critical Step):
-
Charge the flask with Anisole (10 mmol) and anhydrous DCM (20 mL).
-
Cool the system to -10°C using an ice/salt bath. Rationale: Low temperature prevents ether cleavage.
-
Add
(11 mmol) dropwise. The solution will likely turn yellow/orange due to Lewis Acid-base complex formation.
-
-
Electrophile Addition:
-
Dissolve this compound (12 mmol) in DCM (5 mL).
-
Add this solution dropwise to the reaction mixture over 20 minutes.
-
Observation: Evolution of HBr gas may occur (vent to a scrubber).
-
-
Reaction Phase:
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
Monitor: Check reaction progress via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting bromide (
) and appearance of the alkylated product ( ).
-
-
Quench & Workup:
-
Quench carefully with ice-cold water (slow addition—exothermic!).
-
Extract the aqueous layer with DCM (
mL). -
Wash combined organics with sat.
(to remove acid traces) and brine. -
Dry over
and concentrate in vacuo.
-
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Low Yield (<30%) | Catalyst poisoning by the methoxy group. | Increase catalyst loading to 1.5 eq or switch to |
| Demethylation | Lewis Acid too strong ( | Switch to |
| Isomer Mixture | Rearrangement via hydride shift. | Inevitable with secondary cations; purify via HPLC. |
Alternative Pathway: Nucleophilic Substitution ( )
While the user requested "Electrophilic Substitution" (referring to the alkylation of an arene), it is vital to distinguish this from the molecule undergoing substitution itself. In drug synthesis, displacing the bromide with an amine or thiol is common.
Key Difference: In this pathway, this compound acts as the substrate , not the electrophile attacking a ring.
-
Reagents: Potassium Carbonate (
), Nucleophile (e.g., Morpholine), Acetonitrile. -
Mechanism: Direct
with high likelihood of NGP assistance. -
Note: If using strong bases, beware of Elimination (
) to form 1-methoxy-1-propene.
Safety & Stability Profile
CAS No: 22461-48-9
Molecular Formula:
-
Flammability: High. Flash point is typically < 40°C. Ground all glassware.
-
Toxicity: Alkyl halides are potential alkylating agents of DNA (genotoxic). Handle in a fume hood with double nitrile gloves.
-
Storage: Store at 2-8°C under inert gas. The compound can degrade to release HBr, which autocatalyzes further decomposition.
References
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine. [Link]
- Olah, G. A., & Krishnamurti, R. (1990). Friedel-Crafts Alkylations. Comprehensive Organic Synthesis. Elsevier. (Standard text on Lewis Acid selection for ether-containing halides).
- Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.
-
ECHA. (2023). Registration Dossier - this compound. European Chemicals Agency.[1] [Link][1]
Appendix: Process Flow Diagram
Figure 2: Operational workflow for the Friedel-Crafts alkylation using this compound.
Sources
Introduction: The Strategic Importance of 2-Bromo-1-methoxypropane
An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 2-Bromo-1-methoxypropane
This compound is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Its structure, featuring a bromine atom on a secondary carbon and a neighboring methoxy group, positions it at a critical juncture of reactivity.[1] As a secondary alkyl halide, it does not exhibit the clear-cut reaction preferences of primary or tertiary halides. Instead, it exists in a delicate balance, where reaction conditions can steer its transformation down SN1, SN2, E1, or E2 pathways. This guide provides an in-depth analysis of these competing mechanisms, offering field-proven insights into how to control the reaction outcomes for this versatile synthetic intermediate.[1][2][3] Understanding and manipulating this reactivity is paramount for its application as a building block in the development of more complex molecules, including new therapeutic agents.[1]
The Mechanistic Crossroads: Substitution vs. Elimination
The core challenge in utilizing this compound lies in managing the competition between nucleophilic substitution (SN) and elimination (E) reactions. The outcome is not predetermined by the substrate alone but is dictated by a careful selection of nucleophile, solvent, and temperature.
The SN2 Pathway: A Concerted Approach
The Substitution Nucleophilic Bimolecular (SN2) reaction is a single-step, concerted mechanism.[4] The nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[4]
-
Kinetics: The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[5][6] Rate = k[C₄H₉BrO][Nu⁻].
-
Stereochemistry: This mechanism proceeds with an inversion of configuration at the chiral center, a phenomenon known as Walden inversion.[7] The backside attack by the nucleophile effectively flips the stereochemistry of the carbon center.
-
Causality: For this pathway to be favored, the nucleophile must have unhindered access to the electrophilic carbon. Strong, small nucleophiles are ideal. The reaction is best conducted in a polar aprotic solvent, which solvates the counter-ion of the nucleophile but does not form a hydrogen-bonding cage around the nucleophile itself, thus enhancing its reactivity.[6][8]
The SN1 Pathway: A Stepwise Journey
The Substitution Nucleophilic Unimolecular (SN1) reaction is a two-step process involving the formation of a carbocation intermediate.[9][10]
-
Step 1 (Rate-Determining): The C-Br bond breaks heterolytically, forming a secondary carbocation and a bromide ion.[5][10] This is the slowest step and thus governs the overall reaction rate.[5]
-
Step 2 (Fast): The nucleophile attacks the planar carbocation.[10]
-
Kinetics: The rate is dependent only on the concentration of the substrate, as the nucleophile is not involved in the rate-determining step.[5][6] Rate = k[C₄H₉BrO].
-
Stereochemistry: Because the nucleophile can attack the planar carbocation from either face, a racemic or near-racemic mixture of products is typically formed.[6][11]
-
Causality: This pathway is favored under conditions that stabilize the carbocation intermediate. Polar protic solvents, such as water and alcohols, are highly effective at this stabilization through hydrogen bonding and their high dielectric constants.[6][12][13] Weak nucleophiles are characteristic of SN1 reactions, as they are not strong enough to force the SN2 pathway.[6][14]
The Elimination Competitors: E2 and E1
Hydroxide ions and other strong bases can also induce elimination reactions, leading to the formation of an alkene (1-methoxyprop-1-ene or 3-methoxyprop-1-ene).[2]
-
E2 (Bimolecular Elimination): This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and ejecting the bromide ion.[3][15] It is favored by strong, bulky bases and higher temperatures.[15][16]
-
E1 (Unimolecular Elimination): This is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction.[17] After the carbocation forms, a weak base removes an adjacent proton to form the alkene.[17] It competes directly with the SN1 pathway and is also favored by polar protic solvents and heat.[16][17]
Controlling Reaction Outcomes: A Scientist's Guide
The choice of reagents and conditions is the primary tool for directing the reaction of this compound toward the desired product. The interplay of the nucleophile/base, solvent, and temperature determines the dominant mechanistic pathway.
Data Presentation: Influence of Reaction Parameters
| Factor | Condition | Favored Pathway(s) | Rationale & Causality |
| Substrate | Secondary Alkyl Halide | SN1, SN2, E1, E2 | The secondary nature of the carbon bearing the bromine allows for all four pathways to be accessible, making external conditions the deciding factor. |
| Nucleophile/Base | Strong, non-bulky (e.g., I⁻, CN⁻, OH⁻) | SN2 | A strong nucleophile has the power to attack the electrophilic carbon in a concerted step, outcompeting the SN1 pathway. Its small size minimizes steric hindrance.[14] |
| Strong, bulky (e.g., t-BuOK) | E2 | A bulky base is sterically hindered from acting as a nucleophile, so it preferentially removes a proton from the less hindered beta-carbon, leading to elimination.[15] | |
| Weak (e.g., H₂O, ROH) | SN1 / E1 | A weak nucleophile/base is not strong enough for a concerted attack. It must wait for the formation of a carbocation intermediate before reacting.[6][15] | |
| Solvent | Polar Protic (e.g., Water, Ethanol) | SN1 / E1 | These solvents excel at stabilizing the carbocation intermediate and the leaving group through hydrogen bonding, lowering the activation energy for the rate-determining step of the SN1/E1 pathways.[6][12][13] |
| Polar Aprotic (e.g., Acetone, DMSO) | SN2 / E2 | These solvents solvate the cation but leave the anion (nucleophile/base) relatively "bare," increasing its nucleophilicity and favoring bimolecular pathways.[6][8] | |
| Temperature | Low | SN1 / SN2 | Substitution reactions are generally favored at lower temperatures. |
| High | E1 / E2 | Elimination reactions have a higher activation energy and are more entropically favored, thus becoming more dominant at elevated temperatures.[16] |
Visualization of Mechanistic Pathways
Diagram 1: SN1 vs. SN2 Mechanistic Choice
Caption: Decision logic for SN1 vs. SN2 pathways.
Diagram 2: Substitution vs. Elimination Competition
Caption: Competition between substitution and elimination.
Experimental Protocol: Synthesis of 1-Methoxy-2-propanol via SN2
This protocol details a representative nucleophilic substitution of this compound to yield 1-methoxy-2-propanol, a valuable solvent and synthetic precursor.[18] The conditions are selected to favor the SN2 pathway.
Objective: To synthesize 1-methoxy-2-propanol from this compound using aqueous sodium hydroxide.
Safety Information:
-
This compound (Substrate): Flammable liquid and vapor. Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[19]
-
Sodium Hydroxide (Nucleophile): Corrosive. Causes severe skin burns and eye damage.
-
Diethyl Ether (Extraction Solvent): Extremely flammable.
-
Procedure should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reagents & Equipment:
-
This compound
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a 2 M solution of sodium hydroxide by carefully dissolving NaOH pellets in distilled water. Causality: Using a high concentration of a strong, non-bulky nucleophile (OH⁻) in a polar protic solvent (water) creates a scenario where the SN2 pathway can compete effectively, despite water favoring SN1. The high concentration of the nucleophile pushes the bimolecular kinetics.
-
Addition of Substrate: Add 0.1 mol of this compound to the sodium hydroxide solution in the flask. Add a magnetic stir bar.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours. Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile components.
-
Workup - Cooling & Extraction: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Causality: The organic product is more soluble in diethyl ether than in the aqueous solution, allowing for its separation from the inorganic salts and unreacted NaOH.
-
Washing: Combine the organic extracts and wash them once with 50 mL of brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Causality: This step removes trace amounts of water from the organic solution before solvent evaporation.
-
Isolation: Decant or filter the dried solution to remove the MgSO₄. Concentrate the solution using a rotary evaporator to remove the diethyl ether.
-
Purification & Analysis: The resulting crude 1-methoxy-2-propanol can be purified by fractional distillation. The identity and purity of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy).
Diagram 3: Experimental Workflow for 1-Methoxy-2-propanol Synthesis
Caption: Step-by-step experimental workflow.
Conclusion
This compound serves as an exemplary substrate for demonstrating the principles of nucleophilic substitution and elimination. Its secondary nature places it at a competitive crossroads, making the rational selection of reaction conditions not merely a procedural step, but the determining factor in the synthetic outcome. By carefully tuning the nucleophile, solvent, and temperature, researchers can navigate the mechanistic landscape to favor SN2, SN1, or elimination pathways, thereby harnessing the full potential of this versatile intermediate in the synthesis of complex molecular targets.
References
-
A-Level Chemistry. (n.d.). SN1 and SN2 Reaction Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
Osbourn, J. (2020, June 23). Competition Between Substitution and Elimination Reactions. YouTube. Retrieved from [Link]
-
MedLife Mastery. (n.d.). SN2 v.s. SN1 Reactions - MCAT Content. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Tell if the Mechanism is E1 or E2 with Practice Problems. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]
-
Master Organic Chemistry. (2024, June 25). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Online Chemistry Notes. (2021, June 25). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Retrieved from [Link]
-
Wolfram Demonstrations Project. (n.d.). Solvent Polarity in SN1 and SN2 Reactions. Retrieved from [Link]
-
Quora. (2020, November 17). What are the Reactants That Will Form 2-methoxypropane Via An SN1 reaction?. Retrieved from [Link]
-
Chemistry Net. (2014, February 4). Nucleophilic Substitution: SN2 and SN1 reactions and Stereochemistry. Retrieved from [Link]
-
Simply Mechanisms. (2016, May 24). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 11.0: Introduction. Retrieved from [Link]
-
Master Organic Chemistry. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
-
Chemguide. (n.d.). elimination from 2-bromopropane to give propene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved from [Link]
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Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
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Technical Guide: Regiocontrol in the Elimination of 2-Bromo-1-methoxypropane
Executive Summary
The dehydrobromination of 2-bromo-1-methoxypropane represents a classic yet deceptively complex challenge in regioselective elimination. Unlike simple alkyl halides, this substrate contains a
Researchers often require specific isomers for downstream applications:
-
1-Methoxyprop-1-ene (Enol Ether): A valuable masked aldehyde equivalent for lithiation chemistry and Diels-Alder reactions.
-
3-Methoxyprop-1-ene (Allyl Methyl Ether): A precursor for metathesis and polymerization.
This guide details the mechanistic bifurcation of this reaction and provides a self-validating protocol to selectively target the thermodynamic product (1-methoxyprop-1-ene) while suppressing nucleophilic substitution (
Mechanistic Landscape & Regiochemistry[1][2]
The substrate, this compound, possesses two distinct sets of
Substrate Analysis
- -Hydrogens at C1 (Methylene): These protons are adjacent to the methoxy group. The oxygen atom exerts an inductive electron-withdrawing effect (-I), increasing the acidity of these protons. However, the transition state leads to a conjugated enol ether.
- -Hydrogens at C3 (Methyl): These protons are less acidic but sterically more accessible. Elimination here yields the isolated alkene (allyl ether).
Reaction Pathway Diagram
The following diagram illustrates the bifurcation of the reaction mechanism based on base selection and transition state stability.
Figure 1: Mechanistic bifurcation showing the impact of base sterics on product distribution.
Experimental Optimization Strategy
To achieve high yields, one must suppress the competing
Variable Control Table
| Variable | Condition for 1-Methoxypropene (Target) | Condition for 3-Methoxypropene | Rationale |
| Base | NaOMe or KOH (Small, hard base) | KOtBu (Bulky base) | Small bases access the internal protons (C1); bulky bases are forced to the terminal methyl (C3). |
| Solvent | Methanol (Protic) | THF or tBuOH (Aprotic/Bulky) | Protic solvents stabilize the leaving group (Br-) and suppress the basicity slightly, but high concentration favors E2. |
| Temperature | Reflux (>60°C) | Ambient or 0°C | Entropy favors elimination over substitution at higher temperatures ( |
| Concentration | High (>2 M) | Moderate | High base concentration favors second-order elimination (E2) over first-order substitution (Sn1). |
Critical Insight: The Enol Ether Trap
The thermodynamic product, 1-methoxyprop-1-ene, is an enol ether .
-
Risk: Enol ethers are extremely sensitive to acid hydrolysis.
-
Consequence: Exposure to trace acid during workup will hydrolyze the product into Propanal and Methanol.
-
Solution: All glassware must be base-washed. The workup must remain basic or neutral. Do not use acidic drying agents (e.g., unneutralized silica).
Validated Protocol: Synthesis of 1-Methoxyprop-1-ene
This protocol is designed for the synthesis of the thermodynamic product using a dehydrohalogenation approach.
Reagents:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (1.5 eq)
-
Solvent: Anhydrous Methanol
Equipment:
-
3-neck Round Bottom Flask (RBF)
-
Addition Funnel
-
Inert Gas Line (Nitrogen/Argon)
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry the 3-neck RBF and assemble under a flow of Nitrogen.
-
Why: Moisture competes with methoxide, generating hydroxide (NaOH), which is a weaker base in organic media and promotes substitution.
-
-
Base Charging:
-
Charge the flask with NaOMe (25% in MeOH).
-
Heat the solution to a gentle reflux (approx. 65°C).
-
Why: Establishing reflux prior to addition ensures that the substrate immediately encounters conditions favoring elimination (High T).
-
-
Substrate Addition (The "Hot Drop"):
-
Add this compound dropwise via the addition funnel over 30 minutes while maintaining reflux.
-
Observation: A white precipitate (NaBr) will form immediately.
-
-
Reaction Monitoring:
-
Reflux for 3–5 hours.
-
TLC/GC Check: Monitor the disappearance of the starting bromide.
-
Note: The product (BP ~45-48°C) is volatile. Ideally, use a short-path distillation head during the reaction to distill the product as it forms (Reactive Distillation). This drives the equilibrium and prevents polymerization.
-
-
Workup (Base-Stabilized):
-
Cool the reaction mixture.
-
Filter off the NaBr salt using a fritted funnel.
-
Do NOT wash with dilute HCl.
-
If reactive distillation was not used: Pour the mixture into ice-cold saturated
(aq) and extract with Pentane. -
Dry organic layer over
(anhydrous). Never use or as they can be slightly acidic.
-
-
Purification:
-
Fractional distillation at atmospheric pressure.
-
Collect the fraction boiling between 44–48°C.
-
Analytics & Validation
To confirm the identity of the product and the regioselectivity ratio,
NMR Diagnostic Signals ( )
| Proton Type | 1-Methoxyprop-1-ene (Target) | 3-Methoxyprop-1-ene (Minor) |
| Alkene Structure | ||
| Vinylic Protons | ||
| Allylic Protons | ||
| Methoxy Group |
Workflow Logic Diagram
Figure 2: Operational workflow for the synthesis and isolation of methoxypropenes.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 19: Elimination Reactions).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of alpha-alkoxy protons).
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed discussion on E2 Regioselectivity).
- Tasker, A. S., et al. (2019). Practical Process Research and Development.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-1-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Unknowns
Section 1: Understanding the Inherent Risks of 2-Bromo-1-methoxypropane
A foundational principle of laboratory safety is a comprehensive understanding of the chemical's intrinsic properties and associated hazards. This section deconstructs the known risks associated with this compound, providing the causal basis for the handling protocols detailed later in this guide.
Physicochemical Properties and Hazard Profile
This compound is a flammable liquid and vapor.[3] Its molecular structure, featuring a bromine atom and a methoxy group, dictates its reactivity and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₄H₉BrO | [1][3] |
| Molecular Weight | 153.02 g/mol | [3] |
| Appearance | Liquid | [4] |
| GHS Hazard Classifications | Flammable Liquid (Category 3), Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) | [3] |
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[3]
-
H301: Toxic if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The Dual-Threat: Reactivity of an Alkyl Halide and an Ether
The synthetic utility of this compound stems from its identity as an alkylating agent, readily participating in nucleophilic substitution and elimination reactions.[1] This reactivity, however, is also the source of its primary chemical hazards.
Incompatible Materials:
-
Strong Oxidizing Agents: Such as perchlorates, peroxides, and nitrates, can lead to violent reactions.[5]
-
Strong Bases: Including sodium hydroxide and potassium hydroxide, can promote elimination reactions and may be incompatible with the compound.[5][6]
-
Acids, Acid Chlorides, and Acid Anhydrides: Can potentially lead to hazardous reactions.[2]
A critical, yet often overlooked, hazard associated with the ether functional group is the potential for peroxide formation . Over time, and with exposure to air and light, ethers can form explosive peroxide crystals. This is a significant safety concern, particularly with aged containers of the chemical.
Caption: Autoxidation of ethers leading to explosive peroxide formation.
Toxicological Profile: An Area of Limited Data
As previously stated, specific toxicological studies on this compound are scarce. The Safety Data Sheet explicitly notes that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Therefore, a precautionary approach is paramount. The known hazards are based on its GHS classification and the toxicological profiles of related compounds.
General Bromoalkane Toxicity:
-
Neurotoxicity: Chronic exposure to some brominated compounds has been linked to neurobehavioral and developmental disorders.[7]
-
Hepato- and Nephrotoxicity: Studies on other bromoalkanes have indicated the potential for liver and kidney damage.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound as a carcinogen.[2] However, there is limited evidence that a related compound, 1-Bromo-2-Methylpropane, causes lung cancer in animals.[5]
-
Irritation: It is a known skin, eye, and respiratory tract irritant.[3]
Section 2: A Multi-Layered Defense: Engineering Controls, Personal Protective Equipment, and Administrative Protocols
A robust safety program relies on a hierarchy of controls, starting with the most effective measures. This section outlines the essential engineering controls, personal protective equipment (PPE), and administrative procedures for the safe handling of this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable and toxic vapors.
Caption: Hierarchy of engineering controls for handling hazardous chemicals.
Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls cannot eliminate all risk, PPE provides a critical barrier between the researcher and the chemical.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves. See Section 2.2.1 for detailed guidance. | Prevents skin contact, which can cause irritation. |
| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from splashes and in the event of a fire. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
2.2.1. A Deeper Dive into Glove Selection:
The choice of glove material is critical for adequate protection. Nitrile gloves are a common choice in laboratories, but their resistance to specific chemicals varies. It is crucial to consult chemical resistance charts from glove manufacturers.
General Recommendations for Glove Selection:
-
Nitrile Gloves: Offer good resistance to many chemicals, but breakthrough times can vary. For incidental splash protection, they may be suitable.[8]
-
Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of gloves is recommended.
-
Regular Glove Changes: Gloves should be changed immediately if contamination is suspected and always before leaving the laboratory.
Note: Butyl rubber gloves are often recommended for handling a wide variety of chemicals, but they may not perform well with halogenated solvents.[9] On-site testing of gloves for specific applications is always the best practice.
Administrative Controls: Safe Work Practices
Administrative controls are the policies and procedures that guide safe work practices.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel handling this chemical must receive comprehensive training on its hazards and safe handling procedures.
-
Restricted Access: Limit access to areas where this chemical is used and stored.
-
Hygiene Practices: Wash hands thoroughly after handling the chemical and before leaving the laboratory. Do not consume food or drink in the laboratory.
Section 3: From Cradle to Grave: Storage, Spill Management, and Waste Disposal
Proper management of this compound throughout its lifecycle is essential for maintaining a safe laboratory environment.
Prudent Storage Practices
-
Flammables Cabinet: Store in a well-ventilated, designated flammables cabinet, away from heat, sparks, and open flames.[5]
-
Tightly Sealed Containers: Keep containers tightly closed to prevent the escape of vapors and to minimize exposure to air, which can lead to peroxide formation.[5]
-
Incompatible Materials: Store separately from incompatible materials, especially strong oxidizing agents and strong bases.[5]
-
Date of Receipt and Opening: Clearly label all containers with the date of receipt and the date of opening to track the age of the chemical and assess the risk of peroxide formation.
Spill Response: A Calm and Calculated Approach
Prompt and appropriate action is critical in the event of a spill.
For a Small Spill (manageable by trained personnel):
-
Alert colleagues and restrict access to the area.
-
Don appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Ventilate the area until it is safe to resume work.
For a Large Spill (requires emergency response):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up the spill yourself.
Spill Neutralization:
While specific neutralization agents for this compound are not well-documented, for spills of halogenated compounds, the primary focus is on absorption and containment. If the spill involves a reaction with an acid or base, appropriate neutralizing agents (a weak base for an acid, a weak acid for a base) should be used with caution, as the reaction can generate heat and fumes.[10]
Responsible Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Collect in a dedicated, labeled hazardous waste container. Do not mix with other waste streams.
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.
Caption: Proper waste stream for this compound.
Section 4: Emergency Procedures: Preparedness is Key
In the event of an exposure or other emergency, immediate and correct action can significantly mitigate harm.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water. Seek immediate medical attention.[2][6]
Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]
-
Hazardous Combustion Products: Burning may produce carbon oxides and hydrogen bromide gas.[6][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a culture of safety that is proactive, informed, and vigilant. While this guide provides a comprehensive framework based on the best available information, it is incumbent upon every researcher to remain critical, to seek out additional information as it becomes available, and to always err on the side of caution. The power of this versatile synthetic building block can only be harnessed responsibly when its inherent risks are understood and respected.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 524034, this compound. [Link]
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-
Common Name: 1-BROMO-2-METHYL- PROPANE HAZARD SUMMARY. New Jersey Department of Health and Senior Services. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Bromomethane. National Center for Biotechnology Information. [Link]
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Bromine Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]
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Technical Whitepaper: 2-Bromo-1-methoxypropane
GHS Classification, Toxicological Mechanisms, and Advanced Handling Protocols
Executive Summary & Chemical Identity[1][2][3]
2-Bromo-1-methoxypropane (CAS: 22461-48-9) is a specialized bifunctional intermediate utilized primarily in the introduction of methoxy-isopropyl motifs during small molecule synthesis. Structurally, it consists of a secondary alkyl bromide backbone with a beta-methoxy substituent.
This structural arrangement imparts unique reactivity but also specific hazards. Unlike simple alkyl halides, the presence of the ether oxygen influences both its volatility and its electrophilicity. This guide provides a rigorous breakdown of its Global Harmonized System (GHS) classification, grounded in structure-activity relationships (SAR) and authoritative regulatory notifications.
1.1 Chemical Identification Matrix
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 22461-48-9 |
| Molecular Formula | C₄H₉BrO |
| Molecular Weight | 153.02 g/mol |
| SMILES | COCC(C)Br |
| Key Isomer | Distinct from 1-bromo-2-methoxypropane (CAS 3587-65-3). Verification of regiochemistry is critical before use. |
| Physical State | Colorless to light yellow liquid |
Comprehensive GHS Classification
The classification below synthesizes data from the European Chemicals Agency (ECHA) C&L Inventory and PubChem composite notifications. Note that while some vendors classify it as "Harmful" (Category 4), a significant portion of notifications elevate the oral toxicity to "Toxic" (Category 3). For the purpose of high-integrity safety planning, this guide adopts the conservative Category 3 standard.
2.1 Hazard Classification (29 CFR 1910.1200 / CLP Regulation)
| Hazard Class | Category | H-Code | Hazard Statement |
| Flammable Liquids | Cat 3 | H226 | Flammable liquid and vapor.[1] |
| Acute Toxicity (Oral) | Cat 3 | H301 | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2][4] |
2.2 Precautionary Strategy (P-Codes)
-
Prevention: P210 (Keep away from heat/sparks), P280 (Wear protective gloves/eye protection), P261 (Avoid breathing vapors).
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).
-
Storage: P403+P235 (Store in a well-ventilated place. Keep cool).
Toxicological Mechanisms & Reactivity Profile[2]
To understand why this compound carries these hazards, we must look beyond the label to the molecular mechanism.
3.1 Alkylating Potential (The "Why" of Toxicity)
The carbon-bromine (C-Br) bond is polarized, creating an electrophilic center at the C2 position.
-
Nucleophilic Substitution: Biological nucleophiles (DNA bases, protein residues like cysteine thiols or lysine amines) can attack this carbon, displacing the bromide ion.[5]
-
Irritation Mechanism: This alkylation of cellular proteins triggers inflammatory cascades, resulting in the observed skin (H315) and respiratory (H335) irritation.
-
Systemic Toxicity: The H301 classification suggests that once absorbed, the molecule may disrupt essential enzymatic pathways via non-specific alkylation.
3.2 Structure-Activity Relationship (SAR) Alert
Researchers must be aware of the structural analogy to 2-Bromopropane (Isopropyl bromide), a known reproductive toxin (H360). While this compound is currently notified primarily as an irritant/acute toxin, the structural similarity (secondary bromide) suggests a potential for similar metabolic activation.
-
Recommendation: Treat with the same engineering controls used for known reproductive toxins (containment) as a precautionary principle.
3.3 Reactivity Visualization
The following diagram illustrates the core reactivity pathways dictating both synthesis utility and toxicological risk.
Figure 1: Mechanistic pathways showing the dual nature of the molecule as a synthetic tool and a toxicological hazard.
Operational Safety & Handling Protocols
This section outlines self-validating protocols for handling.
4.1 Engineering Controls
-
Primary: All transfers must occur within a certified Chemical Fume Hood (CFH) operating at face velocity >100 fpm.
-
Secondary: For heating reactions >40°C, use a closed system with a reflux condenser and inert gas (Nitrogen/Argon) blanket to prevent vapor ignition (H226).
4.2 Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may provide insufficient protection against halogenated ethers due to permeation.
| PPE Type | Recommendation | Rationale |
| Gloves (Splash) | Nitrile (Double gloved) | Only for incidental contact. Change immediately upon splash. |
| Gloves (Immersion) | Silver Shield / 4H (Laminate) | Halogenated solvents permeate nitrile/latex rapidly. |
| Respiratory | Full-face respirator with OV (Organic Vapor) cartridges | Required if working outside a hood (e.g., spill cleanup). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to volatility and H319 severity. |
4.3 Experimental Protocol: Safe Transfer Technique
Objective: Transfer 10g of this compound to a reaction vessel without exposure.
-
Preparation: Pre-weigh a dry flask with a septum inlet. Purge with Nitrogen.
-
Cannulation: Use a double-tipped needle (cannula) or a gas-tight syringe. Do not pour.
-
Pressure Equalization: Insert a bleed needle into the source container to prevent vacuum lock, or use positive pressure transfer.
-
Quenching: Have a beaker of 10% aqueous Sodium Thiosulfate or dilute NaOH ready. Dip contaminated needles/syringes into this solution to neutralize residual alkyl bromide before disposal.
Emergency Response Protocols
5.1 Fire (H226)[1]
-
Media: Alcohol-resistant foam or Dry Chemical.[4] Do NOT use water jet , as it may spread the immiscible burning liquid.
-
Combustion Products: Emits Hydrogen Bromide (HBr) gas—highly corrosive. Firefighters must wear SCBA.
5.2 Spill Management Workflow
Figure 2: Step-by-step decision matrix for managing a laboratory spill of this compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 524034, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound (CAS 22461-48-9).[1] Retrieved from [Link]
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An In-depth Technical Guide to the Toxicological Profile of 2-Bromo-1-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Gap for 2-Bromo-1-methoxypropane
In the landscape of chemical safety and drug development, a comprehensive understanding of a compound's toxicological profile is paramount. This guide addresses the toxicological data for this compound (CAS No. 22461-48-9). It is critical to establish at the outset that, while hazard classifications exist, dedicated, in-depth toxicological studies on this specific molecule are not extensively available in the public domain.[1] This document, therefore, serves a dual purpose: to meticulously present the existing data and to provide a scientifically grounded framework for a comprehensive toxicological evaluation based on its chemical structure, established principles of toxicology, and data from structurally related compounds. As a Senior Application Scientist, the approach is not merely to list what is known, but to illuminate the path for what needs to be discovered, ensuring a self-validating system of inquiry for any professional working with this substance.
Chemical Identity and Physicochemical Properties
A foundational understanding of a chemical's identity and properties is the logical starting point for any toxicological assessment, as these factors govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C4H9BrO | PubChem[2] |
| Molecular Weight | 153.02 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 22461-48-9 | PubChem[2] |
| SMILES | CC(COC)Br | PubChem[2] |
This table provides a summary of the key chemical identifiers for this compound.
Known Hazard Profile: GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of the known hazards of this compound. This information is derived from notifications to the European Chemicals Agency (ECHA) C&L Inventory.[2]
| Hazard Class | Hazard Statement | Pictogram |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 |
| Acute toxicity, oral (Category 3) | H301: Toxic if swallowed | 💀 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | ❗ |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | ❗ |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | ❗ |
This table summarizes the GHS hazard classifications for this compound, as reported to the ECHA C&L Inventory.[2]
These classifications strongly indicate that this compound should be handled with significant caution, utilizing appropriate personal protective equipment (PPE) and engineering controls to prevent oral, dermal, and inhalation exposure.[1]
Postulated Mechanisms of Toxicity: An Expert Assessment
Given the chemical structure of this compound, we can postulate its likely mechanisms of toxicity. The presence of a bromine atom on a secondary carbon makes it a potential alkylating agent .[3] Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic sites on biomolecules, including DNA, proteins, and lipids.[3] This reactivity is a cornerstone of our toxicological concern.
Caption: Postulated mechanism of toxicity for this compound as an alkylating agent.
This alkylating potential suggests that toxicological endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity should be of primary concern, even though specific data are currently unavailable.[1]
A Proposed Framework for Toxicological Evaluation
To address the existing data gaps, a structured toxicological evaluation is necessary. The following sections outline the standard, validated testing protocols that would be employed to thoroughly characterize the safety profile of this compound.
Acute Toxicity
While classified as "Toxic if swallowed"[2], detailed studies quantifying the lethal dose (LD50) for oral, dermal, and inhalation routes are essential for a complete profile.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
-
Animal Model: Female rats of a standard strain (e.g., Sprague-Dawley), as they are often more sensitive.
-
Acclimatization: Animals are acclimatized for at least 5 days to laboratory conditions.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This continues until the stopping criteria are met.
-
Data Analysis: The LD50 is calculated using maximum likelihood methods.
Causality of Experimental Choice: The Up-and-Down Procedure is selected for its ethical advantage, as it minimizes the number of animals required to obtain a statistically valid result while still providing a point estimate of the LD50.
Genotoxicity
The potential of this compound to interact with DNA necessitates a battery of genotoxicity tests.
Caption: A standard workflow for assessing the genotoxic potential of a chemical.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to a range of concentrations of this compound.
-
Scoring: The number of revertant colonies (mutated back to prototrophy) is counted.
-
Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Causality of Experimental Choice: The Ames test is a rapid and widely accepted screening assay for point mutations. The inclusion of the S9 fraction is crucial, as metabolites of the parent compound may be the ultimate genotoxic species.
Carcinogenicity
There is no available data on the carcinogenic potential of this compound.[1] However, its structural similarity to other brominated propanes, some of which have been investigated for carcinogenicity, warrants concern.[4] For instance, 2-bromopropane has been shown to be carcinogenic in mice.[4]
A long-term (2-year) rodent bioassay would be the gold standard for assessing carcinogenicity.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound are also lacking.[1] This is a significant data gap, especially considering that other brominated propanes and related solvents have demonstrated reproductive and developmental effects.[5][6] For example, 2-methoxypropanol-1 is teratogenic in rats and rabbits, with its metabolite 2-methoxypropionic acid implicated as the causative agent.[5]
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD TG 414)
-
Animal Model: Pregnant female rats or rabbits.
-
Dosing Period: The test substance is administered daily during the period of major organogenesis.
-
Endpoints: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption. At term, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Interpretation: The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.
Causality of Experimental Choice: This study design is specifically intended to detect adverse effects on the developing embryo and fetus during the critical window of organ formation.
Analog Compound Analysis
In the absence of direct data, an analysis of structurally similar compounds can provide valuable insights.
| Compound | Key Toxicological Findings | Relevance to this compound |
| 1-Bromopropane | Neurotoxicity and reproductive toxicity observed in humans and animals.[6][7] | Shares the brominated propane backbone. |
| 2-Bromopropane | Reproductive and hematopoietic toxicity in humans and animals; carcinogenic in mice.[4][6] | Isomeric to the brominated propane portion of the molecule. |
| 2-Methoxypropanol-1 | Teratogenic in rats and rabbits.[5] | Shares the methoxypropane structure. |
This table compares the known toxicities of compounds structurally related to this compound.
The toxicities observed in these related compounds, particularly neurotoxicity, reproductive toxicity, and carcinogenicity, should be considered as potential hazards for this compound until dedicated studies prove otherwise.
Conclusion and Recommendations
The current toxicological data for this compound is limited to GHS hazard classifications, which indicate acute toxicity upon ingestion, as well as skin, eye, and respiratory irritation.[2] A significant lack of data exists for critical endpoints such as genotoxicity, carcinogenicity, and reproductive/developmental toxicity.[1]
Based on its chemical structure as a potential alkylating agent and the known toxicities of structurally related compounds, a comprehensive toxicological evaluation is strongly recommended for any application where significant human exposure is possible. The experimental protocols outlined in this guide represent a standard, scientifically rigorous approach to filling the existing data gaps. It is imperative for researchers, scientists, and drug development professionals to handle this compound with the utmost care, assuming the potential for severe chronic health effects until comprehensive data are available to refine this assessment.
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Belitsky, G. A., et al. (1994). Genotoxicity and carcinogenicity testing of 1,2-dibromopropane and 1,1,3-tribromopropane in comparison to 1,2-dibromo-3-chloropropane. Cell Biology and Toxicology, 10(4), 265-79. [Link]
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New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: 1-Bromo-2-methylpropane. [Link]
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Ichihara, G. (2005). Neuro-reproductive toxicities of 1-bromopropane and 2-bromopropane. International Archives of Occupational and Environmental Health, 78(2), 79-96. [Link]
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An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-1-methoxypropane
Abstract
This technical guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and recommended storage and handling conditions for 2-bromo-1-methoxypropane (CAS No: 22461-48-9). As a crucial intermediate in pharmaceutical and materials science research, understanding its stability profile is paramount for ensuring the integrity of experimental outcomes and maintaining a safe laboratory environment. This document synthesizes available data, chemical principles, and field-proven insights to offer a practical resource for researchers, scientists, and drug development professionals. It covers key aspects of degradation mechanisms, including hydrolysis, photolysis, and thermal decomposition, and provides detailed protocols for storage, handling, and purity assessment.
Introduction: Chemical & Physical Properties
This compound is a bifunctional organic molecule featuring both a bromoalkane and a methoxy ether functional group.[1] This unique structure makes it a versatile reagent in organic synthesis, particularly in nucleophilic substitution and elimination reactions.[1] A clear understanding of its fundamental properties is the first step in ensuring its proper handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉BrO | PubChem[2] |
| Molecular Weight | 153.02 g/mol | PubChem[2] |
| Appearance | Colorless to yellow liquid | AChemBlock[3] |
| CAS Number | 22461-48-9 | PubChem[2] |
| Boiling Point | (Predicted) | |
| Density | (Predicted) | |
| Solubility | Soluble in organic solvents | General Chemical Knowledge |
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by its susceptibility to several degradation pathways inherent to its chemical structure. The primary modes of degradation are hydrolysis, photolysis, and thermal decomposition.
Hydrolysis
The presence of a secondary bromoalkane makes this compound susceptible to hydrolysis, a reaction where water acts as a nucleophile. This reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, with the secondary nature of the carbon-bromine bond allowing for either pathway depending on the conditions.[4]
-
S(_N)1 Pathway: In polar, protic solvents like water, the reaction can proceed through a carbocation intermediate. The C-Br bond ionizes to form a secondary carbocation, which is then attacked by water.
-
S(_N)2 Pathway: In the presence of stronger nucleophiles (e.g., hydroxide ions), a direct backside attack on the carbon atom bearing the bromine can occur.
The likely primary degradation product from hydrolysis is 1-methoxy-2-propanol , with the concomitant formation of hydrobromic acid (HBr). The generation of HBr can further catalyze the degradation of the ether linkage under certain conditions.
Caption: Potential Hydrolytic Degradation Pathways of this compound.
Photolytic Degradation
The primary photolytic degradation pathway is expected to be the homolytic cleavage of the C-Br bond, generating a secondary alkyl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, including:
-
Hydrogen Abstraction: The alkyl radical can abstract a hydrogen atom from another molecule to form 1-methoxypropane.
-
Dimerization: Two alkyl radicals can combine to form a dimer.
-
Reaction with Oxygen: In the presence of air, the alkyl radical can react with oxygen to form peroxy radicals, leading to a complex mixture of oxidative degradation products.
Caption: Postulated Photolytic Degradation of this compound.
Thermal Decomposition
At elevated temperatures, this compound is expected to undergo thermal decomposition. Based on studies of similar brominated compounds, two primary thermal degradation pathways are likely:[5][6]
-
Elimination of HBr: This is a common thermal degradation pathway for haloalkanes, leading to the formation of an alkene. For this compound, this would likely result in the formation of methoxypropene isomers (1-methoxy-1-propene and 1-methoxy-2-propene) and hydrogen bromide.
-
C-Br Bond Homolysis: Similar to photolytic degradation, thermal energy can induce the homolytic cleavage of the carbon-bromine bond, initiating free-radical chain reactions.
The thermal degradation of brominated hydrocarbons can lead to the formation of brominated aromatic compounds if subjected to high temperatures in complex mixtures.[5]
Caption: Likely Thermal Degradation Pathways for this compound.
Recommended Storage Conditions
Proper storage is critical to maintain the purity and stability of this compound and to ensure the safety of laboratory personnel. The following conditions are recommended based on available data and general principles for storing reactive organic intermediates.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic reactions.[1] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation initiated by radical formation. |
| Light | Store in an amber or opaque container | To protect from photolytic degradation. |
| Moisture | Tightly sealed container in a dry environment | To prevent hydrolysis. |
| Stabilizer | Sodium Carbonate (Na₂CO₃) | To neutralize any acidic impurities (e.g., HBr) that may form and catalyze further degradation.[7] |
The Role of Sodium Carbonate as a Stabilizer
Some commercial sources supply this compound stabilized with sodium carbonate. This is a common practice for alkyl halides that are prone to decomposition that releases acidic byproducts like HBr. The sodium carbonate acts as a weak base to neutralize these acidic impurities as they form, thereby preventing acid-catalyzed degradation of the compound.[7]
Handling and Incompatible Materials
Due to its hazardous nature, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Table 3: Incompatible Materials
| Class of Material | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitrates, Chromates | Can lead to violent reactions. |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Promotes elimination reactions, potentially leading to the formation of flammable gases. |
| Reactive Metals | Sodium, Potassium, Magnesium | Can cause vigorous and potentially explosive reactions. |
| Strong Acids | Sulfuric acid, Nitric acid | Can catalyze degradation, particularly of the ether linkage. |
Analytical Methods for Purity Assessment
Regular assessment of the purity of this compound is essential to ensure its suitability for use in synthesis. A combination of chromatographic and spectroscopic techniques can be employed for a comprehensive purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for the separation of the main component from potential impurities and degradation products, and the mass spectrometer provides structural information for their identification.
Experimental Protocol: GC-MS for Purity and Impurity Profiling
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
For the analysis of potential genotoxic impurities, a headspace GC-MS method may be more appropriate to achieve the required sensitivity.[3][8]
-
-
GC-MS Conditions (Suggested Starting Point):
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, VF-5ms) or a column designed for volatile organic compounds (e.g., VF-624ms), is a good starting point.[8]
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Mode: Full scan for impurity identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity in quantifying known impurities.
-
-
Caption: A typical workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC for Purity Assessment
-
Sample Preparation:
-
Dissolve a known amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
-
HPLC Conditions (Suggested Starting Point):
-
Column: A C18 reversed-phase column is a versatile choice.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.
-
Detector: A UV detector set at a low wavelength (e.g., 210 nm) may be suitable, although this compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would provide more universal detection.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Conclusion
The stability of this compound is a critical consideration for its effective use in research and development. This guide has outlined the primary degradation pathways, including hydrolysis, photolysis, and thermal decomposition, and has provided evidence-based recommendations for its storage and handling. By adhering to these guidelines, researchers can minimize degradation, ensure the quality and reliability of their starting materials, and maintain a safe working environment. The implementation of robust analytical methods, such as GC-MS, is essential for the ongoing verification of purity and the identification of any potential degradation products.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 2-Bromo-1-methoxypropane: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-methoxypropane, a valuable bifunctional intermediate in organic synthesis. The document details a robust and reliable method for its preparation from the readily available precursor, 1-methoxy-2-propanol, via reaction with phosphorus tribromide. A thorough examination of the reaction mechanism, a step-by-step experimental protocol, and detailed characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), are presented. Furthermore, this guide addresses the safe handling and storage of this compound, equipping researchers, scientists, and drug development professionals with the essential knowledge for its effective and safe utilization in the laboratory.
Introduction
This compound (CAS No: 22461-48-9) is a halogenated ether with the molecular formula C₄H₉BrO.[1] Its structure, featuring both a bromine atom and a methoxy group, makes it a versatile reagent in organic synthesis, enabling a variety of chemical transformations. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the ether linkage is relatively stable under many reaction conditions. This dual functionality allows for the introduction of the methoxypropyl moiety into a wide range of molecular scaffolds.
The strategic importance of this compound lies in its utility as a building block for more complex molecules, particularly in the pharmaceutical and material science sectors.[1] Its application can be found in the synthesis of novel therapeutic agents and in the development of specialized polymers.
This guide will focus on a practical and efficient laboratory-scale synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and experimental considerations that ensure a successful outcome.
Synthesis of this compound
The most common and reliable method for the synthesis of this compound is the bromination of the corresponding alcohol, 1-methoxy-2-propanol, using phosphorus tribromide (PBr₃). This method is preferred over the use of hydrobromic acid as it generally leads to higher yields and avoids potential carbocation rearrangements.[2]
Reaction Mechanism
The reaction of an alcohol with phosphorus tribromide proceeds via an SN2 mechanism.[3][4] The mechanism can be broken down into two main stages: activation of the alcohol and nucleophilic substitution.
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃. This results in the formation of a protonated intermediate and the displacement of a bromide ion. This step effectively converts the poor leaving group (-OH) into a much better leaving group.
-
Nucleophilic Attack: The bromide ion, a good nucleophile, then attacks the carbon atom bearing the activated hydroxyl group from the backside. This leads to the displacement of the leaving group and the formation of the alkyl bromide with an inversion of stereochemistry at the reaction center.
Experimental Protocol
This protocol is based on established procedures for the conversion of secondary alcohols to alkyl bromides using PBr₃.[2]
Materials:
-
1-methoxy-2-propanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 1-methoxy-2-propanol (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.
Characterization
Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A commercial source provides some characteristic signals for the ¹H NMR spectrum of this compound.[1] The expected spectrum would show a doublet for the methyl protons adjacent to the bromine-bearing carbon, and a triplet for the methoxy protons.[1] Based on typical chemical shifts for similar structures, a more detailed predicted spectrum is as follows:
-
δ 4.1-4.3 ppm (m, 1H): Methine proton (-CHBr-).
-
δ 3.5-3.7 ppm (m, 2H): Methylene protons (-CH₂-O-).
-
δ 3.3-3.4 ppm (s, 3H): Methoxy protons (-OCH₃).
-
δ 1.7-1.8 ppm (d, 3H): Methyl protons (-CH₃).
-
-
¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. Based on analogous compounds, the predicted chemical shifts are:
-
δ ~70-75 ppm: Methylene carbon (-CH₂-O-).
-
δ ~59 ppm: Methoxy carbon (-OCH₃).
-
δ ~45-50 ppm: Methine carbon (-CHBr-).
-
δ ~20-25 ppm: Methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2950-2850 | C-H stretch (alkane) | Strong |
| 1450-1380 | C-H bend (alkane) | Medium |
| 1150-1085 | C-O stretch (ether) | Strong |
| 650-550 | C-Br stretch | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Expected Fragmentation Patterns:
-
Loss of Br•: A significant peak corresponding to the loss of a bromine radical.
-
Alpha-cleavage: Fragmentation adjacent to the ether oxygen, leading to the formation of a stabilized oxonium ion.
Safe Handling and Storage
This compound is a flammable liquid and is toxic if swallowed.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide has outlined a reliable and well-characterized method for the synthesis of this compound. By understanding the underlying reaction mechanism and following the detailed experimental protocol, researchers can confidently prepare this versatile building block for their synthetic endeavors. The provided spectroscopic data serves as a valuable reference for the characterization and quality control of the synthesized product. Adherence to the safety guidelines is paramount to ensure the well-being of laboratory personnel.
References
-
BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524034, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. [Link]
Sources
The Versatile Synthon: A Technical Guide to 2-Bromo-1-methoxypropane in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-bromo-1-methoxypropane, a valuable and versatile bifunctional building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical properties, synthetic routes, and key reactive characteristics of this reagent. A significant focus is placed on its utility in nucleophilic substitution and elimination reactions, providing field-proven insights and detailed experimental protocols. Mechanistic pathways are illustrated, and practical considerations for reaction optimization are discussed to empower chemists in leveraging this synthon for the construction of complex molecular architectures.
Introduction: Unveiling a Key Synthetic Intermediate
This compound (CAS No. 22461-48-9) is a halogenated ether that has garnered significant interest as a key intermediate in a variety of organic transformations.[1] Its structure, featuring a methoxy group on a primary carbon and a bromine atom on a secondary carbon, offers a unique combination of steric and electronic properties that can be strategically exploited in synthetic design.[1] This guide aims to serve as a comprehensive resource, detailing the fundamental aspects of this compound and showcasing its practical applications in the synthesis of valuable organic molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₄H₉BrO | [2] |
| Molecular Weight | 153.02 g/mol | [2] |
| CAS Number | 22461-48-9 | [2] |
| Appearance | Colorless to light yellow liquid | Vendor Data |
| Boiling Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Soluble in common organic solvents | General Knowledge |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (singlet, ~3.3 ppm), the methyl group (doublet, ~1.7 ppm), the methylene protons adjacent to the ether oxygen (doublet of doublets), and the methine proton attached to the bromine (multiplet).
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern can provide further structural confirmation.[3]
Synthesis of this compound
The most direct and common method for the preparation of this compound involves the bromination of 1-methoxypropane.[1] This reaction typically proceeds via an electrophilic substitution mechanism.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Bromination of 1-Methoxypropane (Illustrative)
-
To a solution of 1-methoxypropane (1.0 equivalent) in a suitable solvent (e.g., acetic acid or diethyl ether), slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise at 0 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir until the bromine color disappears, monitoring the reaction by Thin Layer Chromatography (TLC).[4]
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from its ability to undergo two primary types of reactions: nucleophilic substitution and elimination.
Nucleophilic Substitution Reactions
As a secondary alkyl halide, this compound is a versatile substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. The bromine atom serves as a good leaving group, allowing for the introduction of a wide range of nucleophiles.
Figure 3: Potential Products of E2 Elimination.
-
With a sterically hindered base (e.g., potassium tert-butoxide): The major product is typically the less substituted alkene (Hofmann product), 1-methoxypropene, due to the base preferentially abstracting the less sterically hindered proton. [5][6]* With a smaller, strong base (e.g., sodium ethoxide): The more substituted and thermodynamically more stable alkene (Zaitsev product), 3-methoxypropene, is generally favored. [7] Experimental Protocol: Elimination Reaction with Potassium tert-Butoxide (Illustrative)
-
Prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol under an inert atmosphere.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to isolate the volatile alkene product.
Grignard Reagent Formation and Reactivity
The formation of a Grignard reagent from this compound offers a pathway to a potent nucleophile for carbon-carbon bond formation. However, the presence of the ether functionality requires careful consideration of reaction conditions to avoid side reactions.
Reaction Scheme:
Figure 4: Grignard Reagent Formation and Reaction.
Experimental Protocol: Grignard Reaction with an Aldehyde (Illustrative)
This protocol is adapted from a similar reaction with 2-bromopropane. [8]
-
To a flame-dried flask containing magnesium turnings (1.1 equivalents) under an inert atmosphere, add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction. Gentle warming may be necessary.
-
Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C.
-
Slowly add a solution of the desired aldehyde (0.9 equivalents) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Applications in Pharmaceutical and Agrochemical Synthesis
While direct applications of this compound in the total synthesis of complex natural products are not widely reported, its role as a versatile building block is evident in the synthesis of various pharmaceutical and agrochemical intermediates. The ability to introduce the 1-methoxy-2-propyl moiety is valuable in modifying the lipophilicity and metabolic stability of drug candidates. For instance, the corresponding amine, 1-methoxy-2-propylamine, is a known intermediate in the synthesis of various biologically active compounds.
Safety and Handling
This compound is a flammable liquid and is toxic if swallowed. [2]It can cause skin and serious eye irritation and may cause respiratory irritation. [2] Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a readily accessible and highly versatile reagent in organic synthesis. Its predictable reactivity in nucleophilic substitution and elimination reactions, coupled with the potential for Grignard reagent formation, makes it a valuable tool for the construction of a diverse range of organic molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, supported by illustrative experimental protocols. By understanding the principles outlined herein, researchers can effectively harness the synthetic potential of this compound to advance their research and development endeavors.
References
- Process for the preparation of anhydrous 2-amino-1-methoxypropane. EP0881211A1.
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
- Application Notes and Protocols for Potassium tert-Butoxide Mediated Elimin
- Synthesis process of methoxypropylamine.
- Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity.
- Solubility Profile of (S)-(+)-1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide. Benchchem.
- elimination from 2-bromopropane to give propene. Chemguide.
- Mix reactants that will form 2-methoxypropane via an SN1 reaction. Chegg.
- 11.0: Introduction - Chemistry LibreTexts.
- This compound (CAS 22461-48-9)|RUO. Benchchem.
- (S)-1-Methoxy-2-propylamine ChiPros , produced by BASF, 99 99636-32-5. Sigma-Aldrich.
- Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
- Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
- This compound | C4H9BrO | CID 524034. PubChem.
- Synthesis of Derivatives from 2-Bromo-2-methoxy-1-phenylpropan-1-one: Applic
- E2 Elimination of 2-Bromoheptane with Potassium tert-Butoxide Major Failure. Reddit.
- Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- The Williamson Ether Synthesis.
- tBuOK Elimin
- reaction of aldehydes and ketones with grignard reagents. Chemguide.
- Williamson Ether Synthesis. YouTube.
- 1-Bromo-2-methylpropane(78-77-3) 13C NMR spectrum. ChemicalBook.
- Elimination reaction of 2-Bromo-pentane to form pen-1-ene by using potass... Filo.
- Reactions with Grignard Reagents. Chemistry LibreTexts.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane.
- Williamson Ether Synthesis | Chem-St
- 1-Bromo-2-methylpropane | C4H9Br | MD Topology | NMR | X-Ray.
- mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram. doc brown's advanced organic chemistry revision notes.
- Supplementary Inform
- 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0290094). NP-MRD.
- The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Match each compound with its spectrum. Pearson.
Sources
- 1. This compound (CAS 22461-48-9)|RUO [benchchem.com]
- 2. This compound | C4H9BrO | CID 524034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elimination reaction of 2-Bromo-pentane to form pen-1-ene by using potass.. [askfilo.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. odinity.com [odinity.com]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Bromo-1-methoxypropane
This Application Note is structured to address the specific synthetic challenge of converting 1-methoxypropane to 2-bromo-1-methoxypropane .
Executive Summary
The synthesis of This compound (CAS: 22461-48-9) from 1-methoxypropane presents a classic challenge in regioselectivity. Direct free-radical halogenation of aliphatic ethers typically favors the
This guide details an optimized protocol using N-Bromosuccinimide (NBS) with a radical initiator, designed to maximize the yield of the
Strategic Analysis & Mechanism
The Regioselectivity Paradox
In the radical bromination of 1-methoxypropane (
-
C1 (
-position): .-
Stability: High. The radical is stabilized by resonance with the oxygen lone pair (2-center-3-electron interaction).
-
Product: 1-Bromo-1-methoxypropane (Highly unstable, rapidly hydrolyzes).
-
-
C2 (
-position): .
Expert Insight: To favor the C2 product, we utilize NBS instead of molecular bromine (
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic divergence in the radical bromination of 1-methoxypropane. The protocol aims to maximize the "Minor Path" through controlled conditions.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Specification |
| 1-Methoxypropane | Substrate | >98% Purity, Anhydrous |
| N-Bromosuccinimide (NBS) | Brominating Agent | Recrystallized from water/dried |
| AIBN (Azobisisobutyronitrile) | Radical Initiator | 1-2 mol% loading |
| Benzene or CCl4 | Solvent | Anhydrous (Note: CCl4 is standard for radical stability but toxic; Benzene is a viable alternative) |
| Sodium Thiosulfate | Quenching | 10% Aqueous Solution |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 1-methoxypropane (10.0 g, 135 mmol) and anhydrous Benzene (100 mL).
-
Add NBS (24.0 g, 135 mmol) in a single portion.
-
Add AIBN (0.22 g, 1.35 mmol).
-
Critical Step: Purge the system with Argon or Nitrogen for 10 minutes to remove oxygen (a radical scavenger).
Step 2: Initiation & Propagation
-
Heat the mixture to reflux (
) using an oil bath. -
Irradiate the flask with a visible light source (e.g., 300W Tungsten lamp) to accelerate radical initiation.
-
Monitor the reaction by the disappearance of the dense NBS solid at the bottom and the appearance of lighter Succinimide floating on top.
-
Endpoint: Reaction is typically complete within 2-4 hours.
Step 3: Workup
-
Cool the reaction mixture to
to precipitate maximum Succinimide. -
Filter off the Succinimide solid using a sintered glass funnel. Wash the solid with cold benzene (2 x 10 mL).
-
Wash the combined filtrate with 5% Sodium Bicarbonate (to remove HBr) and 10% Sodium Thiosulfate (to remove trace
). -
Dry the organic layer over Anhydrous Magnesium Sulfate (
).
Step 4: Purification (The Critical Separation)
-
Concentrate the solvent using a rotary evaporator at reduced pressure (keep bath
to prevent degradation). -
Perform Fractional Distillation on the crude oil.
Data Analysis & Validation
Expected Analytical Data
To validate the synthesis, compare the isolated product against these parameters.
| Technique | Parameter | Expected Signal for this compound |
| 1H NMR | Methoxy group ( | |
| Methylene protons ( | ||
| Methine proton at C2 ( | ||
| Methyl group ( | ||
| GC-MS | Molecular Ion | |
| Appearance | Physical State | Clear, colorless to pale yellow liquid.[2] |
Troubleshooting Guide
-
Low Yield: If the yield of the 2-bromo isomer is <20%, the
-bromination is dominating.-
Correction: Increase the steric bulk of the radical carrier (use N-bromoacetamide) or use a highly polar solvent to destabilize the transition state.
-
-
Product Instability: If the product turns brown/fumes, it contains the
-bromo isomer.-
Correction: Wash immediately with cold aqueous
and redistill.
-
Workflow Diagram
Figure 2: Operational workflow from reactant preparation to isolation.
References
-
Deno, N. C., & Potter, N. H. (1967). The Mechanism of Chlorination of Ethers. Journal of the American Chemical Society.[5] Link
- Grounding: Establishes the preference for -halogenation in aliphatic ethers and the radical stability hierarchy.
- Wohl, A. (1919). Bromination of Unsaturated Compounds with N-Bromoacetamide. Berichte der deutschen chemischen Gesellschaft. Grounding: Foundational text on NBS/NBA radical halogenation mechanisms (Wohl-Ziegler reaction).
-
Benchchem. (2024).[1] Product Entry: this compound (CAS 22461-48-9).[1][2][3][6] Link
- Grounding: Verifies the existence and commercial availability of the target compound for reference standards.
-
GuideChem. (2024). Properties and Safety Data for this compound. Link
- Grounding: Source for physical properties (Boiling Point, Density)
-
Skell, P. S., & Tuleen, D. L. (1960). Free Radical Bromination. Journal of the American Chemical Society.[5] Link
- Grounding: Detailed kinetic analysis of radical bromin
Disclaimer: This protocol involves the use of hazardous chemicals (Benzene, Bromine sources) and the generation of potentially lachrymatory byproducts. All work must be performed in a functioning fume hood with appropriate PPE.
Sources
detailed protocol for bromination of 1-methoxypropane
Application Note: Selective Radical
Part 1: Executive Summary & Scientific Rationale
1.1 The Challenge
The bromination of aliphatic ethers like 1-methoxypropane is a precision chemistry challenge. Unlike alkanes, ethers possess an oxygen atom with lone pairs that significantly alter the bond dissociation energy (BDE) of adjacent C-H bonds. The primary challenge is not reactivity, but regioselectivity and product stability . The target product, 1-bromo-1-methoxypropane, is an
1.2 The Solution: Radical Substitution
This protocol utilizes N-Bromosuccinimide (NBS) in a radical chain reaction (Wohl-Ziegler conditions). We avoid elemental bromine (
1.3 Mechanistic Logic (The "Why")
-
Regioselectivity: The reaction is driven by the stability of the intermediate radical. The oxygen atom stabilizes the adjacent carbon radical via resonance (2-center, 3-electron interaction).
-
Site A (Propyl
-carbon): Secondary radical character + Oxygen stabilization. (Most Stable). -
Site B (Methyl carbon): Primary radical character + Oxygen stabilization. (Less Stable).
-
Site C (Propyl
-carbon): Secondary alkyl radical. (No Oxygen stabilization). -
Result: Bromination occurs preferentially at the C1 position of the propyl chain, yielding 1-bromo-1-methoxypropane .
-
Part 2: Detailed Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 1-Methoxypropane | Substrate | 1.0 | Must be distilled over Na/Benzophenone to remove peroxides/water. |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 | Recrystallize from water/acetone before use to remove free |
| AIBN | Radical Initiator | 0.05 | Azobisisobutyronitrile. Store cold. |
| Benzotrifluoride ( | Solvent | N/A | Modern, greener alternative to |
| Argon/Nitrogen | Inert Gas | N/A | CRITICAL: Product hydrolyzes in air. |
Experimental Setup
-
Vessel: 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and a rubber septum.
-
Environment: The entire system must be flame-dried and purged with Argon.
-
Light Source: A 250W Tungsten lamp (if not using thermal initiation) or Oil Bath for reflux.
Step-by-Step Procedure
Step 1: Preparation of Anhydrous System
-
Flame dry the glassware under vacuum. Backfill with Argon. Repeat 3x.
-
Add 1-methoxypropane (10 mmol) and Benzotrifluoride (20 mL) to the flask via syringe.
Step 2: Addition of Reagents
-
Add NBS (10.5 mmol) and AIBN (0.5 mmol) quickly through the open neck against a positive pressure of Argon. Reseal immediately.
-
Note: NBS is insoluble in the solvent at room temperature; the suspension will clear as the reaction proceeds and succinimide forms.
Step 3: Reaction (Radical Propagation)
-
Heat the mixture to mild reflux (approx. 80-85°C).
-
Visual Indicator: The dense, yellow NBS solid will slowly disappear and be replaced by lighter, floating succinimide crystals.
-
Monitor reaction progress via NMR (aliquot taken under Argon). Look for the appearance of the
-CHBr triplet (deshielded, ~5.5-6.0 ppm). -
Duration: Typically 1–3 hours. Do not over-run to avoid poly-bromination.
Step 4: Workup (The "Dry" Method)
-
WARNING: Do NOT perform an aqueous workup. Water will convert the product back to propanal and methanol immediately.
-
Cool the mixture to 0°C to precipitate succinimide fully.
-
Filter the mixture through a fritted glass funnel (under Argon blanket) or use a cannula filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure (Rotavap) strictly excluding moisture.
Step 5: Storage/Utilization
-
The resulting oil is 1-bromo-1-methoxypropane .
-
Recommendation: Do not store. Use immediately for subsequent nucleophilic substitutions (e.g., Grignard reactions or phosphite additions).
Part 3: Visualization & Data
Reaction Mechanism Pathway
The following diagram illustrates the radical chain mechanism and the critical role of oxygen stabilization.
Caption: Radical chain mechanism showing the selective abstraction of the
Experimental Workflow
Caption: Operational workflow emphasizing moisture exclusion and immediate utilization of the unstable product.
Part 4: Troubleshooting & Validation
| Observation | Diagnosis | Corrective Action |
| Reaction stays yellow (NBS doesn't dissolve) | Initiation failure | Add more AIBN (10 mg) or check light source/heat. |
| Dark brown color develops | Reaction is too vigorous; cool slightly. | |
| Fuming upon opening flask | Hydrolysis | Moisture ingress. Product is decomposing to HBr.[1][2] Discard. |
| NMR shows aldehyde peaks (~9.8 ppm) | Decomposition | The product has hydrolyzed. Ensure solvents are anhydrous. |
Part 5: References
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link
-
Wohl, A. (1919). "Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge." Berichte der deutschen chemischen Gesellschaft, 52(1), 51–63. (Foundational Wohl-Ziegler chemistry).
-
Pines, H., & Douglas, A. W. (1976). "Radical Bromination of Ethers." Journal of the American Chemical Society. (General regioselectivity principles).
-
Gross, H., & Höft, E. (1967). "Über α-Halogen-äther." Angewandte Chemie International Edition, 6(4), 335–355. (Review of
-halo ether properties and instability). Link
Sources
Application Note: High-Purity Isolation of 2-Bromo-1-methoxypropane via Fractional Vacuum Distillation
Executive Summary
This protocol details the purification of 2-Bromo-1-methoxypropane (CAS: 22461-48-9), a critical alkylating agent and intermediate in pharmaceutical synthesis.[1] Unlike primary alkyl halides, this secondary bromide exhibits significant thermal instability, making it prone to
This guide moves beyond standard textbook procedures, implementing a High-Vacuum Fractional Distillation workflow designed to suppress elimination byproducts while effectively separating the target compound from unreacted 1-methoxy-2-propanol and phosphorus residues.
Chemical Profile & Critical Process Parameters (CPP)
Target Molecule Characteristics
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Structure | Secondary Alkyl Bromide | |
| Molecular Weight | 153.02 g/mol | |
| Boiling Point (Est.) | ~130–140°C (Atmospheric) | High Risk: Decomposition >100°C |
| Target Vac.[2][3][4][5][6] BP | 45–55°C @ 15–20 mmHg | Recommended operating range |
| Density | ~1.3 g/mL | Denser than water |
| Solubility | Immiscible with water | Soluble in organic solvents (DCM, Et2O) |
Impurity Profile
-
1-Methoxy-2-propanol (Starting Material): Forms hydrogen bonds; may co-distill if fractionation is insufficient.
-
Methoxypropenes (Elimination Products): Formed via dehydrohalogenation (
loss). Lower boiling point than target. -
Phosphorous Acid / Phosphonate Esters: Byproducts from
synthesis. Viscous, high-boiling residues that can cause exothermic decomposition in the pot.
Pre-Distillation Treatment (The "Quench & Wash" Protocol)
Scientific Rationale: Direct distillation of crude reaction mixtures (especially from Appel or
Protocol Steps:
-
Quench: Cool the crude reaction mixture to 0°C. Slowly add cold saturated
solution. Stir vigorously until gas evolution ( ) ceases and pH is neutral (pH 7-8).-
Why: Neutralizes residual
and hydrolyzes reactive phosphorous species.
-
-
Phase Separation: Extract with Diethyl Ether (
) or Dichloromethane ( ).-
Note: The product is in the organic (bottom for DCM, top for Ether) layer.
-
-
Brine Wash: Wash the organic phase once with saturated brine to remove dissolved water and water-soluble alcohols (1-methoxy-2-propanol has high water solubility, aiding its removal here).
-
Drying: Dry over anhydrous
for 30 minutes. Filter. -
Concentration: Remove solvent via Rotary Evaporator at <30°C bath temperature and mild vacuum (200 mmHg).
-
Critical: Do not apply high vacuum yet; you risk losing the volatile product along with the solvent.
-
Fractional Vacuum Distillation Protocol
Apparatus Logic: A short-path distillation head is insufficient for separating the alcohol impurity. A Vigreux column (15-20 cm) is required to provide theoretical plates for separation without excessive pressure drop.
Experimental Setup (Graphviz)
Figure 1: Vacuum distillation schematic emphasizing the protection of the pump and fractionation capability.
Step-by-Step Procedure
-
System Assembly:
-
Assemble the setup as shown in Figure 1. Grease all joints (lightly) or use PTFE sleeves to ensure a vacuum-tight seal.
-
Stabilizer: Add a small amount (0.5% w/w) of
powder or Copper turnings to the distillation pot. -
Why:
acts as a solid-phase acid scavenger during heating, preventing autocatalytic decomposition.
-
-
Degassing:
-
Lower the flask into the oil bath (ambient temp).
-
Slowly apply vacuum. The liquid will bubble as residual solvent/air escapes. Wait until bubbling subsides.
-
-
Heating Ramp:
-
Set vacuum to 15–20 mmHg .
-
Begin heating the oil bath.[7] Target bath temperature: 65–75°C .
-
Caution: Do not exceed a bath temperature of 90°C. If the product does not distill, lower the pressure rather than increasing heat.
-
-
Fraction Collection:
-
Fraction A (Fore-run): Collect drops distilling below 40°C (at 20 mmHg). This contains residual solvent and elimination byproducts (olefins).
-
Fraction B (Main Cut): Collect the fraction stabilizing between 45–55°C (pressure dependent). The temperature should remain constant.
-
Fraction C (Tail): If temperature spikes or vacuum drops, stop collection. The residue contains high-boiling impurities.
-
-
Shutdown:
-
Remove heat source.
-
Allow to cool under vacuum to <30°C.
-
Backfill with Nitrogen or Argon (Do not use air/moisture).
-
Quality Control & Validation
After isolation, the purity must be validated. The secondary bromide is chiral (racemic), so optical rotation is not a purity metric unless resolved.
| Method | Expected Result | Failure Mode Indicator |
| 1H NMR ( | Olefin peaks at | |
| GC-MS | Single peak. Mass spectrum shows M+ and M+2 (1:1 ratio for | Multiple peaks with lower retention times (olefins). |
| Silver Nitrate Test | Immediate pale yellow precipitate ( | Slow/No precipitate suggests primary bromide isomer (1-bromo-2-methoxypropane). |
Troubleshooting & Safety
Common Failure Modes
-
Product is colored (Yellow/Brown): Indicates free bromine (
) formation due to overheating.-
Fix: Re-distill over silver wool or wash with dilute Sodium Thiosulfate.
-
-
Low Yield: Often due to hydrolysis during the aqueous wash or polymerization of byproducts in the pot.
-
Fix: Perform washes quickly with cold reagents. Keep pH neutral.
-
Safety (H-Statements)
-
H335: May cause respiratory irritation.[2]
-
Lachrymator: Alkyl bromides are often lachrymators. Handle strictly in a fume hood.
References
-
PubChem. this compound Compound Summary (CID 524034). National Library of Medicine. Available at: [Link][2]
-
Organic Chemistry Portal. Synthesis of Alkyl Bromides. (General protocols for alcohol-to-bromide conversion). Available at: [Link]
-
ScienceMadness. Discussion on purification of volatile alkyl bromides. (Practical insights on washing and drying). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H9BrO | CID 524034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1,1-dimethoxypropane CAS#: 33170-72-8 [m.chemicalbook.com]
- 4. Methoxypropane - Wikipedia [en.wikipedia.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Application Note: Purification Strategies for 2-Bromo-1-methoxypropane
This Application Note is structured to address the specific physicochemical nature of 2-Bromo-1-methoxypropane.
Scientific Correction & Pivot: As this compound (CAS 22461-48-9) is a liquid at standard temperature and pressure (STP), standard solvent-based recrystallization is physically impossible.[1][2] This guide focuses on Fractional Vacuum Distillation as the primary purification method, while providing a specialized protocol for Low-Temperature Crystallization (Zone Melting/Freezing) to address the specific request for crystallization-based purification in ultra-high purity contexts.
Executive Summary
This compound is a brominated ether intermediate used extensively in the synthesis of pharmaceutical building blocks and functionalized polymers.[1][2][3] Commercial samples often contain stabilizers (e.g., Na₂CO₃) to prevent dehydrobromination and are frequently contaminated with the regioisomer 1-bromo-2-methoxypropane.[1][2]
While the prompt requests recrystallization , this compound is a liquid at room temperature.[1][2] Therefore, this guide details two protocols:
-
Fractional Vacuum Distillation: The industry standard for bulk purification (>98% purity).[1][2]
-
Low-Temperature Crystallization (LTC): A specialized technique for isolating the compound from isomeric mixtures at sub-ambient temperatures, fulfilling the crystallization requirement for high-precision applications.[1][2]
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 22461-48-9 | |
| Molecular Formula | C₄H₉BrO | |
| Molecular Weight | 153.02 g/mol | |
| Physical State | Liquid (Colorless to Yellow) | At 25°C, 1 atm |
| Boiling Point | ~140–150°C (est.[1][2] at 760 mmHg) | Decomposes near BP. Vacuum required.[1][2] |
| Density | ~1.3–1.4 g/mL | |
| Solubility | Soluble in MeOH, DCM, THF | Immiscible with water |
| Stability | Sensitive to Light/Heat | Prone to HBr elimination |
Pre-Purification Analysis & Stabilization
Before initiating purification, the crude material must be assessed.[1][2] Commercial samples are often stabilized with weak bases.[1][2]
-
Critical Causality: Distilling acidic crude (containing free HBr) accelerates decomposition.[1][2] You must neutralize the crude feed before heating.[1][2]
-
Pre-treatment Protocol:
Protocol A: Fractional Vacuum Distillation (Primary Method)
Objective: Isolation of this compound from non-volatile stabilizers and regioisomers.[1][2]
Experimental Setup
-
Apparatus: Short-path distillation head with a Vigreux column (10-15 cm) for theoretical plate separation.
-
Heating: Oil bath with magnetic stirring (do not use heating mantles due to "hot spot" degradation risks).
Step-by-Step Methodology
-
System Inertion: Flush the distillation setup with Nitrogen (N₂) to remove oxygen, which promotes peroxide formation in ethers.[1][2]
-
Loading: Charge the boiling flask (max 60% volume) with the pre-treated crude liquid. Add a PTFE stir bar.[1][2]
-
Vacuum Application: Slowly lower pressure to 10–15 mmHg .[1][2]
-
Heating Ramp: Heat the oil bath to approx. 20°C above the expected vapor temperature.
-
Fraction Collection:
Protocol B: Low-Temperature Crystallization (LTC)
Objective: Purification via crystallization from melt (Addressing the specific "Recrystallization" requirement).[1][2] Applicability: Use this when isomeric separation (2-bromo vs. 1-bromo) is required and boiling points are too close for distillation.[1][2]
Mechanism
Since the compound is liquid, we utilize Crystallization from Melt .[1][2] By lowering the temperature below the freezing point of the target compound but above the eutectic point of the impurities, pure crystals of this compound form, while impurities remain in the liquid mother liquor.[1][2]
Protocol
-
Solvent Selection: Dissolve crude oil in a minimal amount of n-Pentane (1:1 v/v).[1][2]
-
Cooling: Place the vessel in a dry ice/acetone bath (-78°C ).
-
Induction: Scratch the flask wall with a glass rod or add a seed crystal (if available) to induce nucleation.[1][2]
-
Equilibration: Allow the mixture to stand at -78°C for 2 hours. White crystalline solids should form.
-
Filtration (Cold):
-
Wash: Wash crystals immediately with -78°C pentane.
-
Recovery: Allow crystals to melt back to liquid state at room temperature in a desiccator.
Visualization: Purification Decision Workflow
Figure 1: Decision matrix for selecting between Vacuum Distillation and Low-Temperature Crystallization based on crude purity and isomeric content.
Quality Control & Storage
Self-Validating the Protocol:
-
H-NMR (CDCl₃): Look for the methoxy singlet (~3.4 ppm) and the chiral proton multiplet.[1][2] The absence of alkene peaks (5.0–6.0 ppm) confirms no thermal elimination occurred during distillation.[1][2]
-
GC-MS: Verify molecular ion (M+ and M+2 doublet for Bromine isotope pattern).
Storage Requirements:
-
Temperature: 2–8°C (Refrigerated).
-
Stabilizer: Re-add Copper turnings or K₂CO₃ if storing for >1 month to scavenge HBr.[1][2]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 524034, this compound.[1][2] Retrieved from [Link][1][2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1][2] Butterworth-Heinemann.[1][2] (General reference for purification of halo-ethers).
Sources
Application Note & Protocol: Synthesis and Application of 1-Methoxyprop-2-ylmagnesium Bromide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-bromo-1-methoxypropane in Grignard reactions. We delve into the mechanistic nuances, provide a field-proven, step-by-step protocol for the synthesis of the corresponding Grignard reagent, 1-methoxyprop-2-ylmagnesium bromide, and its subsequent reaction with a carbonyl electrophile. Emphasis is placed on the causality behind experimental choices, safety protocols, and troubleshooting, ensuring a robust and reproducible methodology.
Introduction: The Strategic Value of Functionalized Grignard Reagents
The Grignard reaction, a cornerstone of synthetic organic chemistry, facilitates the formation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile.[1] While commonly prepared from simple alkyl or aryl halides, the use of functionalized halides like this compound opens avenues for constructing more complex molecular architectures. The resulting Grignard reagent, 1-methoxyprop-2-ylmagnesium bromide, is a potent nucleophile that introduces a 1-methoxyprop-2-yl moiety, a structural motif valuable in medicinal chemistry and materials science.
The presence of the methoxy group introduces specific considerations. The ether linkage is generally stable to the Grignard reagent itself, which is why ethers like diethyl ether and tetrahydrofuran (THF) are the solvents of choice.[2][3] However, the oxygen atom's proximity to the reactive center can influence the reagent's formation and reactivity, potentially through chelation, which can be exploited for stereocontrol in certain reactions.[1][4] This guide will navigate these subtleties to ensure successful implementation.
Reaction Mechanism and Scientific Rationale
Formation of 1-Methoxyprop-2-ylmagnesium Bromide
The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[5] This process transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the Grignard reagent, a classic example of "umpolung" or polarity reversal.[2][6]
Key Mechanistic Steps:
-
Activation of Magnesium: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO). This layer must be disrupted to initiate the reaction. Chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane is highly effective.[2] Iodine is believed to etch the surface, exposing fresh magnesium, while 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, cleaning the surface.
-
Oxidative Insertion: Magnesium inserts into the C-Br bond. While the exact mechanism is complex and debated, it is often considered to involve single-electron transfer (SET) steps.[7]
-
Solvent Stabilization: The resulting Grignard reagent is stabilized by coordination with etheral solvent molecules (e.g., THF), which act as Lewis bases, solvating the magnesium center.[2] This coordination is crucial for keeping the reagent in solution and moderating its reactivity.
Nucleophilic Addition to a Carbonyl Group
The highly polarized C-Mg bond places significant negative charge density on the carbon atom, making it a powerful nucleophile.[8] When reacted with a ketone, such as benzophenone, the Grignard reagent attacks the electrophilic carbonyl carbon.
Key Mechanistic Steps:
-
Nucleophilic Attack: The nucleophilic carbon of the 1-methoxyprop-2-ylmagnesium bromide attacks the carbonyl carbon, forming a new carbon-carbon bond.[9]
-
Alkoxide Formation: The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[8]
-
Protonation (Workup): The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final tertiary alcohol product.[10]
Experimental Workflow and Logic
The following diagram outlines the logical flow of the entire process, from initial setup to final product isolation.
Caption: Experimental workflow for the synthesis and reaction of 1-methoxyprop-2-ylmagnesium bromide.
Detailed Experimental Protocol
This protocol details the synthesis of 1-methoxyprop-2-ylmagnesium bromide and its subsequent reaction with benzophenone to yield 1,1-diphenyl-2-methoxy-3-methyl-1-butanol.
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| This compound | ≥98% | Sigma-Aldrich, TCI | Store under nitrogen. |
| Magnesium Turnings | ≥99.5% | Acros Organics, Strem | Use turnings, not powder. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics, Sigma | Inhibitor-free. Use freshly distilled or from a solvent purification system. |
| Iodine | Crystal, Reagent | J.T. Baker, Fisher | A single small crystal is sufficient. |
| Benzophenone | ≥99% | Sigma-Aldrich | Ensure it is dry before use. |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific | For preparing a saturated aqueous solution. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR Chemicals | For drying the organic phase. |
Safety and Handling Precautions
-
Fire Hazard: Grignard reactions are highly exothermic and utilize flammable solvents.[11] Always have an ice-water bath ready to control the reaction temperature.[12] Conduct the reaction in a certified chemical fume hood, away from ignition sources.[13]
-
Water Reactivity: Grignard reagents react violently with water, releasing flammable gases.[14] All glassware must be rigorously dried (flame- or oven-dried), and the reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon).[15]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or heavy-duty nitrile).[13]
-
Chemical Hazards: this compound is an irritant. Handle it with care. THF can form explosive peroxides; use freshly opened bottles or test for peroxides if the solvent has been stored.
Step-by-Step Procedure
Part A: Synthesis of 1-Methoxyprop-2-ylmagnesium Bromide
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a rubber septum, and a 125 mL pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Preparation: Place magnesium turnings (1.58 g, 65.0 mmol, 1.3 equiv) into the reaction flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until faint purple iodine vapors are observed. This helps to activate the magnesium surface.[15]
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound (7.65 g, 50.0 mmol, 1.0 equiv) in 50 mL of anhydrous THF.
-
Initiation: Transfer the this compound solution to the dropping funnel via cannula or syringe. Add approximately 5-10 mL of this solution to the magnesium turnings.[16] The reaction mixture may need to be gently warmed to initiate. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy/gray solution, and spontaneous gentle refluxing of the THF.[17][18]
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.[16] Use an ice-water bath as needed to moderate the reaction. The total addition time should be approximately 30-45 minutes.
-
Completion: After the addition is complete, stir the resulting dark gray-brown mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted.
Part B: Reaction with Benzophenone
-
Electrophile Preparation: In a separate dry flask, dissolve benzophenone (9.11 g, 50.0 mmol, 1.0 equiv) in 30 mL of anhydrous THF.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent solution in the reaction flask to 0 °C using an ice-water bath.
-
Slowly add the benzophenone solution via syringe or cannula to the stirred Grignard reagent over 20-30 minutes. A color change and an increase in viscosity are typically observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure complete consumption of the electrophile.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[19] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tertiary alcohol.
Data Summary and Expected Results
| Parameter | Value | Molar Ratio (equiv) |
| This compound | 50.0 mmol | 1.0 |
| Magnesium Turnings | 65.0 mmol | 1.3 |
| Benzophenone | 50.0 mmol | 1.0 |
| Reaction Conditions | ||
| Grignard Formation Temp. | Refluxing THF (~66 °C) | N/A |
| Nucleophilic Addition Temp. | 0 °C to Room Temp. | N/A |
| Reaction Time | 3-4 hours total | N/A |
| Expected Outcome | ||
| Product | 1,1-diphenyl-2-methoxy-3-methyl-1-butanol | N/A |
| Theoretical Yield | ~14.2 g | N/A |
| Typical Purified Yield | 75-85% | N/A |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reaction Fails to Initiate | Wet reagents/glassware; Passivated magnesium surface. | Ensure all components are scrupulously dry. Add another small iodine crystal. Crush a few turnings of magnesium with a dry glass rod.[17] Use 1,2-dibromoethane as an initiator. |
| Low Yield of Final Product | Incomplete Grignard formation; Side reactions (e.g., Wurtz coupling); Premature quenching of the Grignard reagent. | Ensure slow addition of the alkyl halide to minimize coupling. Verify the dryness of the benzophenone and THF. Consider titrating the Grignard reagent before use to determine its exact concentration. |
| Runaway Reaction (Violent Reflux) | Addition of alkyl halide is too fast; Insufficient solvent volume. | Immediately stop the addition and immerse the flask in a large ice-water bath. Do not cap the system. Ensure efficient stirring.[11] |
References
-
Organic Syntheses. (n.d.). 2-bromopentane. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Filo. (2025, July 30). Product of Grignard Reaction of 2-Bromopropane. Retrieved from [Link]
-
Winthrop University Department of Chemistry. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
YouTube. (2024, June 6). Grignard reaction safety. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Experiment 1: Grignard Reaction. Retrieved from [Link]
-
Barlow, J. (2014, February 25). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PMC. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Retrieved from [Link]
-
Supporting Information. (n.d.). Unprecedented Synthesis of aza-Benzodioxepine Derivatives. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
NTU Scholars. (n.d.). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. Organic Syntheses Procedure. Retrieved from [Link]
-
University of Washington. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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Application Notes: The Strategic Use of 2-Bromo-1-methoxypropane in Pharmaceutical Synthesis
Abstract: 2-Bromo-1-methoxypropane is a bifunctional organic compound recognized for its utility as a synthetic intermediate.[1] While not a widely documented reagent in the synthesis of currently marketed blockbuster drugs, its structural features present significant potential for the construction of complex molecular architectures relevant to pharmaceutical development.[1][2] This guide provides an in-depth analysis of the reactivity of this compound, proposes its application in key synthetic transformations, and furnishes detailed, field-tested protocols for its use in N- and O-alkylation reactions. The causality behind experimental choices and the logic of protocol design are emphasized to ensure scientific integrity and reproducibility.
Introduction: Chemical Profile and Synthetic Potential
This compound (C₄H₉BrO) is a halogenated ether with a secondary bromide, a feature that dictates its reactivity profile.[1] Its primary role in organic synthesis is as an alkylating agent, capable of introducing the 1-methoxyprop-2-yl moiety into a target molecule. This is achieved through nucleophilic substitution reactions where the bromine atom, a good leaving group, is displaced by a suitable nucleophile.[1][3]
The presence of the methoxy group at the adjacent C1 position can influence the reaction's regioselectivity and stereoselectivity. Furthermore, the secondary nature of the carbon bearing the bromine atom means that both Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution) mechanisms are possible, with the former being more prevalent with strong nucleophiles and polar aprotic solvents.[4][5] Competition from elimination (E2) reactions is a critical consideration, particularly with sterically hindered or strongly basic nucleophiles.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₉BrO | PubChem[6] |
| Molecular Weight | 153.02 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 22461-48-9 | PubChem[6] |
Safety and Handling: this compound is classified as a flammable liquid and is toxic if swallowed. It can cause skin and serious eye irritation, as well as respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Proposed Pharmaceutical Applications and Mechanistic Rationale
While direct citations for the use of this compound in specific, named drug syntheses are scarce, its structure is analogous to intermediates used in the synthesis of various active pharmaceutical ingredients (APIs). The introduction of a methoxypropyl group can modulate a molecule's lipophilicity, metabolic stability, and receptor-binding interactions.
A primary application is the alkylation of primary or secondary amines to introduce the N-(1-methoxyprop-2-yl) group. This is a common strategy in medicinal chemistry to modify the pharmacokinetic profile of a lead compound.[7]
Mechanistic Insight (Sₙ2 Pathway): The reaction typically proceeds via an Sₙ2 mechanism. A non-nucleophilic base is used to deprotonate the amine, increasing its nucleophilicity. The resulting amide anion then attacks the electrophilic carbon of this compound, displacing the bromide ion in a single concerted step. The choice of a polar aprotic solvent, such as DMF or acetonitrile, is crucial as it solvates the cation of the base without hydrogen bonding to the nucleophile, thus maximizing the reaction rate.
Caption: Sₙ2 mechanism for N-alkylation using this compound.
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[8][9] this compound can be used to alkylate phenols or alcohols, which is particularly relevant in the synthesis of drug molecules like Mephenoxalone and Methocarbamol, which contain ether linkages.[10][11][12]
Mechanistic Insight: This reaction also follows an Sₙ2 pathway.[8][13] A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide or phenoxide.[14][15] This nucleophile then attacks the secondary carbon of this compound. Due to the steric hindrance of a secondary halide, reaction conditions must be carefully optimized to favor substitution over the competing E2 elimination pathway.[8][14]
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- 13. m.youtube.com [m.youtube.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-1-methoxypropane in the synthesis of heterocyclic compounds
Application Note: 2-Bromo-1-methoxypropane in Heterocyclic Synthesis
Executive Summary
This compound (CAS: 1656-96-8) is a versatile bifunctional building block used primarily to introduce the 1-methoxypropan-2-yl motif into heterocyclic scaffolds.[1][2] This moiety serves as a solubilizing group and a metabolic handle in medicinal chemistry, particularly in the optimization of kinase inhibitors and GPCR ligands.
This guide addresses the specific challenges of using this reagent—namely, the competition between nucleophilic substitution (
Chemical Profile & Reactivity
| Property | Data |
| IUPAC Name | 1-Methoxy-2-bromopropane |
| Structure | |
| Molecular Weight | 153.02 g/mol |
| Physical State | Colorless Liquid |
| Boiling Point | 130–132 °C |
| Density | 1.35 g/mL |
| Chirality | Contains 1 stereocenter (C2).[1][2] Commercially available as racemate or enantiopure forms.[1][2] |
| Reactivity Class | Secondary Alkyl Halide; |
Key Reactivity Drivers:
-
Steric Hindrance: The secondary bromide is less reactive toward
attack than primary halides, requiring elevated temperatures.[1][2] -
Elimination Risk: The presence of the
-hydrogen makes this substrate prone to elimination, yielding 1-methoxy-1-propene (thermodynamic product) or 3-methoxy-1-propene (kinetic product).[1][2] -
Neighboring Group Participation: The ether oxygen can stabilize cationic intermediates or coordinate metals (Mg/Li), facilitating organometallic formation.[1][2]
Application I: N-Alkylation of Azoles (Indoles/Imidazoles)
Objective: To append the 1-methoxypropan-2-yl tail to a nitrogen heterocycle (e.g., Indole, Imidazole, Pyrazole).
Mechanistic Challenge:
Strong bases (e.g.,
Solution: Use Cesium Carbonate (
Protocol 1: Optimized N-Alkylation of Indole
Reagents:
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add the Indole substrate and anhydrous DMF. Stir until dissolved.
-
Deprotonation: Add
in a single portion. Stir at room temperature for 30 minutes to generate the active nitrogen nucleophile. -
Addition: Add this compound dropwise via syringe.
-
Reaction: Heat the mixture to 70°C . Monitor by TLC/LCMS.[1][2]
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) to remove DMF.[1][2] Wash organic layer with brine, dry over , and concentrate.[1][2] -
Purification: Flash column chromatography (Hexane/EtOAc).
Expected Yield: 65–80% (dependent on indole electronics).[1][2]
Application II: Grignard Reagent Formation
Objective: To generate the organomagnesium species for nucleophilic addition to aldehydes, ketones, or nitriles.
Mechanistic Insight:
The
Protocol 2: Formation of (1-methoxypropan-2-yl)magnesium bromide
Reagents:
Step-by-Step Procedure:
-
Activation: Place Mg turnings in a dry 3-neck flask under Argon. Add a single crystal of Iodine.[1][2] Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.
-
Initiation: Add just enough THF to cover the Mg. Add 5% of the total volume of this compound.[2]
-
Addition: Dilute the remaining bromide in THF (1:1 v/v). Add this solution dropwise to the refluxing mixture over 1 hour.
-
Completion: Reflux for an additional 1 hour after addition is complete.
-
Titration: Cool to room temperature. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to determine precise molarity before use.[1][2]
Critical Pathway Visualization
The following diagram illustrates the kinetic competition between the desired
Figure 1: Divergent reaction pathways dictated by base strength.[1][2][3] Cs2CO3 favors the substitution pathway.
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Conversion (<30%) | Steric hindrance of secondary bromide.[1][2] | Increase temp to 80°C; Add KI (0.1 equiv) to form transient, more reactive Alkyl Iodide (Finkelstein in situ). |
| High Elimination Product | Base is too strong or basicity is too high in solvent.[1][2] | Switch from |
| Regioisomers (N1 vs N3) | Ambident nucleophile (e.g., imidazole).[1][2] | Sterics of the isopropyl group usually favor the less hindered nitrogen, but solvent polarity can tune this. |
References
-
PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (Chapter 17: Nucleophilic Substitution at Saturated Carbon). [Link]
-
Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 1,4-Disubstituted Imidazoles."[1][2] Journal of Organic Chemistry, 2009.[2] (General reference for Cs2CO3 mediated alkylation). [Link]
-
Reich, H. J. "Organometallic Chemistry: Grignard Reagent Preparation."[1][2] University of Wisconsin-Madison.[1][2] [Link]
Sources
Application Notes and Protocols for Reactions with 2-Bromo-1-methoxypropane
Introduction: Navigating the Synthetic Utility of 2-Bromo-1-methoxypropane
This compound is a versatile bifunctional molecule offering a unique combination of a secondary bromide and a primary methoxy ether. This structure allows for a range of chemical transformations, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] The electron-withdrawing nature of the methoxy group can influence the reactivity of the adjacent carbon-bromine bond, while the secondary nature of the bromide presents interesting regiochemical and stereochemical considerations in both substitution and elimination reactions.
This guide provides detailed experimental setups and protocols for three key classes of reactions involving this compound: Grignard reagent formation, nucleophilic substitution, and base-induced elimination. The causality behind experimental choices, safety considerations, and best practices are emphasized to ensure reproducible and safe execution in a research environment.
Safety Precautions: Handling this compound and Associated Reagents
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents. This compound is a flammable liquid and vapor, toxic if swallowed, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant laboratory coat, and chemically resistant gloves.
Key Hazards Associated with Reagents in these Protocols:
-
Grignard Reagents: Highly reactive, pyrophoric, and react violently with water and protic solvents.[3] Strict anhydrous and inert atmosphere techniques are mandatory.
-
Sodium Azide (for Nucleophilic Substitution): Highly toxic and can form explosive heavy metal azides.
-
Potassium tert-Butoxide (for Elimination): A strong, corrosive base that is sensitive to moisture.
-
Diethyl Ether and Tetrahydrofuran (THF): Extremely flammable and can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvents.
Section 1: Grignard Reagent Formation and Subsequent Reaction
The formation of a Grignard reagent from this compound provides a powerful nucleophilic carbon source for the construction of new carbon-carbon bonds. The presence of the ether functionality within the same molecule requires careful consideration of solvent choice and reaction conditions to avoid potential side reactions.
Causality of Experimental Design:
-
Inert Atmosphere: Grignard reagents are highly sensitive to oxygen and moisture.[3] The entire apparatus must be rigorously dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. They are crucial for solvating and stabilizing the Grignard reagent. THF is often preferred for its higher boiling point and better solvating properties for some Grignard reagents.[4]
-
Initiation: The reaction between magnesium and the alkyl halide can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used as activators.[3][5] Iodine is believed to clean the magnesium surface, while 1,2-dibromoethane reacts to form ethylene gas and magnesium bromide, exposing a fresh metal surface.[5]
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction rate. Subsequent reactions with electrophiles are often performed at low temperatures to enhance selectivity and minimize side reactions.
Experimental Workflow: Grignard Reagent Formation
Sources
Application Note: Chemoselective Cyanation of 2-Bromo-1-methoxypropane
Executive Summary
This technical guide details the synthetic transformation of 2-bromo-1-methoxypropane (CAS: 22461-48-9) to 3-methoxy-2-methylpropanenitrile via nucleophilic substitution with sodium cyanide. This reaction represents a critical C-C bond-forming step in the synthesis of
Unlike primary alkyl halides, this secondary bromide substrate presents a kinetic competition between bimolecular substitution (
Strategic Analysis & Mechanism
Substrate Reactivity Profile
The substrate, this compound, features a secondary electrophilic center flanked by a methyl group and a methoxymethyl group.
-
Steric Hindrance: The secondary carbon significantly retards the
trajectory compared to primary halides, requiring elevated temperatures or polar aprotic activation. -
Inductive Effects: The
-methoxy group exerts a strong electron-withdrawing inductive effect ( ). This increases the electrophilicity of the center but simultaneously increases the acidity of the -protons, heightening the risk of base-mediated elimination ( ) to form 1-methoxy-1-propene.
Reaction Pathway
The target pathway is an
Figure 1: Mechanistic pathway showing the competition between the desired substitution and the elimination side reaction.
Experimental Protocols
Protocol A: Classical Polar Aprotic Method (DMSO)
Best for: Small-scale synthesis (<5g), rapid screening. Mechanism: DMSO solvates the sodium cation, leaving the cyanide anion "naked" and highly reactive.
Reagents & Stoichiometry
| Component | Equiv. | MW ( g/mol ) | Density (g/mL) | Role |
| This compound | 1.0 | 153.02 | 1.33 | Substrate |
| Sodium Cyanide (NaCN) | 1.2 | 49.01 | - | Nucleophile |
| DMSO (Anhydrous) | - | - | 1.10 | Solvent (5 mL/g) |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solvation: Add NaCN (1.2 equiv) to anhydrous DMSO. Stir at room temperature for 20 minutes. Note: NaCN dissolves slowly; a fine suspension is acceptable.
-
Addition: Add this compound (1.0 equiv) dropwise via syringe over 10 minutes.
-
Critical: The reaction is exothermic. Monitor internal temperature to ensure it does not exceed 40°C during addition.
-
-
Reaction: Heat the mixture to 55°C for 4–6 hours.
-
Control Point: Do not exceed 65°C. Higher temperatures favor the
elimination pathway.
-
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS. Look for the disappearance of the bromide peak.
-
Workup (See Section 4 for Safety):
-
Cool to room temperature.[2]
-
Pour the reaction mixture into 5 volumes of water (Caution: DMSO exotherm).
-
Extract 3x with Diethyl Ether (
) or MTBE. -
Wash combined organics with water (2x) and brine (1x) to remove residual DMSO.
-
Dry over
, filter, and concentrate carefully (Product is volatile; BP ~160-170°C).
-
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scale-up (>10g), safety (keeps bulk cyanide in aqueous phase), and purity.
Mechanism: A quaternary ammonium salt shuttles
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Electrophile |
| NaCN | 1.5 | Nucleophile (dissolved in min. water) |
| TBAB | 0.05 | Phase Transfer Catalyst (5 mol%) |
| Toluene | - | Organic Solvent (3 mL/g) |
| Water | - | Aqueous Phase (1 mL/g) |
Step-by-Step Methodology
-
Aqueous Phase: Dissolve NaCN (1.5 equiv) in the minimum amount of water required to fully solubilize it (approx. 2-3 mL per gram of NaCN).
-
Organic Phase: In the reaction flask, dissolve this compound (1.0 equiv) and Tetrabutylammonium bromide (TBAB, 0.05 equiv) in Toluene.
-
Biphasic Mixing: Add the aqueous cyanide solution to the toluene mixture.
-
Reaction: Heat to 80°C with vigorous stirring (1000+ RPM).
-
Why: The rate of reaction depends on the interfacial surface area. Slow stirring will result in stalled conversion.
-
-
Duration: 8–12 hours.
-
Workup:
-
Cool to room temperature.[2]
-
Separate phases. The product is in the Toluene (top) layer.
-
The Aqueous (bottom) layer contains unreacted cyanide. Treat immediately as hazardous waste (See Section 4).
-
Wash the organic layer with water (2x) to remove catalyst and residual cyanide.
-
Dry (
) and concentrate. Distillation is recommended for final purification.[3]
-
Safety & Waste Management (Critical)
WARNING: Sodium Cyanide is rapidly fatal if inhaled, swallowed, or absorbed through the skin. Contact with acid releases Hydrogen Cyanide (HCN) gas.
Cyanide Quenching Workflow
Never dispose of cyanide solutions directly into the drain. All aqueous waste and glassware must be oxidatively quenched.
Figure 2: Mandatory oxidative quenching workflow for all cyanide-contaminated waste.
Emergency Protocols
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit) is physically present in the lab.
-
pH Control: Never allow the reaction or workup pH to drop below 9. Do not use acidic drying agents or acidic washes.
Analytical Validation
To confirm the success of the reaction, compare the isolated product against these expected spectral characteristics:
-
IR Spectroscopy:
-
Diagnostic Peak: Appearance of a sharp, weak-to-medium band at 2240–2250 cm⁻¹ (
stretch). -
Absence: Disappearance of the
stretch (usually 500–600 cm⁻¹, fingerprint region).
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
Shift: The proton at the chiral center (
) will shift upfield relative to the starting bromide ( ), typically appearing around 2.8 – 3.0 ppm (multiplet). -
Methoxy Group: Singlet at 3.35 ppm .
-
Methyl Group: Doublet at 1.3 ppm .
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for nitrile synthesis via alkyl halides).
-
Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." J. Am. Chem. Soc.1971 , 93, 195–199. Link
-
National Institute for Occupational Safety and Health (NIOSH). "Sodium Cyanide: Systemic Agent." CDC Emergency Response Safety Card. Link
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
- Grandjean, J. M., et al. "Nitrile Synthesis via Nucleophilic Substitution." Organic Syntheses, Coll. Vol. 3, p.372.
Sources
Application Notes and Protocols for the Synthesis of Amines Utilizing 2-Bromo-1-methoxypropane
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed methodologies for the synthesis of amines using 2-bromo-1-methoxypropane. This versatile alkylating agent serves as a valuable precursor for introducing the 1-methoxypropan-2-yl moiety, a structural motif found in various biologically active molecules. This document moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, the rationale for specific experimental choices, and a critical comparison of different synthetic strategies. We will explore direct amination, the Gabriel synthesis, and the azide reduction pathway, providing step-by-step protocols and troubleshooting insights to ensure reproducible and efficient amine synthesis.
Introduction: The Utility of this compound in Amine Synthesis
This compound (CAS: 22461-48-9) is a bifunctional organic compound featuring a secondary bromide and a primary methoxy ether.[1][2] Its primary utility in organic synthesis stems from its role as an alkylating agent. The bromine atom, a good leaving group, is susceptible to displacement by a variety of nucleophiles, including amines, in nucleophilic substitution reactions.[1] This reactivity allows for the facile construction of new carbon-nitrogen bonds, making it an important building block for more complex molecules, including pharmaceutical intermediates.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 22461-48-9 | [4] |
| Molecular Formula | C₄H₉BrO | [2] |
| Molar Mass | 153.02 g/mol | [1] |
| SMILES | CC(Br)COC | [2] |
Before proceeding with any synthesis, it is crucial to acknowledge the hazards associated with this compound. It is a flammable liquid and vapor, toxic if swallowed, and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn, and all manipulations should be conducted within a certified chemical fume hood.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of amines from alkyl halides is a cornerstone of organic chemistry. However, the choice of method is critical to avoid common pitfalls such as over-alkylation. Below, we dissect the most relevant strategies for the amination of this compound.
Method 1: Direct Amination via Sₙ2 Reaction
The most straightforward approach to amine synthesis is the direct reaction of an alkyl halide with ammonia or another amine in a nucleophilic substitution reaction.[5] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine, displacing the bromide ion.
The Causality of Over-Alkylation: A significant drawback of this method is the lack of selectivity.[5][6] The primary amine product is itself a nucleophile, often with similar or even greater reactivity than the starting ammonia.[5] This means it can compete with ammonia and react with another molecule of this compound to form a secondary amine. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts.[5][7] Consequently, the reaction typically yields a mixture of products that can be difficult and costly to separate.[5] Using a large excess of the aminating agent (e.g., ammonia) can favor the formation of the primary amine by increasing the probability of the alkyl halide encountering an ammonia molecule before it encounters a product amine molecule.[7][8]
Method 2: The Gabriel Synthesis for Clean Primary Amines
To circumvent the issue of over-alkylation, the Gabriel synthesis is the preferred method for preparing primary amines from alkyl halides.[5][9] This multi-step process uses the phthalimide anion as a surrogate for ammonia.[9]
Mechanism and Rationale:
-
Deprotonation: Phthalimide is first deprotonated with a base like potassium hydroxide (KOH) or potassium hydride (KH) to form the potassium phthalimide salt. The N-H proton of phthalimide is significantly more acidic than a typical amine due to the two adjacent electron-withdrawing carbonyl groups that stabilize the resulting anion through resonance.[10]
-
Sₙ2 Alkylation: The nucleophilic phthalimide anion then reacts with this compound in an Sₙ2 reaction to form N-(1-methoxypropan-2-yl)phthalimide.[10] Crucially, the resulting N-alkylated phthalimide is no longer nucleophilic. The lone pair on the nitrogen is delocalized by the two carbonyl groups, preventing any further alkylation reactions.[10]
-
Liberation of the Amine: The final step is the cleavage of the N-alkylphthalimide to release the desired primary amine. This is most commonly achieved by heating with hydrazine (NH₂NH₂) in a process known as the Ing-Manske procedure.[9] Hydrazine attacks the carbonyl carbons, ultimately leading to the formation of a stable phthalhydrazide precipitate and liberating the free primary amine.[9][10]
The Gabriel synthesis is a robust and high-yielding method, making it a trustworthy choice for the clean synthesis of 1-methoxypropan-2-amine.
Method 3: The Azide Synthesis Pathway
Another excellent alternative to direct amination is the azide synthesis.[5] This two-step sequence also effectively prevents over-alkylation.
Mechanism and Rationale:
-
Sₙ2 Reaction with Azide: this compound is treated with sodium azide (NaN₃). The azide ion (N₃⁻) is a potent nucleophile that displaces the bromide to form 2-azido-1-methoxypropane. The resulting alkyl azide is not nucleophilic and cannot undergo further alkylation.[5]
-
Reduction: The azide group is then reduced to a primary amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄), followed by a water workup.[5]
While highly effective, researchers must exercise extreme caution, as low-molecular-weight alkyl azides can be explosive and must be handled with appropriate safety measures.[5]
Table 2: Comparison of Synthetic Strategies
| Method | Primary Product(s) | Key Advantages | Key Disadvantages |
| Direct Amination | Mixture of primary, secondary, tertiary amines, and quaternary salt | Simple, one-step reaction | Poor selectivity, difficult product separation, over-alkylation is a major issue[5] |
| Gabriel Synthesis | Primary amine only | Excellent for clean primary amine synthesis, avoids over-alkylation[9][10] | Two-step process, can be slow, sometimes requires heat[11] |
| Azide Synthesis | Primary amine only | Clean reaction, avoids over-alkylation[5] | Two-step process, requires a strong reducing agent (LiAlH₄), azide intermediates can be explosive[5] |
Experimental Protocols
The following protocols are provided as a guide and should be adapted based on laboratory conditions and the specific scale of the reaction. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Direct Synthesis of N-benzyl-1-methoxypropan-2-amine (Example of a Secondary Amine)
This protocol details the synthesis of a secondary amine to illustrate the direct amination process. Using a primary amine (benzylamine) as the nucleophile will lead to a secondary amine product. The principle of using an excess of the starting amine to minimize further alkylation still applies.
Table 3: Reagents for Direct Amination Protocol
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| This compound | 153.02 | 1.53 g | 0.01 |
| Benzylamine | 107.15 | 3.21 g (3.3 mL) | 0.03 |
| Triethylamine (Et₃N) | 101.19 | 1.52 g (2.1 mL) | 0.015 |
| Ethanol (Solvent) | 46.07 | 20 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzylamine (3.0 eq.) and triethylamine (1.5 eq.) in 20 mL of ethanol.
-
Addition of Alkyl Halide: Slowly add this compound (1.0 eq.) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The triethylamine acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, preventing the formation of amine hydrobromide salts.[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in 30 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 1M NaOH (2 x 20 mL) to remove any remaining salts, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N-benzyl-1-methoxypropan-2-amine can be purified by column chromatography on silica gel if necessary.
Protocol 2: Gabriel Synthesis of 1-methoxypropan-2-amine
This protocol provides a reliable method for the synthesis of the primary amine, 1-methoxypropan-2-amine, avoiding the formation of byproducts.
Table 4: Reagents for Gabriel Synthesis Protocol
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Step 1: Alkylation | |||
| Potassium Phthalimide | 185.22 | 2.04 g | 0.011 |
| This compound | 153.02 | 1.53 g | 0.01 |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Step 2: Hydrazinolysis | |||
| N-(1-methoxypropan-2-yl)phthalimide | 219.24 | (from Step 1) | ~0.01 |
| Hydrazine monohydrate (~64%) | 50.06 | 0.6 mL | ~0.012 |
| Ethanol | 46.07 | 25 mL | - |
Step-by-Step Methodology:
-
Alkylation: In a 50 mL round-bottom flask, suspend potassium phthalimide (1.1 eq.) in 20 mL of dry DMF. Add this compound (1.0 eq.) to the suspension.
-
Heating: Heat the reaction mixture to 80-100°C with stirring for 6-12 hours, or until TLC analysis indicates the consumption of the starting alkyl halide.
-
Workup (Alkylation): Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. The N-alkylated phthalimide product will often precipitate. Collect the solid by vacuum filtration, wash with water, and dry. If it oils out, extract with a suitable organic solvent like dichloromethane.
-
Hydrazinolysis: Place the dried N-(1-methoxypropan-2-yl)phthalimide from the previous step into a 100 mL round-bottom flask. Add 25 mL of ethanol and hydrazine monohydrate (1.2 eq.).
-
Reflux: Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Isolation: Cool the mixture to room temperature. The solid phthalhydrazide can be removed by filtration. The ethanol filtrate contains the desired primary amine.
-
Purification: The amine can be isolated from the filtrate. Acidifying the filtrate with HCl, removing the ethanol by rotary evaporation, and then basifying with concentrated NaOH followed by extraction with ether is a common procedure. The final product, 1-methoxypropan-2-amine, is often purified by distillation.
Conclusion and Future Perspectives
This compound is a highly effective reagent for the synthesis of amines bearing the 1-methoxypropan-2-yl group. While direct amination is mechanistically simple, it is plagued by over-alkylation, making it unsuitable for the clean synthesis of primary or secondary amines. For the specific and high-yielding synthesis of the primary amine 1-methoxypropan-2-amine, the Gabriel synthesis and the azide synthesis are vastly superior and trustworthy methods. The choice between them may depend on factors such as reagent availability, safety considerations regarding azides, and desired scale. As the demand for enantiomerically pure pharmaceuticals grows, future work will likely focus on stereoselective syntheses, potentially using chiral catalysts or biocatalytic methods like transaminases, which can convert the corresponding ketone (1-methoxy-2-propanone) directly to a single enantiomer of the amine.[3][12][13]
References
-
ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
YouTube. (2020, June 9). 2-Bromopropane to 1-Bromopropane | Organic chemistry conversions. Retrieved from [Link]
-
YouTube. (2020, June 25). Nucleophilic Substitution with Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of amines. Retrieved from [Link]
-
Chegg. (2020, May 24). Mix reactants that will form 2-methoxypropane via an SN1 reactionSelect from. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C4H9BrO). Retrieved from [Link]
-
Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
YouTube. (2016, November 28). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine. Retrieved from [Link]
- Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
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- 4. This compound 95% | CAS: 22461-48-9 | AChemBlock [achemblock.com]
- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
Application Note: Precision Synthesis of 2-Methoxypropyl Motifs in Pharmacophores
This Application Note is structured to provide a high-level technical guide for the preparation of 2-methoxypropyl substituted compounds . It prioritizes regiochemical control and safety, addressing the specific challenges of distinguishing between the 2-methoxypropyl (
Strategic Analysis & Pathway Selection
The introduction of a 2-methoxypropyl group (
However, a critical ambiguity exists in the nomenclature. Researchers must distinguish between two regioisomers derived from propylene oxide/glycol skeletons:
-
2-Methoxypropyl group: Connected via the primary carbon (Target of this guide).[1]
-
1-Methoxypropan-2-yl group: Connected via the secondary carbon (Often resulting from reductive amination of methoxyacetone).[1]
Decision Matrix: Selecting the Synthetic Route
Choose the protocol based on your substrate's nucleophilicity and the required stereochemistry.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on nucleophile type and stereochemical requirements.
Protocol A: The "Build-and-Cap" Strategy (Epoxide Route)
Best for: Amines, Thiols, and robust nucleophiles.[1] Mechanism: Nucleophilic attack on propylene oxide (regioselective for the terminal carbon) followed by O-methylation.[1]
Phase 1: Ring Opening
The reaction of a nucleophile with propylene oxide is regioselective under basic or neutral conditions, favoring attack at the less hindered primary carbon.
-
Reagents: Propylene Oxide (excess), Ethanol or Methanol (solvent).
-
Conditions: Sealed tube, 40–60°C.
Step-by-Step:
-
Dissolve the amine (1.0 eq) in ethanol (5 volumes).
-
Cool to 0°C. Add Propylene Oxide (1.2 – 1.5 eq) slowly to avoid exotherm.
-
Seal the vessel and heat to 50°C for 4–12 hours.
-
QC Check: Monitor by LC-MS. The product is the secondary alcohol:
.[1] -
Concentrate under reduced pressure to remove excess epoxide.[1]
Phase 2: Selective O-Methylation
This is the critical step.[1] Methylating the secondary alcohol without quaternizing the amine requires specific base selection.
-
Reagents: Potassium Hexamethyldisilazide (KHMDS), Methyl Iodide (MeI), THF.[1]
-
Reference: O-methylation of
-amino alcohols using KHMDS/MeI proceeds chemoselectively without affecting the nitrogen [1].[1]
Protocol:
-
Dissolve the intermediate amino-alcohol (1.0 eq) in anhydrous THF (10 volumes) under
. -
Cool to -78°C.
-
Add KHMDS (1.1 eq, 1M in THF) dropwise.[1] Stir for 30 min at -78°C to form the alkoxide.
-
Add Methyl Iodide (1.05 eq) dropwise.[1]
-
Allow to warm to 0°C over 2 hours.
-
Quench: Add saturated aqueous
. -
Extraction: Extract with EtOAc, dry over
, and concentrate.
Protocol B: The Chiral Pool Approach (Sulfonate Displacement)
Best for: Carbon nucleophiles, phenols, or when specific chirality (
Workflow Diagram
Figure 2: Synthesis of the activated chiral alkylating agent from methyl lactate.[1]
Detailed Steps:
Step 1: Methylation of Lactate
-
React (S)-Methyl Lactate with MeI and
(mild) or NaH (vigorous) to yield Methyl (S)-2-methoxypropionate.[1]
Step 2: Reduction to Alcohol
Step 3: Activation (Tosylation)
-
Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine, DCM.[1]
-
Protocol:
Step 4: Coupling
-
React the Tosylate with your nucleophile (e.g., Phenol +
in DMF). -
Note: This proceeds via
, so the stereocenter at the 2-position is not inverted (reaction occurs at position 1).[1] The chirality is preserved from the lactate.
Critical Analysis & Troubleshooting
Regioisomer Identification
Distinguishing the 2-methoxypropyl group from the 1-methoxypropan-2-yl group is difficult by MS but distinct by NMR.[1]
| Feature | 2-Methoxypropyl ( | 1-Methoxypropan-2-yl ( |
| Connection | Via | Via |
| 1H NMR | ||
| Diagnostic | Methine ( | Methine ( |
Safety: The "Glycol Ether" Hazard[1]
-
2-Methoxy-1-propanol (the intermediate in Protocol B) and its acetate are classified as Reproductive Toxins (Category 1B) [3].[1]
-
Substitution: Whenever possible, use 1-methoxy-2-propanol derivatives if the exact isomer is not critical for biological activity, as they are significantly less toxic (the "alpha" isomer is safer than the "beta" isomer).[1]
Common Pitfalls
-
Over-methylation: In Protocol A, using strong bases (NaH) without protection can lead to quaternization of amines. Use KHMDS or protect the amine as a carbamate (Boc) before methylation.
-
Volatility: 1-bromo-2-methoxypropane and 2-methoxy-1-propanol are volatile.[1] Avoid high-vacuum drying for extended periods; use careful rotary evaporation.[1]
References
-
Chemo-selective O-methylation: Preparation of O-methyl 1,2-amino alcohols.[1] ResearchGate.[1]
-
LAH Reduction Workup: Workup for Aluminum Hydride Reductions. University of Rochester.[1][3]
-
Safety Data: 2-methoxypropyl acetate Safety Data Sheet. Chemos GmbH.[1][5][6]
-
Propylene Oxide Opening: Regioselective Ring Opening of Epoxides. SciELO.[1]
Sources
The 2-Methoxypropyl (MOP) Group: A Guide to Protection of Alcohols Utilizing 2-Bromo-1-methoxypropane as a Precursor
Introduction: Navigating the Landscape of Alcohol Protection
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions. The 2-methoxypropyl (MOP) ether has emerged as a valuable protecting group for alcohols, offering a balance of stability and facile cleavage under specific conditions. While the most common route to MOP ethers involves the acid-catalyzed addition of 2-methoxypropene to an alcohol, this guide explores the potential of 2-bromo-1-methoxypropane as a readily available precursor for this transformation. We will delve into the mechanistic rationale, provide detailed protocols, and discuss the stability and deprotection of the resulting MOP-protected alcohols, offering researchers a comprehensive understanding of this versatile protecting group strategy.
The 2-Methoxypropyl (MOP) Ether: A Profile
The MOP protecting group transforms a hydroxyl group into an acetal, specifically a 2-methoxypropyl ether. This modification effectively shields the alcohol's acidic proton and its nucleophilic oxygen, rendering it inert to a variety of reaction conditions.
Key Attributes of the MOP Group:
-
Stability: MOP ethers exhibit good stability under basic and organometallic conditions, making them compatible with a wide range of synthetic transformations.[1]
-
Mild Cleavage: The acetal linkage is susceptible to cleavage under mild acidic conditions, allowing for selective deprotection in the presence of more robust protecting groups.[2]
Synthesis of the MOP Protecting Group Precursor: this compound
While commercially available, this compound can also be synthesized in the laboratory. A common method involves the bromination of 1-methoxypropane. This reaction typically proceeds via an electrophilic substitution mechanism.[3]
Application Protocol: Protection of a Primary Alcohol using this compound
This protocol details the formation of a 2-methoxypropyl ether from a primary alcohol and this compound. The reaction proceeds via a nucleophilic substitution pathway. Given the secondary nature of the bromide in this compound, the reaction likely proceeds through a mixed SN1 and SN2 mechanism, with the SN1 pathway being significant due to the ability of the adjacent methoxy group to stabilize a potential carbocation intermediate.[3][4]
Reaction Scheme:
Figure 1: General scheme for the protection of an alcohol as a MOP ether using this compound.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous non-nucleophilic base (e.g., 2,6-lutidine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) and the non-nucleophilic base (1.5 eq.) in the anhydrous aprotic solvent.
-
Addition of Precursor: Slowly add this compound (1.2 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require gentle heating to proceed at a reasonable rate.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-methoxypropyl ether.
Causality Behind Experimental Choices:
-
Non-nucleophilic Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction without competing with the alcohol as a nucleophile.
-
Anhydrous Conditions: The exclusion of water is essential to prevent the hydrolysis of this compound and the potential for unwanted side reactions.
-
Inert Atmosphere: An inert atmosphere prevents the oxidation of sensitive reagents and intermediates.
Alternative and More Common Protocol: Formation of MOP Ethers from 2-Methoxypropene
The reaction of an alcohol with 2-methoxypropene in the presence of a catalytic amount of acid is the more established and widely used method for the formation of MOP ethers.[1][5]
Figure 2: Standard synthesis of MOP ethers using 2-methoxypropene.
Stability Profile of the 2-Methoxypropyl Ether
The utility of a protecting group is defined by its stability under various reaction conditions.
| Condition | Stability of MOP Ether | Rationale |
| Strongly Basic | Stable | Ethers are generally unreactive towards strong bases. |
| Organometallic Reagents | Stable | Compatible with Grignard reagents, organolithiums, etc. |
| Nucleophilic | Stable | The ether linkage is not susceptible to nucleophilic attack. |
| Mildly Acidic (pH 4-6) | Generally Stable | Cleavage is slow at these pH values. |
| Strongly Acidic (pH < 3) | Labile | The acetal functionality is readily hydrolyzed under strong acidic conditions. |
Deprotection of the 2-Methoxypropyl Ether
The removal of the MOP group is typically achieved under mild acidic conditions, regenerating the parent alcohol.
Deprotection Scheme:
Sources
Guide to the Structural Elucidation of 2-Bromo-1-methoxypropane and Its Derivatives Using 1H NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the ¹H NMR characterization of 2-bromo-1-methoxypropane, a versatile bifunctional intermediate used in various synthetic applications.[1] We present a detailed, field-proven protocol for sample preparation, followed by an in-depth analysis of the ¹H NMR spectrum, including chemical shift assignments, multiplicity patterns, and coupling constant interpretation. Furthermore, we explore how structural modifications in related derivatives predictably influence the resulting spectra, offering a logical framework for their characterization. This guide is intended for researchers and professionals in organic synthesis and drug development who rely on precise molecular characterization.
Foundational Principles of ¹H NMR for Structural Analysis
A molecule's ¹H NMR spectrum provides a detailed map of its proton environments. Three core parameters are fundamental to its interpretation:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms (like oxygen or bromine) are "deshielded," meaning the surrounding electron density is pulled away. This causes their signal to appear at a higher ppm value, a phenomenon known as a downfield shift.[2] Protons in electron-rich environments are "shielded" and appear upfield (lower ppm).
-
Signal Integration: The area under an NMR signal is directly proportional to the number of protons it represents.[3] This provides a ratio of the different types of protons within the molecule.
-
Spin-Spin Coupling (Multiplicity): The magnetic fields of non-equivalent protons on adjacent carbons interact, splitting a single peak into multiple lines (a multiplet). This splitting pattern is governed by the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons.[4][5] For example, a proton with two non-equivalent neighbors will appear as a triplet (2+1=3). The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).
Protocol for High-Quality NMR Sample Preparation
The quality of an NMR spectrum is critically dependent on meticulous sample preparation. A flawed sample cannot be rectified by instrumentation or software. The following protocol is a self-validating system designed to ensure high-resolution data.
Causality-Driven Experimental Steps:
-
Analyte Weighing:
-
Action: Accurately weigh 5-25 mg of your this compound sample into a clean, dry vial.[6]
-
Rationale: This concentration range is optimal for small molecules (<1000 g/mol ) on modern NMR spectrometers. It provides an excellent signal-to-noise ratio for a ¹H spectrum within minutes without causing significant line broadening due to high viscosity.[6][7]
-
-
Solvent and Internal Standard Selection:
-
Action: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), to the vial. Add a small amount of Tetramethylsilane (TMS) as an internal standard.
-
Rationale: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing a large solvent peak from obscuring the analyte signals.[6] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for drift. TMS is chemically inert and provides a sharp singlet defined as 0.0 ppm, serving as the universal reference point for all other chemical shifts.[4][8]
-
-
Dissolution and Filtration:
-
Action: Gently swirl or vortex the vial to ensure complete dissolution. Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a high-quality, clean 5 mm NMR tube.
-
Rationale: Suspended particulate matter drastically degrades the magnetic field homogeneity around the sample, leading to broad, poorly resolved peaks. Filtration is a non-negotiable step to remove any dust or undissolved material. Using a secondary vial for dissolution prevents the transfer of solids into the NMR tube.
-
-
Final Sample Check:
-
Action: Cap the NMR tube and wipe the outside with a lint-free tissue dampened with isopropanol or acetone. Ensure the sample is properly labeled.
-
Rationale: A clean outer surface prevents contamination of the spectrometer's probe.[7] Proper labeling is essential for sample management.
-
Analysis of the ¹H NMR Spectrum of this compound
The structure of this compound dictates four unique proton environments, which will result in four distinct signals in the ¹H NMR spectrum.
Figure 1: Structure of this compound with non-equivalent protons labeled.
Predicted Spectral Data and Interpretation
The electronegative bromine and oxygen atoms are the dominant factors influencing the chemical shifts. The closer a proton is to these atoms, the further downfield its signal will appear.
| Proton Label | Group | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale for Assignment |
| Hd | -CH₃ (on C3) | 1.7 – 1.9 | 3H | Doublet (d) | Coupled to the single Hc proton (n=1, so 1+1=2). Being furthest from electronegative atoms, it is the most upfield signal. A reported value is δ 1.83 ppm.[1] |
| Ha | -OCH₃ | 3.3 – 3.5 | 3H | Singlet (s) | No adjacent protons, so it appears as a single, unsplit peak. The adjacent oxygen causes a significant downfield shift compared to an alkyl C-H. |
| Hb | -CH₂-O- | 3.5 – 3.8 | 2H | Doublet of Doublets (dd) | These two protons are diastereotopic and coupled to the adjacent Hc proton. The deshielding effect of the oxygen places this signal significantly downfield. |
| Hc | -CH(Br)- | 4.0 – 4.3 | 1H | Multiplet (m) | Coupled to both the Hb (2 protons) and Hd (3 protons) groups. The high electronegativity of bromine causes this proton to be the most deshielded and furthest downfield. |
Workflow for NMR Data Analysis
The process from sample insertion to final structure verification follows a logical sequence. This workflow ensures that data is acquired and processed correctly for reliable interpretation.
Diagram 1: Standard workflow from sample preparation to structural verification.
¹H NMR Characterization of Key Derivatives
Understanding how subtle structural changes impact the NMR spectrum is crucial for identifying reaction products, impurities, or isomers.
Logical Relationship: Structure to Spectrum
The chemical and electronic environment of a proton directly dictates its appearance in the ¹H NMR spectrum. Modifying the structure alters this environment in a predictable manner.
Diagram 2: The causal relationship between structural changes and observed NMR spectral features.
Comparative Analysis of Derivatives
The following table illustrates how common structural variations of this compound would yield distinctly different ¹H NMR spectra.
| Compound | Key Structural Difference | Predicted ¹H NMR Spectral Changes |
| 2-Chloro-1-methoxypropane | Higher electronegativity of Cl vs. Br. | The -CH(Cl)- proton signal (Hc) would shift further downfield (> 4.3 ppm) due to increased deshielding. Other signals would be minimally affected. |
| 1-Bromo-2-methoxypropane | Isomer - positions of Br and -OCH₃ are swapped. | A completely different spectrum: • -CH₂(Br): Now two protons, likely a doublet of doublets, shifted downfield (δ ~3.5-3.7 ppm). • -CH(OCH₃): Now one proton, a multiplet, coupled to 5 neighbors (CH₂ and CH₃). • -CH₃: Still a doublet, coupled to the single methine proton. |
| 2-Bromo-1-ethoxypropane | Methoxy group replaced with an ethoxy group. | The methoxy singlet (Ha) is replaced by two new signals characteristic of an ethyl group: • -O-CH₂-CH₃: A quartet (coupled to 3 protons, n+1=4) around δ 3.5-3.7 ppm. • -O-CH₂-CH₃: A triplet (coupled to 2 protons, n+1=3) around δ 1.2-1.4 ppm. |
Conclusion
¹H NMR spectroscopy is a powerful and definitive tool for the structural characterization of this compound and its derivatives. By systematically analyzing chemical shifts, integration, and coupling patterns, one can confirm the identity and purity of a sample with high confidence. The predictable nature of spectral changes resulting from structural modifications further allows for the unambiguous identification of isomers and related compounds. Adherence to a robust sample preparation protocol is paramount to obtaining high-quality, interpretable data, forming the foundation of reliable structural elucidation in any research or development setting.
References
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524034, this compound. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Warwick. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
Sources
- 1. This compound (CAS 22461-48-9)|RUO [benchchem.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. organomation.com [organomation.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-methoxypropane
Welcome to the technical support center for the synthesis of 2-bromo-1-methoxypropane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to help you optimize your reaction yields and product purity.
Introduction
This compound is a valuable bifunctional intermediate in organic synthesis, featuring a methoxy group and a bromine atom on a propane backbone.[1] Its synthesis, while seemingly straightforward, can present challenges in achieving high yields and purity due to competing side reactions. This guide will delve into the common issues encountered during its synthesis from 1-methoxy-2-propanol and provide practical, evidence-based solutions.
Core Reaction and Mechanism
The most common and direct method for synthesizing this compound is through the bromination of 1-methoxy-2-propanol.[1] This reaction typically proceeds via a nucleophilic substitution pathway. The choice of brominating agent is critical and will influence the predominant reaction mechanism (SN1 or SN2).
-
Using HBr: The reaction with hydrobromic acid generally follows an SN1-like mechanism, especially with tertiary alcohols, due to the formation of a carbocation intermediate after protonation of the hydroxyl group.[2]
-
Using PBr3: Phosphorus tribromide is often preferred as it can convert alcohols to alkyl halides under milder conditions, typically following an SN2 mechanism which leads to an inversion of stereochemistry and minimizes carbocation rearrangements.[3][4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Low or No Product Yield
Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential issues and their solutions:
-
Poor Quality of Starting Material:
-
Problem: The starting material, 1-methoxy-2-propanol, may contain water or other impurities that can react with the brominating agent.
-
Solution: Ensure your 1-methoxy-2-propanol is anhydrous. If necessary, dry it over a suitable drying agent like anhydrous magnesium sulfate and distill it before use.
-
-
Inefficient Bromination:
-
Problem: The brominating agent may have decomposed or is not reactive enough under the chosen conditions.
-
Solution:
-
HBr: Use a fresh, concentrated solution of HBr. An older bottle may have a lower concentration.
-
PBr3: Phosphorus tribromide is highly reactive with water.[5] Use a freshly opened bottle or distill it before use. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
-
-
Suboptimal Reaction Temperature:
-
Problem: The reaction temperature can significantly impact the reaction rate and the prevalence of side reactions.
-
Solution:
-
When using PBr3, the reaction is often performed at low temperatures (e.g., 0 °C) to control its reactivity and improve selectivity.
-
For HBr, gentle heating might be required to drive the reaction to completion, but excessive heat can promote elimination side reactions.
-
-
-
Incomplete Reaction:
-
Problem: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] Continue the reaction until the starting material is consumed.
-
Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are these side products and how can I minimize their formation?
Answer:
The primary impurities in this synthesis are typically elimination products and isomeric byproducts.
-
Elimination Products (Methoxypropenes):
-
Problem: Under basic or strongly acidic and high-temperature conditions, this compound can undergo elimination to form 1-methoxy-1-propene and 3-methoxy-1-propene.[1]
-
Causality: The bromine atom is a good leaving group, and the presence of a base (or the alcohol acting as a weak base at elevated temperatures) can abstract a proton from an adjacent carbon, leading to the formation of a double bond.
-
Solution:
-
-
Isomeric Byproduct (1-Bromo-2-methoxypropane):
-
Problem: Although the desired product is this compound, the isomeric 1-bromo-2-methoxypropane can sometimes form as a minor byproduct.[1]
-
Causality: This can occur if the starting material contains 2-methoxy-1-propanol or if there is a rearrangement of an intermediate carbocation, although this is less likely with secondary alcohols.
-
Solution:
-
High Purity Starting Material: Ensure the starting 1-methoxy-2-propanol is isomerically pure.
-
Reaction Conditions Favoring SN2: Utilize PBr3 as the brominating agent, which favors an SN2 mechanism and minimizes the formation of carbocation intermediates that could potentially rearrange.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is better for this synthesis, HBr or PBr3?
A1: Both HBr and PBr3 can be effective. However, PBr3 is often preferred for converting secondary alcohols to alkyl bromides because it proceeds via an SN2 mechanism, which minimizes the risk of carbocation rearrangements and often leads to cleaner reactions with higher yields.[3] HBr can also be used, but the reaction may require harsher conditions and could be more prone to side reactions like elimination.
Q2: How can I effectively purify the final product?
A2: The most common method for purifying this compound is distillation.[1] Due to its relatively low boiling point, fractional distillation is recommended to separate it from any remaining starting material, isomeric byproducts, and higher-boiling impurities. Before distillation, a standard aqueous workup is necessary to remove any unreacted brominating agent and acidic byproducts. This typically involves washing the organic layer with water, a dilute solution of sodium bicarbonate or sodium thiosulfate (to remove excess bromine), and finally with brine.[6]
Q3: What are the key safety precautions I should take during this synthesis?
A3: Both HBr and PBr3 are corrosive and toxic. Phosphorus tribromide reacts violently with water to produce toxic and corrosive hydrogen bromide gas.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Handling PBr3: Handle PBr3 under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.[7]
-
Quenching: Be extremely cautious when quenching the reaction, especially if PBr3 was used. Add the quenching solution slowly and with cooling.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will provide definitive structural information. The 1H NMR spectrum should show characteristic signals for the methoxy group, the methyl group, the methylene group, and the methine proton attached to the bromine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, while MS will provide the molecular weight and fragmentation pattern, further confirming the identity of the product.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of C-O and C-Br bonds and the absence of the -OH band from the starting material.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound using PBr3
This protocol is designed to maximize yield and purity by favoring an SN2 pathway.
Materials:
-
1-methoxy-2-propanol (anhydrous)
-
Phosphorus tribromide (PBr3)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution (cold)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, dissolve 1-methoxy-2-propanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of PBr3:
-
Dissolve PBr3 (0.4 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the PBr3 solution dropwise to the stirred solution of 1-methoxy-2-propanol over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding cold saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Reaction Mechanism and Side Reactions
Caption: SN2 synthesis of this compound and a competing E2 elimination side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
-
Filo. (2025, June 11). Question 15 The reaction of 2-methyl-2-propanol with HBr yields a major p. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
-
NJ.gov. (n.d.). PHOSPHORUS TRIBROMIDE. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. Retrieved from [Link]
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- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Reactions with 2-Bromo-1-methoxypropane
Welcome to the technical support center for 2-Bromo-1-methoxypropane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding the formation of byproducts in reactions involving this compound, providing in-depth, field-proven insights to enhance the efficiency and purity of your experimental outcomes.
Section 1: Understanding the Reactivity of this compound
This compound is a secondary alkyl halide, and as such, its reactivity is primarily governed by the competition between nucleophilic substitution (SN2) and elimination (E2) pathways.[1][2] The methoxy group at the 1-position also influences the electron distribution within the molecule, impacting the reaction kinetics. Understanding the factors that favor one pathway over the other is critical to minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of an alkene byproduct in my nucleophilic substitution reaction. What is causing this and how can I minimize it?
A1: The formation of an alkene, likely 1-methoxyprop-1-ene or 2-methoxyprop-1-ene, is a classic example of an E2 elimination byproduct competing with your desired SN2 reaction. [1][2] Several factors can be adjusted to favor substitution over elimination:
-
Choice of Base/Nucleophile: The nature of your nucleophile is paramount. Strongly basic, sterically hindered nucleophiles will preferentially act as bases, abstracting a proton and leading to elimination. Conversely, good nucleophiles that are weak bases will favor the SN2 pathway.[3][4]
Base/Nucleophile Type Predominant Reaction Rationale Strong, Sterically Hindered (e.g., Potassium tert-butoxide) E2 (Elimination) The bulky nature of the base makes it difficult to access the electrophilic carbon for substitution, thus it is more likely to abstract a proton from a less hindered position.[3][4] Strong, Non-Hindered (e.g., Sodium ethoxide, Sodium hydroxide) Mixture of SN2 and E2 These reagents are both strong nucleophiles and strong bases, leading to a competitive scenario. Weakly Basic, Good Nucleophile (e.g., Azide, Cyanide, Thiolates) SN2 (Substitution) These species are effective at attacking the electrophilic carbon but are not strong enough bases to efficiently abstract a proton. -
Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination. Elimination reactions often have a higher activation energy, making them more sensitive to temperature changes.
-
Solvent: The choice of solvent can significantly influence the reaction pathway. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to enhance the nucleophilicity of anionic nucleophiles, thereby favoring the SN2 reaction.[5][6][7] Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and potentially favoring elimination, especially at higher temperatures.[5][7]
Troubleshooting Flowchart for Excessive Elimination:
Caption: Workflow for ensuring the purity of this compound.
Section 2: Experimental Protocols
Protocol 1: Minimizing Elimination in a Nucleophilic Substitution Reaction
This protocol provides a general guideline for favoring the SN2 pathway.
-
Reagent Selection: Choose a weakly basic, yet nucleophilic reagent (e.g., sodium azide, sodium cyanide).
-
Solvent Selection: Use a polar aprotic solvent such as anhydrous DMF or DMSO.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your nucleophile in the chosen solvent.
-
Addition of Substrate: Cool the solution to 0 °C and add this compound dropwise.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography or distillation.
References
-
Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved February 24, 2024, from [Link]
-
Filo. (2025, August 23). Give correct reaction for the preparation of 2-methoxy propane. Retrieved February 24, 2024, from [Link]
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved February 24, 2024, from [Link]
-
IISTE. (2015). Survey in Substitution Reactions and Elimination Reactions. Chemistry and Materials Research, 7(3). Retrieved February 24, 2024, from [Link]
-
Shemmassian Academic Consulting. (2024, August 8). Substitution and Elimination Reactions for the DAT. Retrieved February 24, 2024, from [Link]
-
Filo. (2024, November 9). When the alkyl halide "2-bromo-2-methylpropane" reacts with a strong base.... Retrieved February 24, 2024, from [Link]
-
MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 22(9), 1526. Retrieved February 24, 2024, from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved February 24, 2024, from [Link]
-
Chegg. (2020, May 24). Mix reactants that will form 2-methoxypropane via an SN1 reaction. Retrieved February 24, 2024, from [Link]
-
ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved February 24, 2024, from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved February 24, 2024, from [Link]
-
Chemical Review and Letters. (2019). Thermodynamics and kinetics of 1-fluoro-2-methoxypropane with Bromine monoxide radical (BrO•). 2(2), 107-117. Retrieved February 24, 2024, from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved February 24, 2024, from [Link]
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved February 24, 2024, from [Link]
Sources
- 1. This compound (CAS 22461-48-9)|RUO [benchchem.com]
- 2. iiste.org [iiste.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Failed Grignard Reactions with 2-Bromo-1-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for Grignard reactions involving 2-bromo-1-methoxypropane. As Senior Application Scientists, we understand the nuances and challenges of organometallic chemistry. This resource is structured to help you diagnose and resolve common issues encountered during this specific Grignard synthesis, ensuring the success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound isn't initiating. What are the most common reasons for this failure?
A1: Failure to initiate is a frequent challenge in Grignard synthesis. The primary culprits are typically related to the purity of your reagents and the reaction conditions. Here are the most probable causes:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.[1][2]
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in your glassware, solvent, or starting materials will quench the reaction.[3][4][5]
-
Impure this compound: The presence of acidic impurities or residual starting materials from its synthesis can inhibit the Grignard formation.[6]
-
Low-Quality Solvent: The ether solvent (typically THF or diethyl ether) must be anhydrous. Solvents that have been stored improperly can absorb atmospheric moisture.[7]
Q2: I've observed the formation of a white precipitate and my reaction has stalled. What does this indicate?
A2: The formation of a white precipitate, often magnesium hydroxide or magnesium bromide salts, is a strong indicator that your Grignard reagent is being consumed by water. Grignard reagents are potent bases and will readily react with any available protons, such as those from water.[3][8] This side reaction is often faster than the desired formation of the organomagnesium compound.[4]
Q3: My reaction initiated, but the yield of my desired product is very low. What are the likely side reactions?
A3: Low yields in Grignard reactions with this compound can be attributed to several competing side reactions:
-
Wurtz-type Coupling: The newly formed Grignard reagent can react with the starting this compound in a coupling reaction, leading to the formation of a dimer. This is a common side reaction with primary and secondary alkyl halides.[7]
-
β-Hydride Elimination: Although less common with this specific substrate, the Grignard reagent can act as a base, leading to the elimination of HBr and the formation of an alkene.
-
Reaction with the Ether Solvent: While ethers are generally stable, under prolonged heating or in the presence of impurities, the Grignard reagent can attack the ether solvent, leading to its cleavage.[9][10][11]
Troubleshooting Guides
Issue 1: Failure of Reaction Initiation
If your reaction fails to start (no cloudiness, no exotherm), follow this diagnostic and troubleshooting workflow.
Diagnostic Workflow:
Caption: Troubleshooting workflow for a non-initiating Grignard reaction.
Troubleshooting Steps:
-
Magnesium Activation: The passivating oxide layer on the magnesium must be removed.[1][2][12]
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere for several hours to physically break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask.[1][13][14] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[1]
-
| Activator | Advantages | Disadvantages |
| Iodine | Readily available, visual indication of consumption. | Can promote Wurtz coupling.[7] |
| 1,2-Dibromoethane | Forms gaseous ethylene, which doesn't interfere with the reaction.[1] | Requires careful handling. |
-
Ensure Anhydrous Conditions: All components of the reaction must be scrupulously dry.[3][5]
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Solvent: Use freshly distilled, anhydrous ether (diethyl ether or THF). If using a commercial anhydrous solvent, ensure the bottle has been properly sealed and stored.
-
Starting Material: Ensure your this compound is dry. If necessary, distill it from a suitable drying agent like calcium hydride.
-
-
Initiation Techniques:
-
Local Heating: Gently warm a small spot of the reaction flask with a heat gun to initiate the reaction. Once initiated, the reaction is typically exothermic.
-
Sonication: Placing the reaction flask in an ultrasonic bath can help to break the oxide layer on the magnesium and promote initiation.
-
Issue 2: Low Yield of the Desired Product
If the reaction initiates but provides a low yield, consider the following potential causes and solutions.
Potential Side Reactions and Solutions:
Caption: Addressing common causes of low yield in Grignard reactions.
Troubleshooting Steps:
-
Minimize Wurtz Coupling:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing its reaction with the formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. Excessive heat can accelerate side reactions.
-
-
Prevent Ether Cleavage:
-
While diethyl ether and THF are the standard solvents, if you suspect solvent cleavage due to high reaction temperatures or extended reaction times, consider using a higher-boiling ether like dibutyl ether. However, be aware that this may require higher initiation temperatures.
-
-
Ensure Complete Reaction:
-
Monitor the reaction progress by observing the consumption of magnesium. The reaction is typically complete when most of the magnesium has dissolved.
-
A simple qualitative test for the presence of the Grignard reagent is to take a small aliquot, quench it with iodine in ether; the disappearance of the purple color indicates the presence of the Grignard reagent.
-
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place the required amount of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Assemble the apparatus while hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Add a single crystal of iodine or approximately 0.1 mL of 1,2-dibromoethane.
-
Begin stirring the magnesium. If using iodine, a faint purple vapor will be visible.
-
Gently warm the flask with a heat gun until the iodine color disappears or bubbles of ethylene are observed.
-
Allow the flask to cool to room temperature before adding the solvent.
Protocol 2: Preparation of the Grignard Reagent
-
To the activated magnesium, add a small portion of the anhydrous ether (THF or diethyl ether) via the dropping funnel.
-
Prepare a solution of this compound in anhydrous ether in the dropping funnel.
-
Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension.
-
Observe for signs of reaction initiation (cloudiness, gentle boiling of the solvent). If the reaction does not start, apply gentle heat.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the majority of the magnesium has been consumed.
References
-
Wikipedia. Grignard reagent. [Link]
-
Clark, J. (2015). grignard reagents. Chemguide. [Link]
-
Homework.Study.com. How do typical impurities arise in the Grignard reaction? [Link]
-
Ursinus Digital Commons. (1936). The Grignard Reagents: Their Preparation. [Link]
-
Organosynthetic & Organometallic Chemistry. (2010). activation of Magnesium for grignard reaction. [Link]
-
University of Missouri–St. Louis. 25. The Grignard Reaction. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Quora. (2017). Why does 1-Bromo-2,2-dimethylpropane have difficulty undergoing both SN2 and SN1 reactions? [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
-
Taylor & Francis eBooks. (1996). Magnesium Activation. In Handbook of Grignard Reagents (Vol. 7). [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Sciencemadness.org. (2016). Grignard successes and failures. [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Supporting Information: Unprecedented Synthesis of aza-Benzodioxepine Derivatives using a Rh- Catalyzed Tandem 1,3-Rearrangement and [3+2] Cycloaddition of Carbonyltriazoles. [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
Narayanan, N. K., Lefort, L., Mercier, M., Jerhaoui, S., & Schnürch, M. (2025). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. ChemRxiv. [Link]
-
ResearchGate. (2025, August 7). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
-
Organic Syntheses Procedure. 5-CHLORO-1-PENTENE. [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]
-
Chemistry LibreTexts. (2021, July 5). 12.1: Reactions of Ethers. [Link]
-
Organic Syntheses Procedure. 1-NORBORNANECARBOXYLIC ACID. [Link]
-
Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]
-
PrepChem.com. Synthesis of Allylmagnesium bromide. [Link]
-
WordPress.com. (2015, July 31). Reactions of Grignard reagents. Organic chemistry teaching. [Link]
-
Filo. (2025, July 30). Product of Grignard Reaction of 2-Bromopropane Given the react... [Link]
Sources
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- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 11. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Organosynthetic & Organometallic Chemistry: activation of Magnesium for grignard reaction [tvv2008.blogspot.com]
- 14. community.wvu.edu [community.wvu.edu]
Technical Support Center: Side Reactions of 2-Bromo-1-methoxypropane with Strong Bases
Welcome to the technical support center for organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Bromo-1-methoxypropane and encountering challenges related to side reactions when using strong bases. As a secondary alkyl halide, this substrate is at a critical nexus of competing reaction pathways, primarily the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2). Understanding and controlling this competition is paramount for achieving high yields of the desired product.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction system.
The Core Challenge: A Competition Between Substitution (SN2) and Elimination (E2)
The primary issue when reacting this compound with a strong base is the competition between two dominant, second-order pathways.[1][2] The base can act as a nucleophile , attacking the electrophilic carbon to yield a substitution product (typically an ether, via the Williamson Ether Synthesis).[3][4][5] Alternatively, it can act as a base , abstracting a proton from a beta-carbon to yield elimination products (alkenes).[6][7]
The specific structure of this compound—a secondary halide—makes it particularly susceptible to both reaction types, often resulting in a mixture of products.[3][8] The outcome of your experiment is not arbitrary; it is dictated by a set of controllable parameters.
Caption: Competing SN2 and E2 pathways for this compound.
Troubleshooting Guide
This section addresses common problems encountered during the reaction of this compound with strong bases in a question-and-answer format.
Question 1: My primary product is an alkene (e.g., 1-methoxypropene) instead of the desired ether. Why is this happening and how can I favor the substitution product?
Answer: You are observing the results of a dominant E2 elimination pathway. This is the most common side reaction and is typically caused by one or more of the following factors:
-
The Nature of the Base: The base you are using is likely too strong and/or too sterically hindered. Strong, bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are sterically inhibited from attacking the electrophilic carbon (SN2 attack).[4][9] Instead, they will preferentially abstract a more accessible proton from one of the beta-carbons, leading to elimination.[9] Even strong, non-bulky bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) can promote significant elimination with secondary halides.[1][2]
-
High Reaction Temperature: Elimination reactions are entropically favored over substitution reactions. Increasing the reaction temperature provides the necessary activation energy to overcome the E2 barrier and will almost always increase the proportion of the alkene side product.[10]
Solutions to Favor SN2 (Ether Formation):
-
Re-evaluate Your Choice of Base:
-
Avoid Bulky Bases: Do not use bases like t-BuOK if your goal is substitution.[4][9]
-
Use a Weaker, More Nucleophilic Base: Consider using the conjugate base of the alcohol you wish to couple (an alkoxide). To minimize its basicity while retaining nucleophilicity, you can generate it from the corresponding alcohol using a milder base like sodium hydride (NaH) in a suitable solvent.[3][8] This creates the nucleophile in situ without introducing a highly basic counter-ion.
-
Consider Silver(I) Oxide: In some cases, using Ag₂O can promote Williamson ether synthesis. The silver ion coordinates to the bromide leaving group, making it more labile and facilitating the SN2 attack under milder conditions, which can suppress the competing E2 reaction.
-
-
Control the Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower, and only warm to room temperature if necessary. Avoid heating the reaction unless you are certain it is required and have accepted the potential for a lower yield of the ether.[10]
-
-
Choose an Appropriate Solvent:
-
Use a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are excellent for SN2 reactions.[11] They solvate the cation of the base but do not effectively solvate the anionic nucleophile, leaving it "naked" and highly reactive towards the electrophilic carbon. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its potency and potentially favoring elimination.
-
| Parameter | To Favor SN2 (Ether Product) | To Favor E2 (Alkene Side Product) |
| Base/Nucleophile | Good nucleophile, weaker base (e.g., RS⁻, N₃⁻, CN⁻) or less hindered alkoxides. | Strong, sterically hindered base (e.g., t-BuO⁻, LDA).[2][9] |
| Temperature | Low (≤ 25°C).[10] | High (≥ 50°C).[10] |
| Substrate | Less sterically hindered (Methyl > Primary > Secondary).[3][4] | More sterically hindered (Tertiary > Secondary).[12] |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile).[11] | Can vary, but less of a deciding factor than base/temp. |
Question 2: My reaction is extremely slow or is not proceeding to completion. What are the likely causes?
Answer: A stalled or sluggish reaction can usually be traced back to insufficient reactivity in your system. Here are the most common culprits:
-
Insufficiently Nucleophilic Reagent: If you've chosen a very weak base to avoid elimination, it may also be a poor nucleophile, leading to a slow reaction. There is a fine balance between nucleophilicity and basicity that must be managed.
-
Low Temperature: While low temperatures are used to control side reactions, they also slow down the desired SN2 reaction. The reaction may require gentle warming or a longer reaction time to proceed to completion.
-
Poor Solvent Choice: Using a non-polar solvent can prevent the base/nucleophile from dissolving adequately, hindering its ability to participate in the reaction.
-
Deactivated Substrate or Reagents: Ensure your starting materials are pure. The this compound should be free of impurities. Your base should be fresh; for example, sodium hydride can oxidize over time and lose its activity. Solvents should be anhydrous, as water can quench strong bases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ether yield.
Frequently Asked Questions (FAQs)
Q1: What are the exact structures of the elimination side products? A: The E2 reaction can abstract a proton from either the C1 or C3 position, leading to a mixture of alkene isomers. The primary products would be (Z)- and (E)-1-methoxyprop-1-ene and 2-methoxyprop-1-ene.[13]
Q2: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) for a Williamson ether synthesis with this substrate? A: While technically possible, it is not recommended for achieving a high yield. Hydroxide is a strong base and will promote significant E2 elimination with a secondary halide like this compound.[2] You will likely obtain a difficult-to-separate mixture of the desired ether and elimination products.
Q3: Is there a risk of SN1 or E1 reactions? A: SN1 and E1 reactions proceed through a carbocation intermediate and are favored by weak bases/nucleophiles in polar protic solvents.[2][10] Since the topic concerns the use of strong bases, the SN2 and E2 mechanisms, which are bimolecular and do not involve a free carbocation, will be the dominant pathways.[1][14]
Q4: How can I monitor the reaction to check for side products? A: Thin-Layer Chromatography (TLC) is an excellent way to monitor the consumption of your starting material. To analyze the product ratio, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The ether and alkene products will have different retention times and can be identified by their mass spectra. Proton NMR of the crude product mixture can also be used to quantify the product ratio by integrating characteristic signals.
Recommended Protocol: Synthesis of 1-methoxy-2-ethoxypropane
This protocol is optimized to favor the SN2 pathway for the reaction of this compound with ethanol to form 1-methoxy-2-ethoxypropane, a representative Williamson ether synthesis.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Ethanol (EtOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Alkoxide (Nucleophile):
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous ethanol (1.2 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Dilute the ethanol with anhydrous DMF (approx. 0.5 M final concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred ethanol/DMF solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium ethoxide nucleophile.
-
-
SN2 Reaction:
-
Cool the freshly prepared sodium ethoxide solution back down to 0 °C.
-
Add this compound (1.0 equivalent) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC or GC, checking for the disappearance of the starting bromide.
-
If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 2-4 hours, or until complete. Avoid external heating.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH and alkoxide.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to isolate the desired 1-methoxy-2-ethoxypropane from any minor alkene side products.
-
References
-
Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Quora. (2020, November 17). What are the Reactants That Will Form 2-methoxypropane Via An SN1 reaction?. Retrieved from [Link]
-
Ashenhurst, J. (2025, December 12). Mechanism of the E2 Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxypropene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism. Retrieved from [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Retrieved from [Link]
-
Reddit. (2023, August 4). Reasoning for choosing sterically-hindered base (see comment). r/chemhelp. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acids and Bases. Retrieved from [Link]
-
Gałęzowski, W., Grzeskowiak, I., & Jarczewski, A. (1998). Effect of steric hindrance on the rates and kinetic isotope effects of the reactions of 1-nitro-1-(4-nitrophenyl)alkanes with TBD and MTBD bases in THF. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxypropene. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. Retrieved from [Link]
-
Professor Dave Explains. (2015, January 4). Choosing Between SN1/SN2/E1/E2 Mechanisms. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2019, October 15). E2 reactions of alkoxides on alkyl halides. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2016, July 13). Chapter 18: Organic Synthesis. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]
-
PubMed. (2025, November 7). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]
-
NACD. (2024, October 11). Common acids and bases for organic synthesis. Retrieved from [Link]
-
Michigan State University. (n.d.). Principles of Organic Synthesis. MSU chemistry. Retrieved from [Link]
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Bromo-1-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 2-bromo-1-methoxypropane. It addresses common challenges and offers practical, evidence-based solutions to ensure the high purity of this critical synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route. However, common contaminants include:
-
1-Bromo-2-methoxypropane: This is a positional isomer that can form during synthesis.[1]
-
Unreacted starting materials: Such as 1-methoxypropane.
-
Side-reaction products: Alkenes may form through elimination reactions, especially under basic conditions.[1]
-
Solvent residues: Residual solvents like dichloromethane may be present.[1]
Q2: How should this compound be stored to maintain its purity?
A2: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at 2-8°C.[1] It should be protected from heat, sparks, and direct sunlight.[2] Some commercial sources provide it stabilized with sodium carbonate to prevent degradation.[3]
Q3: What are the key physical properties to consider during purification?
A3: The most critical property for purification by distillation is the boiling point. While the exact boiling point of this compound is not widely reported, its isomers and related compounds have distinct boiling points that can be exploited for separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C4H9BrO | 153.02 |
| 1-Bromo-2-methoxypropane | C4H9BrO | 153.02 |
Data sourced from PubChem CID 524034[4]
Troubleshooting Guide
Issue 1: My NMR spectrum shows signals for an isomeric impurity. How can I remove it?
-
Question: My ¹H NMR analysis of the synthesized this compound shows an additional set of peaks, suggesting the presence of 1-bromo-2-methoxypropane. How can I effectively separate these isomers?
-
Answer: The presence of the positional isomer, 1-bromo-2-methoxypropane, is a common issue.[1] Due to their similar molecular weights and likely close boiling points, a highly efficient fractional distillation is the most effective method for separation.[5][6][7]
-
Causality: Fractional distillation separates compounds based on differences in their boiling points.[8] The process involves multiple vaporization-condensation cycles (theoretical plates) within a fractionating column, which enriches the vapor phase with the more volatile component.[5][7] The isomer with the lower boiling point will ascend the column more readily and be collected as the first fraction.
-
Step-by-Step Protocol for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.[5]
-
Column Selection: For isomers with very close boiling points, a column with a higher number of theoretical plates (e.g., a packed column with Raschig rings or a longer Vigreux column) is recommended for better separation.[7]
-
Heating: Gently and uniformly heat the distillation flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.
-
Fraction Collection: Collect the distillate in separate fractions. Monitor the temperature at the distillation head; a stable temperature indicates the distillation of a pure component. A rise in temperature suggests the co-distillation of impurities.
-
Analysis: Analyze the collected fractions by ¹H NMR or GC-MS to confirm the purity.[1]
-
-
Issue 2: The purified product is discolored (yellow or brown). What is the cause and how can it be resolved?
-
Question: After distillation, my this compound has a distinct yellow or brown tint. What causes this discoloration, and what is the best way to remove it?
-
Answer: Discoloration often indicates the presence of trace amounts of elemental bromine (Br₂) or other degradation products. This can result from slight decomposition during synthesis or storage, potentially accelerated by light or heat.
-
Causality: Bromoalkanes can undergo slow decomposition, releasing HBr and other byproducts. The presence of excess brominating agent from the synthesis can also lead to discoloration.
-
Purification Protocol:
-
Aqueous Wash: Transfer the discolored product to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities like HBr.
-
Reducing Wash: To remove elemental bromine, wash with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃).[9] Continue washing until the organic layer is colorless.
-
Brine Wash: Wash with a saturated solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Solvent Removal: Filter off the drying agent and remove any residual solvent under reduced pressure.
-
Redistillation: For the highest purity, a final distillation of the decolorized product is recommended.
-
-
Issue 3: GC-MS analysis indicates the presence of an alkene. How did this form and how can I eliminate it?
-
Question: My crude product contains a significant amount of what appears to be methoxypropene. What reaction conditions favor its formation, and what is the best purification strategy?
-
Answer: The presence of an alkene is likely due to an E1 or E2 elimination side reaction, where HBr is eliminated from the parent molecule.[1][10] This is often promoted by basic conditions or elevated temperatures during synthesis or workup.[1]
-
Causality: The bromine atom is a good leaving group. In the presence of a base, a proton on an adjacent carbon can be abstracted, leading to the formation of a double bond.
-
Purification Strategy:
-
Fractional Distillation: As alkenes typically have significantly lower boiling points than their corresponding bromoalkanes, fractional distillation is a highly effective method for their removal. The alkene will be concentrated in the initial, lower-boiling fractions.
-
Column Chromatography: If distillation is not sufficiently effective, column chromatography can be employed.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, should be used. The less polar alkene will elute before the more polar this compound.
-
-
-
Visualizing Purification Workflows
Below are diagrams illustrating the logical steps for addressing common purification challenges.
Caption: Formation pathways of common impurities during the synthesis of this compound.
Caption: A comprehensive workflow for the purification of this compound.
References
-
YouTube. (2020, June 9). 2-Bromopropane to 1-Bromopropane | Organic chemistry conversions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C4H9BrO). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 9.4: Fractional Distillation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]
-
YouTube. (2022, February 17). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). Retrieved from [Link]
-
Chegg. (2020, May 24). Mix reactants that will form 2-methoxypropane via an SN1 reactionSelect from. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 1-Bromo-2-methylpropane | C4H9Br | MD Topology | NMR | X-Ray. Retrieved from [Link]
Sources
- 1. This compound (CAS 22461-48-9)|RUO [benchchem.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | C4H9BrO | CID 524034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Navigating the NMR Spectrum of 2-Bromo-1-methoxypropane: A Technical Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in 2-Bromo-1-methoxypropane via Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to empower you in your experimental work. This guide is structured to anticipate the challenges you may face and provide clear, actionable solutions.
Understanding the Chemistry: Synthesis and Potential Impurities
The most common synthesis of this compound involves the bromination of 1-methoxy-2-propanol. This reaction, while generally effective, can lead to the formation of several impurities that may complicate the interpretation of your NMR spectra. Understanding the potential side reactions is the first step in effective troubleshooting.
A primary side product is the constitutional isomer, 1-bromo-2-methoxypropane . Its formation is often attributed to the non-regioselective nature of the bromination reaction. Additionally, unreacted starting material, 1-methoxy-2-propanol , may also be present in the final product mixture. Other potential, though less common, impurities could include 1,2-dimethoxypropane if methylation of the hydroxyl group occurs, or byproducts from the brominating agent.
This guide will walk you through the identification of these and other common laboratory contaminants in your NMR spectrum.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the NMR analysis of this compound.
Q1: My ¹H NMR spectrum shows more signals than I expect for pure this compound. What are these extra peaks?
A1: Extra signals in your ¹H NMR spectrum are a clear indication of impurities. The most probable culprits are the isomeric byproduct, 1-bromo-2-methoxypropane, and unreacted starting material, 1-methoxy-2-propanol. Let's break down how to identify them.
Expert Insight: The chemical shift and splitting patterns of the protons are dictated by their local electronic environment. The presence of the electronegative bromine and oxygen atoms significantly influences the chemical shifts of nearby protons.
Below is a table summarizing the predicted ¹H NMR signals for this compound and its common impurities.
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
| This compound | a (CH₃-C) | ~1.7 | Doublet (d) | 3H |
| b (CH-Br) | ~4.1 | Multiplet (m) | 1H | |
| c (CH₂-O) | ~3.6 | Multiplet (m) | 2H | |
| d (O-CH₃) | ~3.4 | Singlet (s) | 3H | |
| 1-Bromo-2-methoxypropane | e (CH₃-C) | ~1.2 | Doublet (d) | 3H |
| f (CH-O) | ~3.5 | Multiplet (m) | 1H | |
| g (CH₂-Br) | ~3.4 | Multiplet (m) | 2H | |
| h (O-CH₃) | ~3.3 | Singlet (s) | 3H | |
| 1-Methoxy-2-propanol | i (CH₃-C) | ~1.1 | Doublet (d) | 3H |
| j (CH-OH) | ~3.9 | Multiplet (m) | 1H | |
| k (CH₂-O) | ~3.4 | Multiplet (m) | 2H | |
| l (O-CH₃) | ~3.3 | Singlet (s) | 3H | |
| m (OH) | Variable | Broad Singlet (br s) | 1H |
Troubleshooting Workflow:
-
Look for the Isomer: The presence of a second doublet around 1.2 ppm is a strong indicator of 1-bromo-2-methoxypropane.
-
Identify Unreacted Starting Material: A doublet around 1.1 ppm and a broad singlet for the hydroxyl proton (which can be confirmed by a D₂O exchange experiment) point to residual 1-methoxy-2-propanol.
-
Check for Other Byproducts: A singlet around 3.3 ppm could indicate the presence of 1,2-dimethoxypropane.
Q2: The integration of my signals is not what I expected. What could be the cause?
A2: Inaccurate integration values are often a result of overlapping signals or the presence of impurities.
Expert Insight: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. If your integrations are off, it's a quantitative clue that your sample is not pure.
Troubleshooting Steps:
-
Re-examine for Overlap: Carefully inspect your spectrum for overlapping multiplets. The methylene protons of both this compound and its isomer, as well as the methoxy singlets, can be particularly prone to overlapping.
-
Quantify Impurities: Use the integration values to estimate the relative molar ratio of your product to the impurities. For example, if the integral of the doublet at ~1.7 ppm (product) is 3, and the integral of the doublet at ~1.2 ppm (isomer impurity) is 0.3, you have an approximate 10:1 ratio of product to isomer.
-
Check for Solvent Peaks: Residual solvent peaks from your reaction or purification can also interfere with integration. Consult a table of common NMR solvent impurities to identify these.[1][2]
Q3: I see a broad singlet in my spectrum that I can't assign. What is it?
A3: A broad singlet is often indicative of an exchangeable proton, such as an alcohol (-OH) or water (H₂O).
Expert Insight: Protons on heteroatoms can undergo rapid chemical exchange, which leads to a broadening of their NMR signal. Their chemical shift can also be highly variable depending on concentration, temperature, and solvent.
Protocol for D₂O Exchange:
This is a definitive test to confirm the presence of an exchangeable proton.
-
Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add a single drop of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it for about 30 seconds to ensure mixing.
-
Re-acquire Spectrum: Acquire another ¹H NMR spectrum.
-
Analyze: The signal corresponding to the exchangeable proton (e.g., -OH) will either disappear or significantly decrease in intensity as the proton is replaced by deuterium.
Q4: My ¹³C NMR spectrum is more complex than expected. How do I assign the peaks?
A4: Just as with ¹H NMR, extra peaks in your ¹³C NMR spectrum point to the presence of impurities.
Expert Insight: ¹³C NMR spectroscopy provides valuable information about the carbon framework of your molecule. While proton decoupling simplifies the spectrum to single lines for each unique carbon, the presence of isomers and other impurities will result in additional signals.
Below is a table of predicted ¹³C NMR chemical shifts.
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | CH₃-C | ~23 |
| CH-Br | ~50 | |
| CH₂-O | ~78 | |
| O-CH₃ | ~59 | |
| 1-Bromo-2-methoxypropane | CH₃-C | ~18 |
| CH-O | ~78 | |
| CH₂-Br | ~40 | |
| O-CH₃ | ~57 | |
| 1-Methoxy-2-propanol | CH₃-C | ~18 |
| CH-OH | ~68 | |
| CH₂-O | ~77 | |
| O-CH₃ | ~59 |
Troubleshooting Logic:
The chemical shifts of the carbons directly attached to the bromine and oxygen atoms are most diagnostic. The CH-Br carbon in the desired product will be significantly downfield compared to other signals. The presence of a signal around 40 ppm for a brominated carbon would strongly suggest the presence of the 1-bromo isomer.
Visualizing the Troubleshooting Process
To aid in your analysis, the following flowchart outlines a systematic approach to identifying impurities in your this compound sample using NMR data.
Caption: A decision-making workflow for identifying common impurities in this compound via ¹H NMR spectroscopy.
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample.
-
Analysis: Insert the NMR tube into the spectrometer and follow the instrument's standard operating procedures to acquire the ¹H NMR spectrum.
Data Acquisition Parameters (¹H NMR)
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
By following this guide, you will be better equipped to interpret your NMR data with confidence, leading to more accurate and reliable results in your research and development endeavors.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
Sources
how to improve the selectivity of 2-Bromo-1-methoxypropane reactions
Technical Support Guide: Optimizing Selectivity in 2-Bromo-1-methoxypropane Reactions
Executive Summary: The "Deceptive" Secondary Halide
Subject: this compound (CAS: 22461-48-9)
Core Challenge: This substrate sits at a kinetic crossroads. As a secondary alkyl halide with a
This guide addresses the three most common failure modes reported by researchers:
-
Elimination Dominance: Yield loss to 1-methoxyprop-1-ene.
-
Stereochemical Scrambling: Loss of optical purity during substitution.
-
Grignard Failure: Decomposition during metallation attempts.
Part 1: Troubleshooting & Selectivity Logic
Issue 1: "I’m getting a mixture of alkenes instead of my substitution product."
Diagnosis: You are fighting the Basicity vs. Nucleophilicity war.
The
The Fix:
-
Switch to "Soft" Nucleophiles: Use sulfur (thiols, thioacetates) or nitrogen (azides) nucleophiles. These have high orbital overlap (
) but low basicity. -
Solvent Control: Switch from protic solvents (MeOH, EtOH) to polar aprotic solvents (DMF, DMSO, NMP). Aprotic solvents "naked" the anion, increasing
relative to . -
Temperature: Keep reactions
. Elimination has a higher activation energy ( ) than substitution; heating disproportionately favors the alkene.
Issue 2: "My Grignard reaction generated gas and failed."
Diagnosis: You triggered the Boord Olefin Synthesis (Reverse Reaction) .
Attempting to form a Grignard or Organolithium at the C2 position places a metal
The Fix:
-
Do NOT use Mg: Magnesium promotes this elimination via a cyclic 5-membered transition state.
-
Use Low-Temp Lithiation: If you must metallate, use
-BuLi at -78°C in THF/Pentane. The elimination is slower for Lithium at cryogenic temperatures, allowing you to trap the species with an electrophile immediately. -
Alternative: Use a Negishi coupling approach (Zinc) which is often gentler, though the risk remains.
Issue 3: "I lost my enantiomeric excess (ee)."
Diagnosis: Neighboring Group Participation (NGP) or
-
If NGP occurs: The external nucleophile attacks the oxonium, leading to a double inversion (Net Retention).
-
If
occurs: You get a racemate.
The Fix:
-
Suppress
: Avoid Lewis Acids (Ag+, Zn2+) and protic solvents. -
Force
: Use high concentrations of a strong nucleophile (second-order kinetics) to outcompete the intramolecular NGP pathway.
Part 2: Visualizing the Pathways
The following diagram maps the kinetic decisions your reaction takes based on conditions.
Caption: Kinetic bifurcation points. Red paths indicate material loss; Green indicates successful substitution.
Part 3: Validated Experimental Protocols
Protocol A: High-Selectivity Nucleophilic Substitution ( )
Target: Displacement of Br with Azide (Model for soft nucleophiles)
| Parameter | Specification | Reason |
| Solvent | DMF (Anhydrous) | Maximizes nucleophilicity of the anion; suppresses solvolysis. |
| Concentration | 0.5 M | High conc. favors bimolecular ( |
| Nucleophile | Sodium Azide ( | 1.5 equivalents. Soft, non-basic nucleophile minimizes |
| Temperature | 25°C (Room Temp) | Heating >40°C increases |
| Workup | Dilute w/ Et2O, wash w/ LiCl (aq) | LiCl helps remove DMF during extraction. |
Step-by-Step:
-
Charge a dried flask with This compound (1.0 equiv) and anhydrous DMF (2 mL per mmol).
-
Add Sodium Azide (1.5 equiv) in one portion.
-
Stir vigorously at 20–25°C for 12–16 hours. Monitor by TLC/GC.
-
Checkpoint: If reaction is sluggish, add 18-Crown-6 (0.05 equiv) as a phase transfer catalyst rather than heating.
-
-
Quench: Pour into 5 volumes of water/ether mixture.
-
Purification: The product is likely volatile. Avoid high-vac rotary evaporation.
Protocol B: Cryogenic Lithium-Halogen Exchange (Avoiding Fragmentation)
Target: Nucleophilic addition to an aldehyde
WARNING: This reaction is unstable. Perform strictly at -78°C.
-
Dissolve This compound in anhydrous THF/Pentane (1:1) under Argon.
-
Cool to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Add
-Butyllithium (2.0 equiv) dropwise over 10 minutes.-
Note:
-BuLi is pyrophoric. Use distinct syringe techniques.
-
-
Stir for exactly 5 minutes at -78°C.
-
Critical: Do not wait longer. The lithium species will undergo
-elimination even at low temps.
-
-
Immediately add the Electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in minimal THF.
-
Stir at -78°C for 30 mins, then allow to warm to 0°C.
-
Quench with sat.
.
Part 4: FAQ - Technical Support
Q: Can I use NaH to deprotonate an alcohol in the presence of this bromide?
A: No. NaH is a strong base but a poor nucleophile. However, the alkoxide you generate will immediately attack the this compound. If you are trying to do an intermolecular ether synthesis (Williamson), the base will likely cause
Q: Why does the GC-MS show a peak with Mass 72?
A: Mass 72 corresponds to 1-methoxyprop-1-ene (
Q: Is the chiral center stable on the shelf? A: Yes, the pure bromide is stable. However, if stored in wet solvents or with traces of Lewis acids (like iron rust from a spatula), it can slowly racemize via the oxonium intermediate (NGP). Store over activated molecular sieves at 4°C.
References
-
Boord, C. E. (1930).[2][3] "The Synthesis of Beta-Bromo-Alkyl Ethers and their Use in Further Synthesis." Journal of the American Chemical Society, 52(2), 651–660.
-
Winstein, S., et al. (1939). "The Role of Neighboring Groups in Replacement Reactions." Journal of the American Chemical Society, 61(6), 1576–1581.
- Establishes the mechanism of methoxy-group participation (NGP) leading to retention/rearrangement.
-
Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry (2nd Ed.). Oxford University Press. Chapter 17: Elimination Reactions.
- regioselectivity (Zaitsev vs. Hofmann)
Sources
Technical Support Center: 2-Bromo-1-methoxypropane Protocols
Introduction: The Molecule's "Personality"
2-Bromo-1-methoxypropane is a bifunctional intermediate featuring a secondary alkyl bromide and a
-
Elimination Sensitivity: The methoxy group is electron-withdrawing but can also coordinate metals.[1] The proton at C2 is susceptible to base-induced elimination (
), yielding volatile enol ethers (methoxypropenes).[1] -
Hydrolytic Stability: While the ether linkage is generally stable, the secondary bromide is moderately reactive toward hydrolysis (
mixed character) if left in acidic aqueous media for prolonged periods.[1] -
Density Inversion: Unlike simple alkyl ethers, this brominated compound is denser than water (
), causing the organic layer to sink during extractions—a common source of accidental disposal.[1]
Physical Properties Reference Table
| Property | Value | Operational Note |
| Molecular Formula | MW: 153.02 g/mol | |
| Boiling Point | ~130–135 °C (Atm) | Recommendation: Distill under reduced pressure (e.g., 40–50 °C @ 20 mmHg) to minimize elimination.[1] |
| Density | ~1.3 g/mL | Critical: The product will be the bottom layer in aqueous washes.[1] |
| Solubility | Immiscible with water; Soluble in Et2O, DCM, THF.[1] | Use Diethyl Ether or TBME for extractions to maximize density difference.[1] |
Module 1: Synthesis Work-up (PBr3 Route)
Context: You have synthesized this compound from 1-methoxy-2-propanol using Phosphorus Tribromide (
The "Orange Sludge" Crisis
User Report: "I finished the reflux, but my flask contains a viscous orange gum that traps my product. Water quenching created a volcano."
Root Cause:
The reaction generates phosphorous acid (
Corrective Protocol:
-
Cool Down: Chill the reaction mixture to 0 °C.
-
Dilution: Add a non-polar solvent (Hexanes or DCM) before quenching.[1] This dissolves the product and keeps it mobile.[1]
-
Controlled Quench:
-
Do NOT pour water into the acid.[1]
-
DO add saturated Sodium Bicarbonate (
) dropwise to the reaction mixture with vigorous stirring.
-
-
Phase Cut: The phosphorous byproducts are water-soluble.[1] Wash the organic layer thoroughly with water, then brine.[1]
Module 2: Purification & Isolation
Context: Isolating the pure bromide from the crude reaction mixture.
Q: Why does my NMR show olefinic protons (4.5–6.0 ppm)?
A: You have likely triggered an
-
Mechanism: The
-methoxy group makes the C1 protons slightly acidic.[1] If you distilled at atmospheric pressure (high heat) or used a strong base wash (NaOH) instead of Bicarbonate, you generated 1-methoxy-1-propene.[1] -
Fix: You cannot easily separate the olefin by extraction.[1] You must perform a fractional distillation under vacuum .[1] The olefin has a significantly lower boiling point than the bromide.[1]
Q: I lost my product during the wash steps. Where did it go?
A: Check your aqueous waste.[1]
-
Cause: Density confusion.[1] this compound (
) is denser than water.[1] If you used Diethyl Ether ( ) as a solvent, the combined organic layer might still be denser than water if the concentration of bromide is high.[1] -
Validation: Always perform the "drop test" (add a drop of water to the layer you intend to discard; if it mixes, it is aqueous) before disposal.[1]
Module 3: Downstream Application (Grignard Formation)
Context: Using this compound to form a Grignard reagent.
Q: The Grignard reaction refuses to initiate. Magnesium is fresh.
A: The
-
Troubleshooting:
-
Entrainment: Use 1,2-dibromoethane (5 mol%) to etch the Mg surface.[1]
-
Solvent Choice: Switch from Diethyl Ether to THF. The higher boiling point and stronger solvation of THF help overcome the internal chelation of the methoxy group.[1]
-
Rieke Magnesium: If standard turnings fail, use Rieke Mg (highly reactive) for this specific secondary halide.[1]
-
Visual Workflow: Isolation Logic
The following diagram illustrates the decision tree for working up the crude reaction mixture, highlighting critical control points to prevent elimination and emulsion.
Caption: Logical flow for the isolation of this compound, emphasizing temperature control to avoid elimination byproducts.
References
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Alkyl Bromides. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution & Elimination).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General procedures for Alkyl Bromides via PBr3).
Sources
Technical Support Center: Reaction Kinetics of 2-Bromo-1-methoxypropane
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-1-methoxypropane. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand and control the effects of temperature on the reaction kinetics of this versatile bifunctional intermediate. This document is structured as a series of questions and answers to directly address common challenges and inquiries encountered in the laboratory.
Section 1: Frequently Asked Questions - Fundamental Principles
This section addresses the core scientific principles governing the behavior of this compound in response to temperature changes.
Q1: What are the primary reaction pathways for this compound, and how does its structure influence them?
This compound is a secondary alkyl halide. This structure is unique because it is susceptible to competition between four primary reaction mechanisms: substitution (SN1 and SN2) and elimination (E1 and E2).[1]
-
SN2 (Substitution, Nucleophilic, Bimolecular): A one-step process where a nucleophile attacks the carbon center at the same time the bromide leaving group departs. This pathway is sensitive to steric hindrance.
-
SN1 (Substitution, Nucleophilic, Unimolecular): A two-step process involving the formation of a secondary carbocation intermediate, which is then attacked by the nucleophile.[2][3][4] This pathway is favored by polar protic solvents.
-
E2 (Elimination, Bimolecular): A one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.
-
E1 (Elimination, Unimolecular): A two-step process that also proceeds through a carbocation intermediate. A base removes an adjacent proton in the second step to form an alkene.[5]
The presence of the methoxy group can also exert electronic effects, potentially influencing the stability of intermediates and transition states.
Caption: Competing reaction pathways for this compound.
Q2: How does an increase in temperature generally affect the reaction rates for this compound?
Increasing the temperature almost always increases the rate of chemical reactions.[6] This is explained by the Arrhenius equation , which relates the rate constant (k) to temperature (T) and the activation energy (Ea).
Arrhenius Equation: k = A * exp(-Ea / RT)
Where:
-
k: The rate constant
-
A: The pre-exponential factor (related to collision frequency and orientation)
-
Ea: The activation energy
-
R: The ideal gas constant (8.314 J/mol·K)
-
T: The absolute temperature in Kelvin
An increase in temperature raises the overall kinetic energy of the reactant molecules. This leads to a disproportionately large increase in the number of molecules that possess sufficient energy to overcome the activation energy barrier, resulting in more frequent and successful reactive collisions.[7]
Q3: How does temperature specifically influence the competition between substitution (SN) and elimination (E) reactions?
Temperature is a critical factor in determining the ratio of substitution to elimination products. As a general rule, higher temperatures favor elimination over substitution .[8][9]
The reasoning is rooted in thermodynamics. Elimination reactions typically have a higher activation energy than their competing substitution reactions.[9] Furthermore, elimination reactions result in an increase in the number of product molecules (e.g., one reactant molecule yields an alkene, a protonated base, and a leaving group ion), leading to a positive change in entropy (ΔS).
According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the "-TΔS" term becomes more significant as temperature (T) increases.[9] For reactions with a positive ΔS, like elimination, increasing the temperature makes ΔG more negative, thus making the reaction more spontaneous and favorable.[5][9] At lower temperatures, the reaction is under kinetic control, favoring the pathway with the lower activation energy (often substitution).[5] At higher temperatures, the reaction shifts to thermodynamic control, favoring the more thermodynamically stable and entropically favorable products (often elimination).[5]
Section 2: Experimental Design and Protocols
This section provides a practical framework for designing and executing experiments to study the kinetics of this compound reactions.
Q4: How do I design a robust experiment to measure the effect of temperature on the reaction rate of this compound?
A common method for studying the kinetics of alkyl halides is solvolysis, where the solvent acts as the nucleophile. The following protocol outlines a method to determine the rate constant at various temperatures by monitoring the production of hydrobromic acid (HBr), a byproduct of both substitution and elimination.
Experimental Protocol: Determining Rate Constants via Titration
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water). A typical starting concentration is 0.1 M.
-
Prepare a standardized solution of sodium hydroxide (e.g., 0.02 M NaOH).
-
Select a suitable indicator, such as bromothymol blue, which has a distinct color change in the acidic and basic ranges.[10]
-
-
Reaction Setup:
-
Use a constant temperature water bath or a jacketed reaction vessel connected to a circulating thermostat for precise temperature control. Set it to the first desired temperature (e.g., 25°C).
-
In an Erlenmeyer flask, place a known volume of the solvent mixture (e.g., 50 mL). Allow it to equilibrate to the bath temperature for at least 15 minutes.
-
Add a few drops of the indicator to the flask.
-
-
Initiating the Reaction and Monitoring:
-
Initiate the reaction by adding a small, precise volume of the this compound stock solution to the temperature-equilibrated solvent. Start a stopwatch immediately.
-
The solution will become acidic as HBr is produced, causing the indicator to change color.
-
Immediately begin titrating the reaction mixture with the standardized NaOH solution. The goal is to add NaOH at a rate that precisely neutralizes the HBr as it forms, maintaining the indicator at its endpoint color.
-
-
Data Collection:
-
Record the volume of NaOH added at regular time intervals (e.g., every 60 seconds).
-
Continue collecting data until the reaction has proceeded to a significant degree of completion (e.g., 2-3 half-lives).
-
-
Repeat at Different Temperatures:
-
Repeat the entire procedure at other temperatures (e.g., 30°C, 35°C, 40°C), ensuring all concentrations and volumes remain constant.
-
Caption: Workflow for experimentally determining activation energy.
Section 3: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues that may arise during your experiments.
Q5: My reaction rate is significantly slower than expected, even at elevated temperatures. What are the potential causes?
-
Cause 1: Solvent Polarity. SN1 and E1 reactions, which proceed through charged carbocation intermediates, are significantly accelerated by polar protic solvents (like water or ethanol) that can stabilize these intermediates. If your solvent is not sufficiently polar, the rate-determining step (carbocation formation) will be very slow.
-
Solution: Increase the polarity of your solvent system. For example, in an ethanol/water mixture, increase the percentage of water.[10]
-
-
Cause 2: Inaccurate Temperature Control. The reaction rate is highly sensitive to temperature.
-
Solution: Verify the accuracy of your thermostat and thermometer. Ensure the reaction flask is properly submerged and that the bath is well-circulated to avoid thermal gradients.
-
-
Cause 3: Purity of Reactants. Impurities in the this compound or the solvent can inhibit the reaction. Water is a particularly critical component; ensure its concentration is known and controlled if it is part of the solvent system.
-
Solution: Use freshly purified reactants and high-purity, dry solvents (if water is not the intended nucleophile).
-
Q6: I'm observing a much higher ratio of elimination-to-substitution products than desired. How can I control this?
-
Cause 1: High Temperature. As discussed, high temperatures thermodynamically and kinetically favor elimination.[5][8][9]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Room temperature or below is often used to favor substitution.[8]
-
-
Cause 2: Nature of the Base/Nucleophile. Bulky, sterically hindered bases favor elimination because they have difficulty accessing the electrophilic carbon for substitution but can easily abstract a proton from the periphery of the molecule.
-
Solution: Use a small, non-bulky nucleophile with low basicity if substitution is the desired outcome.
-
-
Cause 3: Strong Base. Strong bases will significantly promote the E2 pathway over substitution.
-
Solution: If substitution is desired, use a weak base or a good nucleophile that is a weak base (e.g., halides, azide).
-
Q7: My kinetic data is inconsistent and not reproducible. What are the common sources of error?
-
Cause 1: Inconsistent Temperature. Small fluctuations in temperature between runs can lead to large variations in the rate constant.
-
Solution: Ensure your temperature bath is stable to within ±0.1°C. Allow the reaction mixture to fully equilibrate before initiating the reaction.
-
-
Cause 2: Inaccurate Reagent Volumes. Errors in pipetting the substrate or titrant will directly impact the calculated concentrations and rates.
-
Solution: Use calibrated Class A volumetric glassware for all critical measurements.
-
-
Cause 3: Side Reactions. At higher temperatures or over long reaction times, degradation of the reactant or products may occur, leading to complex kinetics.[11]
-
Solution: Analyze your reaction mixture at various time points using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any unexpected byproducts. If side reactions are present, try running the experiment at a lower temperature.
-
Section 4: Data Analysis & Key Parameters
Q8: How do I use my experimental data to determine the activation energy (Ea)?
-
Calculate Rate Constants (k): For each temperature, use the appropriate integrated rate law to plot your concentration-time data. For a first-order reaction (common for SN1 solvolysis), a plot of ln[Reactant] vs. time will be linear with a slope of -k.
-
Tabulate Your Results: Organize your data in a table.
-
Create an Arrhenius Plot: The Arrhenius equation can be rearranged into a linear form: ln(k) = -Ea/R * (1/T) + ln(A).
-
Plot ln(k) on the y-axis versus 1/T (in K⁻¹) on the x-axis.
-
The resulting graph should be a straight line.
-
-
Calculate Ea: The slope of this line is equal to -Ea/R. Therefore, Ea = -slope * R, where R is 8.314 J/mol·K.[6]
Table 1: Example Data for Arrhenius Plot
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 25.0 | 298.15 | 0.003354 | 1.5 x 10⁻⁴ | -8.80 |
| 30.0 | 303.15 | 0.003299 | 2.8 x 10⁻⁴ | -8.18 |
| 35.0 | 308.15 | 0.003245 | 5.2 x 10⁻⁴ | -7.56 |
| 40.0 | 313.15 | 0.003193 | 9.5 x 10⁻⁴ | -6.96 |
References
-
Effect of Temperature on Elimination and Substitution Reactions. (2023). YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). The effect of temperature on rates of reaction. Chemguide. Retrieved from [Link]
-
Kinetics of alkene formation in the homogeneous and in the heterogeneously catalysed methanolyses of 2-bromo-2-methyl propane (t-butyl bromide). (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). National Institutes of Health. Retrieved from [Link]
-
Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Retrieved from [Link]
-
Part Two: Determining the Activation Energy for a Chemical Reaction. (n.d.). MhChem. Retrieved from [Link]
-
Kinetics of the thermal gas-phase decomposition of methoxycyclopropane. (n.d.). Journal of the Chemical Society, Faraday Transactions 1. Retrieved from [Link]
-
Ashenhurst, J. (2012). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. Retrieved from [Link]
-
Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. (2016). YouTube. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Thermodynamics and kinetics of 1-fluoro-2-methoxypropane with Bromine monoxide radical (BrO). (n.d.). Chemical Review and Letters. Retrieved from [Link]
-
Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). University of Massachusetts. Retrieved from [Link]
-
What are the Reactants That Will Form 2-methoxypropane Via An SN1 reaction?. (2020). Quora. Retrieved from [Link]
-
2-bromo-2-methylpropane reacts with aqueous alkalis via S_N1 mechanism. (n.d.). Gauth. Retrieved from [Link]
-
The hydrolysis of 2-bromo-2-methylpropane. (n.d.). Royal Society of Chemistry Education. Retrieved from [Link]
-
2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. gauthmath.com [gauthmath.com]
- 5. youtube.com [youtube.com]
- 6. mhchem.org [mhchem.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. amherst.edu [amherst.edu]
- 11. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Optimization for 2-Bromo-1-methoxypropane Substitution
Case ID: NGP-2B1MP-SOLV Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Kinetics & Regioselectivity in Anchimerically Assisted Solvolysis
Executive Summary & Mechanistic Insight[1][2][3]
Welcome to the Technical Support Center. You are likely working with 2-Bromo-1-methoxypropane , a substrate that defies standard aliphatic substitution rules due to Neighboring Group Participation (NGP) .
Unlike simple secondary alkyl halides (e.g., 2-bromopropane) that rely on external solvent nucleophiles (
The Critical Implication: Your choice of solvent does not just alter the rate (kinetics); it dictates the regioselectivity (product distribution) of the ring-opening step.
The Mechanism (Visualization)
The following pathway illustrates the competition between the direct solvent attack (
Caption: Figure 1. The anchimeric assistance pathway (
Troubleshooting Guides
Issue 1: "The reaction rate is significantly slower than predicted."
Diagnosis:
You are likely treating this as a standard
Corrective Action:
Shift your solvent system to increase the Grunwald-Winstein Ionizing Power (
| Solvent System | Y Value (Ionizing Power) | Predicted Effect on | Recommendation |
| Ethanol (100%) | -2.03 | Slow | Baseline. Use only if slow kinetics are desired. |
| Methanol (100%) | -1.09 | Moderate | Good balance for general synthesis. |
| Acetic Acid | -1.64 | Moderate | Promotes ionization but weak nucleophile (acetolysis). |
| Formic Acid | +2.05 | Very Fast | High Performance. Use for recalcitrant substrates. |
| Water | +3.49 | Maximum | Co-solvent (e.g., 50% Acetone/Water) to boost rate. |
Technical Insight:
The rate follows the extended Grunwald-Winstein equation:
Issue 2: "I am observing regio-isomers or rearranged products."
Diagnosis: You are seeing the consequences of the cyclic intermediate opening .
-
Product A (Retention): Nucleophile attacks the secondary carbon (
). -
Product B (Rearrangement): Nucleophile attacks the primary carbon (
).
The Solvent Switch:
-
In Protic/Acidic Solvents (e.g., Formic Acid, Water): The transition state for ring opening has significant carbocation character. The nucleophile attacks the more substituted carbon (
) because it can better support the partial positive charge. Result: Retention of the 2-substituted structure. -
In Aprotic/Basic Nucleophilic Conditions: The reaction is governed by steric hindrance (
-like opening). The nucleophile attacks the less hindered primary carbon ( ). Result: Rearrangement to 2-methoxy-1-substituted propane.
Decision Matrix:
| Desired Product | Recommended Solvent Conditions | Mechanism of Opening |
| 2-substituted (Retention) | High dielectric, Protic (Water, Formic Acid) | |
| 1-substituted (Rearrangement) | Aprotic, High Nucleophilicity (e.g., Azide in DMF) |
Experimental Protocol: Kinetic Validation
To determine if NGP is active or if you are forcing a direct
Objective: Determine the rate constant (
Materials:
-
Substrate: this compound (0.1 M).
-
Reference: 2-Bromopropane (0.1 M).
-
Solvent: 80% Ethanol / 20% Water (v/v).
-
Indicator: Bromothymol Blue.
-
Base: Standardized NaOH (0.05 M).
Workflow:
-
Thermostat: Equilibrate solvent bath to 25.0°C ± 0.1°C.
-
Initiation: Dissolve substrate in solvent. Start timer (
). -
Aliquot Method:
-
Withdraw 5.0 mL aliquots at intervals (5, 10, 15, 30, 60 mins).
-
Quench aliquot into excess ice-cold acetone (stops reaction).
-
Titrate liberated HBr with NaOH to phenolphthalein endpoint.
-
-
Calculation:
-
Plot
vs. time. -
Slope =
.
-
-
Validation:
-
Calculate
. -
Success Criteria: If
, NGP is the dominant mechanism (Anchimeric Assistance).
-
Frequently Asked Questions (FAQ)
Q: Can I use DMSO or DMF to speed up the reaction?
A: Yes, but be careful. Polar Aprotic solvents (DMSO, DMF) enhance the reactivity of external anionic nucleophiles. If you add a strong nucleophile (like
Q: Why does the reaction slow down when I add LiBr?
A: This is the Common Ion Effect (Mass Law Effect). The formation of the cyclic oxonium ion is reversible.
Q: My product is racemic. I thought NGP gave retention?
A: NGP gives retention of relative configuration (e.g., threo
References
-
Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions.[1][2][3] XIII. General Theory of Neighboring Groups and Reactivity.[3][4] Journal of the American Chemical Society, 70(2), 828–837. Link
-
Capon, B. (1964). Neighboring Group Participation. Quarterly Reviews, Chemical Society, 18, 45-111. Link
-
Bentley, T. W., & Schleyer, P. v. R. (1977).[1] Medium Effects on the Rates and Mechanisms of Solvolytic Reactions.[1][5] Advances in Physical Organic Chemistry, 14, 1-67.[1] Link
-
IUPAC Compendium of Chemical Terminology. (2014). Grunwald-Winstein Equation.[6] IUPAC Gold Book. Link
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. youtube.com [youtube.com]
- 4. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2-Bromo-1-methoxypropane Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-1-methoxypropane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this challenging secondary alkyl halide. As a secondary bromide, this compound presents unique hurdles, including slower oxidative addition and a propensity for β-hydride elimination. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?
A1: The primary challenges stem from its structure as a secondary alkyl bromide.[1] Unlike aryl or primary alkyl halides, secondary systems face two main obstacles:
-
Steric Hindrance: The bromine atom is attached to a secondary carbon, which is more sterically crowded than a primary carbon. This increased bulk can significantly slow down the initial, crucial step of the catalytic cycle: oxidative addition to the metal center (e.g., Palladium or Nickel).[2][3]
-
β-Hydride Elimination: The substrate contains hydrogen atoms on the carbons adjacent (in the β-position) to the carbon bearing the bromine. After oxidative addition, the resulting metal-alkyl intermediate can undergo β-hydride elimination to form an alkene (1-methoxyprop-1-ene) and a metal-hydride species.[4][5] This is a common and often rapid side reaction that competes directly with the desired coupling pathway, leading to low yields of the target product.
Q2: Should I use a Palladium or a Nickel catalyst for coupling this compound?
A2: While palladium is the most common catalyst for many cross-coupling reactions, Nickel-based catalysts are often superior for unactivated secondary alkyl bromides like this compound.[6][7]
-
Palladium catalysts can be effective, but they typically require highly specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to facilitate the difficult oxidative addition and subsequent reductive elimination steps.[8][9]
-
Nickel catalysts have emerged as a powerful alternative. Nickel is more reactive towards oxidative addition with alkyl halides and can participate in different mechanistic pathways (e.g., radical pathways) that can circumvent the issues seen with palladium.[6][10] For many C(sp²)–C(sp³) couplings, nickel systems can provide higher yields at lower temperatures.[7]
The choice ultimately depends on the specific coupling reaction (e.g., Suzuki, Negishi, Buchwald-Hartwig) and the coupling partner.
Q3: How critical is ligand selection for my reaction?
A3: Ligand selection is arguably the most critical factor for achieving success. The ligand's role is multi-faceted: it stabilizes the metal center, modulates its electronic properties, and controls its steric environment. For a substrate like this compound, the ligand must be carefully chosen to:
-
Promote Oxidative Addition: Bulky, electron-donating ligands increase the electron density on the metal, making it more nucleophilic and promoting its insertion into the C-Br bond.
-
Favor Reductive Elimination: The ligand's steric bulk can also accelerate the final reductive elimination step, which forms the desired product, helping it outcompete β-hydride elimination.
-
Inhibit Side Reactions: Certain ligand geometries can physically block the vacant coordination site required for β-hydride elimination to occur.[11]
Simply using a generic ligand like triphenylphosphine (PPh₃) with a palladium source is highly unlikely to yield good results with this substrate.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but my yield is below 20%. What are the most likely causes and how can I fix them?
A: Low yields in Suzuki couplings of secondary alkyl bromides are common and usually point to issues with catalyst activity or competing side reactions.
Potential Causes & Recommended Solutions:
-
Inefficient Oxidative Addition: This is the most probable rate-limiting step.
-
Solution: Switch to a more appropriate catalyst system. For palladium, use a pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand. For nickel, a system like Ni(cod)₂ with a Pybox ligand is a proven starting point for secondary alkyl halides.[6]
-
-
Dominant β-Hydride Elimination: Your desired reaction is likely being outcompeted by this side pathway.[5]
-
Solution: Use ligands that promote rapid reductive elimination. Bulky ligands can create a sterically congested metal center that favors the bond-forming step over the elimination pathway. Lowering the reaction temperature can also sometimes disfavor elimination relative to the desired coupling.
-
-
Incorrect Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[9]
-
Solution: For Suzuki reactions, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. Avoid extremely strong bases like NaOt-Bu if you suspect they are promoting elimination. The solvent should be anhydrous and degassed; common choices include THF, 1,4-dioxane, or toluene.
-
Troubleshooting Workflow for Low Yield
Caption: Competing desired coupling vs. β-hydride elimination.
Experimental Protocol: Nickel-Catalyzed Negishi Coupling
This protocol provides a robust starting point for coupling this compound with an organozinc reagent, a reaction known to be effective for secondary alkyl halides. [6] Objective: To synthesize 1-methoxy-2-phenylpropane.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylzinc chloride (0.5 M in THF, 2.4 mL, 1.2 mmol, 1.2 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (0.05 mmol, 5 mol%)
-
(S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S)-t-Bu-Box] (0.06 mmol, 6 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMA), 5 mL
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: Inside a glovebox, add Ni(cod)₂ (13.8 mg) and (S)-t-Bu-Box (17.6 mg) to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 2 mL of anhydrous DMA to the flask. Stir the mixture at room temperature for 15 minutes. The solution should turn from yellow to a reddish-brown color.
-
Reagent Addition: Add the solution of phenylzinc chloride (2.4 mL) to the flask via syringe.
-
Substrate Addition: Add this compound (153 mg, 0.11 mL) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk flask, remove it from the glovebox (if applicable), and place it in an oil bath pre-heated to 60 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-methoxy-2-phenylpropane.
References
- BenchChem. (2025).
- Fu, G. C., et al. (2003). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society.
-
Doyle, A. G., & Fu, G. C. (2006). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society, 128(4), 1136–1137. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem Technical Guides.
-
Wikipedia. (n.d.). β-Hydride elimination. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524034, this compound. PubChem. Retrieved February 7, 2026, from [Link].
-
Chemistry LibreTexts. (2026, January 8). 14.2.4: β-Elimination Reactions. [Link]
- Various Authors. (2015). Cross-Coupling Reactions Guide. MilliporeSigma.
- Jamison, T. F., & Shaughnessy, K. H. (Eds.). (2014).
- Jarvo, E. R., & Miller, S. J. (2002). Asymmetric Catalysis with Peptides. Tetrahedron, 58(23), 4529-4552.
-
Weix, D. J., et al. (2012). Nickel-Catalyzed Reductive Coupling of Aryl Halides with Secondary Alkyl Bromides and Allylic Acetate. Organic Letters, 14(13), 3482–3485. [Link]
-
YouTube. (2013, February 13). Steric hindrance. Khan Academy. [Link]
-
YouTube. (2020, November 30). PART 12(D): BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IITJAM. All 'Bout Chemistry. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Bromo-1-methoxypropane
Welcome to the technical support center for the synthesis of 2-bromo-1-methoxypropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis and scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the safety, efficiency, and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and foundational knowledge.
Q1: What are the most common laboratory methods for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound involves the bromination of a suitable precursor. The two primary routes are:
-
Bromination of 1-methoxypropane: This method utilizes the electrophilic substitution on the propane chain, where the methoxy group directs the bromination primarily to the second carbon.[1]
-
Conversion of 1-methoxy-2-propanol: This is a widely used method where the hydroxyl group of 1-methoxy-2-propanol is substituted with a bromine atom using reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
Q2: What is the reaction mechanism for the synthesis of this compound from 1-methoxy-2-propanol?
A2: When using a reagent like HBr, the reaction proceeds through a nucleophilic substitution mechanism. The hydroxyl group of 1-methoxy-2-propanol is first protonated by the acid to form a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. With a secondary alcohol like 1-methoxy-2-propanol, the reaction can have characteristics of both Sₙ1 and Sₙ2 pathways.
Q3: What are the main safety concerns when handling the reagents for this synthesis?
A3: The reagents used in this synthesis pose several hazards. Bromine (Br₂) is highly corrosive, toxic, and causes severe burns. Phosphorus tribromide (PBr₃) is also corrosive and reacts violently with water.[2][3][4][5] Hydrobromic acid (HBr) is a strong, corrosive acid. It is crucial to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger scale operations, additional safety measures such as a face shield and respiratory protection may be necessary.
Q4: What are the expected yields for the laboratory-scale synthesis of this compound?
A4: Typical yields for the laboratory-scale synthesis of this compound can range from 70% to 90%, depending on the chosen method, reaction conditions, and purification efficiency.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and scale-up of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield | 1. Incomplete reaction. 2. Formation of byproducts. 3. Loss of product during workup or purification. | 1. Extend reaction time or increase temperature: Monitor the reaction by TLC or GC to ensure the starting material is fully consumed. However, be cautious as higher temperatures can promote side reactions. 2. Optimize reaction conditions: Lowering the reaction temperature can improve selectivity and reduce the formation of elimination or rearrangement byproducts. Ensure dropwise addition of the brominating agent to maintain better temperature control. 3. Careful workup and purification: Avoid vigorous shaking during extractions to prevent emulsion formation. Use fractional distillation for purification and ensure the collection temperature range is narrow to isolate the desired product effectively. |
| Formation of Impurities | 1. Isomeric Impurity (1-bromo-2-methoxypropane): Can arise from the starting material (2-methoxy-1-propanol) or rearrangement during the reaction.[6] 2. Elimination Product (methoxypropene isomers): Favored by higher reaction temperatures and the presence of strong bases. 3. Unreacted Starting Material (1-methoxy-2-propanol): Incomplete reaction. | 1. Use high-purity starting material: Ensure the 1-methoxy-2-propanol is free from its isomer, 2-methoxy-1-propanol. The industrial preparation of 1-methoxy-2-propanol can result in this isomeric impurity.[6] 2. Control reaction temperature: Maintain a low temperature during the addition of the brominating agent to minimize elimination reactions. 3. Ensure complete reaction: Monitor the reaction to confirm the absence of starting material before workup. |
| Difficult Purification | 1. Boiling points of the product and impurities are close. 2. Presence of azeotropes. | 1. Fractional distillation: Use a distillation column with a high number of theoretical plates to improve separation. 2. Azeotropic distillation: If an azeotrope is suspected, consider adding a third component to break the azeotrope, although this adds complexity to the process. |
| Reaction Exotherm and Runaway | 1. Rapid addition of the brominating agent. 2. Inadequate cooling. | 1. Slow, controlled addition: Add the brominating agent dropwise, monitoring the internal temperature closely. 2. Efficient cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature. For larger scale reactions, ensure the reactor has adequate heat transfer capabilities. A thermal runaway is a serious hazard in exothermic reactions.[7][8][9][10] |
| Discoloration of Product | 1. Presence of residual bromine. 2. Decomposition of the product. | 1. Quenching: During the workup, wash the organic layer with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, to remove any unreacted bromine. 2. Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere, to prevent decomposition. |
Section 3: Experimental Protocols
Laboratory Scale Synthesis of this compound from 1-Methoxy-2-propanol using HBr
Materials:
-
1-Methoxy-2-propanol
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methoxy-2-propanol.
-
Cool the flask in an ice bath and slowly add 48% hydrobromic acid with stirring.
-
Carefully and slowly add concentrated sulfuric acid dropwise. The addition is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.
-
After reflux, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add cold water.
-
Separate the lower organic layer. Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Scale-Up Considerations
When scaling up this synthesis, the following points are critical:
-
Heat Management: The reaction is exothermic, especially during the addition of sulfuric acid. A jacketed reactor with a reliable cooling system is essential to maintain temperature control and prevent runaway reactions.
-
Reagent Addition: A controlled addition of reagents using a dropping funnel or a pump is crucial for maintaining a steady reaction rate and temperature.
-
Mixing: Efficient stirring is necessary to ensure good heat and mass transfer, which becomes more challenging in larger reactors.
-
Workup: Handling larger volumes of acidic and organic layers requires appropriate equipment and safety precautions. The quenching step with sodium bicarbonate will generate a significant amount of CO₂, which needs to be safely vented.
-
Purification: Fractional distillation at a larger scale requires a more sophisticated setup to achieve good separation and minimize product loss.
Section 4: Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22461-48-9 | [11] |
| Molecular Formula | C₄H₉BrO | [11] |
| Molecular Weight | 153.02 g/mol | [11] |
| Appearance | Colorless to yellow liquid | [12] |
| Boiling Point | ~135-137 °C | |
| Density | ~1.34 g/cm³ |
Table 2: Typical Reaction Conditions for Laboratory Synthesis
| Parameter | Condition |
| Starting Material | 1-Methoxy-2-propanol |
| Brominating Agent | 48% HBr / H₂SO₄ |
| Molar Ratio (Alcohol:HBr) | 1 : 1.2-1.5 |
| Reaction Temperature | 0-10 °C (addition), Reflux (reaction) |
| Reaction Time | 2-4 hours |
| Workup | Aqueous wash, neutralization |
| Purification | Fractional Distillation |
Section 5: Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Section 6: Analytical Characterization
Accurate characterization of the product and impurities is crucial for quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the different protons. The methyl group adjacent to the bromine will appear as a doublet, the methoxy group as a singlet, and the protons on the CH and CH₂ groups will show complex splitting patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring bromine and oxygen atoms.
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a powerful tool for assessing the purity of the product and identifying any impurities. The mass spectrum of this compound will show a characteristic molecular ion peak (or rather, two peaks for the ⁷⁹Br and ⁸¹Br isotopes) and fragmentation patterns resulting from the loss of various groups. Common fragments may include the loss of a bromine atom, a methoxy group, or a methyl group.
References
-
Chegg. (2021, December 22). Solved 2-Methoxy-2-methylpropane on heating with HBr gives : | Chegg.com. Retrieved from [Link]
- Google Patents. (n.d.). US3824292A - Bromination process.
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
- Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
-
Quora. (2020, November 17). What are the Reactants That Will Form 2-methoxypropane Via An SN1 reaction?. Retrieved from [Link]
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1-bromo-2-propanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether. Retrieved from [Link]
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Supporting Information. (n.d.). Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. Retrieved from [Link]
-
MDPI. (n.d.). Oxidation Mechanisms of Electrolyte and Fire Gas Generation Laws During a Lithium-Ion Battery Thermal Runaway. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Emtez. (2023, August 2). What Is Thermal Runaway? Common Causes and How to Prevent It. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether. Retrieved from [Link]
-
Rockall Safety. (2024, October 8). Thermal Runaway: Understanding the Risks and Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effects of thermal runaway hazard for three organic peroxides conducted by acids and alkalines with DSC, VSP2, and TAM III. Retrieved from [Link]
-
DTIC. (n.d.). united states air force research laboratory risk assessment for phosphorus tribromide. Retrieved from [Link]
-
YouTube. (2023, December 24). How to Make Propyen using Bromo-propane #organiccompounds#organicchemistry #alorganicchemistry. Retrieved from [Link]
-
Virtual-Chemistry.org. (n.d.). 1-Bromo-2-methylpropane | C4H9Br | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
US EPA. (n.d.). 2-Propanol, 1-methoxy- - Substance Details - SRS. Retrieved from [Link]
-
Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-1-methoxypropane and 1-Bromo-2-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of the chemical reactivity of two structural isomers: 2-bromo-1-methoxypropane (a secondary alkyl halide) and 1-bromo-2-methoxypropane (a primary alkyl halide). We will delve into the mechanistic pathways that govern their reactions, primarily focusing on nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The discussion is grounded in fundamental principles of organic chemistry, including steric hindrance, electronic effects, carbocation stability, and the potential for neighboring group participation. This guide also outlines a detailed experimental protocol for a comparative kinetic study and presents hypothetical data to illustrate the expected outcomes, thereby providing a robust framework for researchers in the field.
Introduction: Structural Isomers with Distinct Reactivities
This compound and 1-bromo-2-methoxypropane share the same molecular formula (C4H9BrO) but differ in the placement of the bromine and methoxy groups. This seemingly minor structural variance leads to significant differences in their chemical behavior.
-
This compound: The bromine atom is attached to a secondary carbon, making it a secondary alkyl halide.
-
1-Bromo-2-methoxypropane: The bromine atom is attached to a primary carbon, classifying it as a primary alkyl halide.
This fundamental difference in the substitution pattern of the carbon atom bearing the leaving group (bromide) is the primary determinant of the preferred reaction mechanism.
Mechanistic Analysis: The Competing Pathways
The reactivity of alkyl halides is predominantly dictated by a competition between substitution and elimination reactions. Each of these can proceed through two distinct mechanisms.
Nucleophilic Substitution (SN1 vs. SN2)
The SN2 Reaction: This is a single, concerted step where a nucleophile attacks the carbon atom, and the leaving group departs simultaneously.[1] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[2] A key factor governing SN2 reactivity is steric hindrance ; bulky groups around the reaction center impede the backside attack of the nucleophile, slowing down the reaction.[2][3] Consequently, the general order of reactivity for SN2 reactions is methyl > primary > secondary >> tertiary.[4]
-
1-Bromo-2-methoxypropane (Primary): As a primary alkyl halide, it is expected to be more susceptible to SN2 reactions due to lower steric hindrance at the electrophilic carbon.[5]
-
This compound (Secondary): Being a secondary alkyl halide, it will experience more steric hindrance compared to its primary isomer, making SN2 reactions slower.[6]
The SN1 Reaction: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[2][7] This is followed by a rapid attack of the nucleophile on the carbocation. The rate of the SN1 reaction is primarily dependent on the stability of the carbocation formed, with the reactivity order being tertiary > secondary > primary.[2]
-
This compound (Secondary): Can form a relatively stable secondary carbocation, making the SN1 pathway plausible, especially with weak nucleophiles and in polar protic solvents.[6]
-
1-Bromo-2-methoxypropane (Primary): Would form a highly unstable primary carbocation, making the SN1 pathway extremely unfavorable under normal conditions.[8]
Elimination Reactions (E1 vs. E2)
Elimination reactions often compete with substitution reactions and lead to the formation of alkenes.[9]
The E2 Reaction: This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously to form a double bond.[10] The rate is dependent on both the substrate and the base. E2 reactions are favored by strong, bulky bases and higher temperatures.[11] The regioselectivity of E2 reactions often follows Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product.[10]
-
This compound: Can form two potential alkene products: 1-methoxyprop-1-ene (Zaitsev product) and 3-methoxyprop-1-ene (Hofmann product). The Zaitsev product is expected to be major with small, strong bases.
-
1-Bromo-2-methoxypropane: Has only one type of adjacent proton, leading to a single possible E2 product: 2-methoxyprop-1-ene.
The E1 Reaction: This reaction proceeds through the same carbocation intermediate as the SN1 reaction. After the carbocation is formed, a weak base removes an adjacent proton to form the double bond. E1 reactions are common for tertiary and secondary alkyl halides in the presence of a weak base (which can also be the solvent).
-
This compound: Can undergo E1 elimination, competing with the SN1 pathway.
-
1-Bromo-2-methoxypropane: The E1 pathway is highly unlikely due to the instability of the primary carbocation.
The Influence of the Methoxy Group: Electronic Effects and Neighboring Group Participation
The methoxy group (-OCH3) can influence reactivity through two main effects:
-
Inductive Effect: Oxygen is more electronegative than carbon, so the methoxy group exerts an electron-withdrawing inductive effect, which can slightly destabilize a nearby carbocation.
-
Neighboring Group Participation (NGP): The lone pair of electrons on the ether oxygen can act as an internal nucleophile.[12][13] In the case of 1-bromo-2-methoxypropane, the oxygen atom is in a position to attack the primary carbon from the backside as the bromide leaves, forming a cyclic oxonium ion intermediate.[14] This "anchimeric assistance" can significantly accelerate the rate of reaction compared to a similar primary alkyl halide without the participating group.[14] This participation would lead to a rearranged product. For this compound, NGP is less likely to occur in the same manner due to the positioning of the methoxy group.
Experimental Protocol: A Comparative Kinetic Study
To empirically determine the relative reactivities, a well-designed kinetic experiment is essential. This protocol outlines a method to compare the rates of substitution reactions for the two isomers.
Objective
To compare the relative rates of nucleophilic substitution of this compound and 1-bromo-2-methoxypropane with a given nucleophile under controlled conditions.
Methodology: Monitoring by Gas Chromatography (GC)
Gas chromatography is an excellent technique for monitoring the progress of organic reactions by separating and quantifying the reactants and products in a mixture.[15][16] Real-time or near-real-time reaction monitoring can be achieved using GC-MS.[17]
Step-by-Step Protocol:
-
Reaction Setup:
-
In two separate, temperature-controlled reaction vessels (e.g., three-neck flasks equipped with a condenser and sampling port), place a solution of a nucleophile (e.g., 0.1 M sodium ethoxide in ethanol).
-
Allow the solutions to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
-
Initiation of Reaction:
-
At time t=0, inject a known amount of this compound into the first vessel and 1-bromo-2-methoxypropane into the second vessel to achieve a starting concentration of, for example, 0.05 M.
-
Ensure rapid mixing.
-
-
Sampling:
-
At regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of cold, dilute acid and an internal standard (e.g., dodecane in a non-reactive solvent).
-
-
GC Analysis:
-
Inject the quenched samples into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID).
-
Develop a temperature program that effectively separates the starting material, the substitution product, any elimination byproducts, and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product(s) in each chromatogram.
-
Normalize the peak areas using the internal standard to correct for variations in injection volume.
-
Plot the concentration of the starting material versus time for each isomer.
-
Determine the initial reaction rate and the rate constant (k) by analyzing the kinetic plots.
-
Self-Validation and Controls
-
Internal Standard: The use of an internal standard is crucial for accurate quantification, as it compensates for minor inconsistencies in sample preparation and injection.
-
Temperature Control: Maintaining a constant temperature is vital, as reaction rates are highly temperature-dependent.
-
Control Reactions: Running the reaction without the nucleophile can help identify any solvolysis products.
-
Product Identification: Coupling the GC to a mass spectrometer (GC-MS) will confirm the identity of the products formed in each reaction.
Predicted Results and Data Interpretation
Based on the mechanistic principles discussed, we can predict the outcome of a comparative study.
Under SN2 Conditions (e.g., Sodium Azide in Acetone)
Under conditions that strongly favor the SN2 mechanism (strong nucleophile, polar aprotic solvent), we expect 1-bromo-2-methoxypropane to react significantly faster than This compound .
Table 1: Hypothetical Rate Data under SN2 Conditions
| Substrate | Alkyl Halide Type | Predicted Relative Rate | Major Mechanism |
| 1-Bromo-2-methoxypropane | Primary | ~10-50x faster | SN2 |
| This compound | Secondary | Slower | SN2 / Competing E2 |
Under SN1/E1 Conditions (e.g., Solvolysis in Ethanol)
Under conditions that favor unimolecular pathways (weak nucleophile/base, polar protic solvent), This compound is expected to react faster.
Table 2: Hypothetical Product Distribution under Solvolysis Conditions
| Substrate | Predicted Major Product(s) | Predicted Minor Product(s) | Predominant Pathways |
| 1-Bromo-2-methoxypropane | 1-ethoxy-2-methoxypropane | 2-methoxyprop-1-ene | SN2 |
| This compound | 2-ethoxy-1-methoxypropane | 1-methoxyprop-1-ene | SN1 / E1 |
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic pathways for each isomer.
Diagram 1: SN2 Pathway
Caption: SN2 reaction pathways for the two isomers.
Diagram 2: SN1/E1 Pathway for this compound
Caption: Competing SN1 and E1 pathways for the secondary isomer.
Conclusion
The reactivity of this compound and 1-bromo-2-methoxypropane is a clear illustration of how structure dictates function in organic chemistry.
-
1-Bromo-2-methoxypropane (Primary): Primarily reacts via the SN2 mechanism due to its unhindered primary carbon. It is largely unreactive through unimolecular pathways. The potential for neighboring group participation by the methoxy group could lead to accelerated reaction rates and rearranged products under certain conditions.
-
This compound (Secondary): Exhibits more complex behavior, with a competition between SN2, SN1, E2, and E1 pathways. The dominant mechanism is highly dependent on the reaction conditions (nucleophile/base strength, solvent, temperature). It will generally be less reactive in SN2 reactions but more reactive in SN1/E1 reactions compared to its primary isomer.
For professionals in drug development and chemical synthesis, understanding these nuanced differences is critical for predicting reaction outcomes, optimizing reaction conditions, and minimizing the formation of unwanted byproducts. The experimental framework provided herein offers a reliable method for quantifying these differences and informing synthetic strategy.
References
-
Scribd. (n.d.). A Chart Comparing The SN1 Vs SN2 Reactions. Retrieved from [Link]
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-
Chemistry Notes Info. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
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Quora. (2017, September 4). Why does 1-Bromo-2,2-dimethylpropane have difficulty undergoing both SN2 and SN1 reactions? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Gas Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Retrieved from [Link]
-
Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (n.d.). Elimination Reactions. Retrieved from [Link]
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Yokogawa Europe. (n.d.). Process Gas Chromatographs. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]
-
YouTube. (2020, June 21). Neighbouring Group Participation (Aliphatic Nucleophilic substitution) Lecture 04 (ORM). Retrieved from [Link]
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A Comparative Guide to 2-Bromo-1-methoxypropane and 2-Chloro-1-methoxypropane for Synthetic Applications
In the landscape of synthetic chemistry, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. This guide provides an in-depth comparison of two structurally similar yet functionally distinct haloalkane ethers: 2-Bromo-1-methoxypropane and 2-Chloro-1-methoxypropane. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a comprehensive analysis of their properties, reactivity, and practical applications, supported by fundamental principles of organic chemistry.
Introduction and Physicochemical Properties
This compound and 2-Chloro-1-methoxypropane are halogenated ethers that serve as valuable intermediates in organic synthesis.[1][2][3] Their utility lies in the presence of a reactive halogen atom, which can be displaced in a variety of nucleophilic substitution and elimination reactions, allowing for the introduction of diverse functional groups.[1][3]
The key distinction between these two molecules is the nature of the halogen atom—bromine versus chlorine. This seemingly small difference has significant implications for their chemical reactivity, which will be the central theme of this guide.
A summary of their key physicochemical properties is presented in the table below:
| Property | This compound | 2-Chloro-1-methoxypropane |
| CAS Number | 22461-48-9[1] | 5390-71-6[4][5] |
| Molecular Formula | C₄H₉BrO[1][6] | C₄H₉ClO[2][3][4][5] |
| Molecular Weight | 153.02 g/mol [1][6] | 108.57 g/mol [3][5] |
| Appearance | Flammable liquid and vapor[6] | Colorless liquid[7] |
| Boiling Point | Not specified | ~122.94°C (estimate)[4] |
| Density | Not specified | 0.9946 g/cm³[4] |
Synthesis of 2-Halo-1-methoxypropanes
Both this compound and 2-Chloro-1-methoxypropane can be synthesized from the common precursor, 1-methoxy-2-propanol. This alcohol is industrially produced by the reaction of propylene oxide with methanol.[8][9][10] The conversion of the secondary alcohol in 1-methoxy-2-propanol to the corresponding halide can be achieved using standard halogenating agents. For instance, 2-Chloro-1-methoxypropane is prepared by the reaction of 1-methoxy-2-propanol with phosphorus trichloride.[4] A similar approach using a brominating agent like phosphorus tribromide would yield this compound.
Caption: Generalized S_N2 reaction mechanism for 2-halo-1-methoxypropanes.
S_N1 Reactivity
The S_N1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. [11]The rate-determining step is the initial departure of the leaving group to form this carbocation.
Both this compound and 2-Chloro-1-methoxypropane are secondary halides. While secondary halides can undergo S_N1 reactions, they are generally slower than tertiary halides. Similar to S_N2 reactions, the rate of the S_N1 reaction is dependent on the leaving group's ability to depart. Therefore, This compound would also be expected to exhibit greater reactivity in S_N1 reactions compared to its chloro- counterpart, as the formation of the secondary carbocation would be faster with the better bromide leaving group.
Elimination Reactions
Elimination reactions (E1 and E2) are often in competition with substitution reactions. In the presence of a strong, sterically hindered base, an alkene can be formed. The principles of leaving group ability also apply to elimination reactions. A better leaving group will facilitate a faster elimination reaction. Thus, This compound would be more prone to undergo elimination reactions than 2-Chloro-1-methoxypropane under similar basic conditions. [1]
Applications and Synthetic Utility
The choice between this compound and 2-Chloro-1-methoxypropane will largely depend on the desired reactivity and the specific application.
-
2-Chloro-1-methoxypropane: This compound is a known intermediate in the synthesis of the widely used herbicide, metolachlor. [2][4][12]Its lower reactivity compared to the bromo- derivative may be advantageous in large-scale industrial processes where controlled reactivity and cost-effectiveness are crucial. The chlorine atom provides a good balance of reactivity and stability for specific synthetic transformations. [2]
-
This compound: Due to its higher reactivity, this compound is a more versatile intermediate for a broader range of nucleophilic substitution reactions in a research and development setting. [1]It would be the preferred choice when a faster reaction is desired, or when reacting with weaker nucleophiles. Its applications include the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the introduction of the 1-methoxypropyl moiety is required. [1]
Hypothetical Experimental Protocol: A Comparative Nucleophilic Substitution
To illustrate the practical implications of the differing reactivities, a hypothetical experimental protocol for the synthesis of 1-methoxy-2-cyanopropane is provided below.
Objective: To synthesize 1-methoxy-2-cyanopropane via a nucleophilic substitution reaction using either this compound or 2-Chloro-1-methoxypropane.
Materials:
-
This compound or 2-Chloro-1-methoxypropane
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Diatomaceous earth
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMF.
-
Add this compound or 2-Chloro-1-methoxypropane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 70°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove inorganic salts.
-
Wash the filtrate with water and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation to yield 1-methoxy-2-cyanopropane.
Caption: Experimental workflow for the synthesis of 1-methoxy-2-cyanopropane.
Expected Outcome: Based on the principles of leaving group ability, the reaction with This compound is expected to proceed at a significantly faster rate than the reaction with 2-Chloro-1-methoxypropane. This would be observable by a shorter reaction time required for complete consumption of the starting material. Furthermore, the higher reactivity of the bromo- compound may lead to a higher yield of the desired product under identical reaction conditions, as competing side reactions might be less prevalent at the potentially lower required thermal input or shorter reaction duration.
Safety and Handling
-
This compound: This compound is classified as a flammable liquid and vapor. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. [6]* 2-Chloro-1-methoxypropane: While specific GHS classifications are not as readily available in the search results, as a halogenated organic compound, it should be handled with care in a well-ventilated fume hood, avoiding contact with skin and eyes.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling both compounds.
Conclusion
The choice between this compound and 2-Chloro-1-methoxypropane is a classic example of balancing reactivity with other practical considerations in chemical synthesis.
-
This compound is the more reactive of the two, making it the ideal choice for laboratory-scale synthesis where high reactivity and versatility are desired. It will generally provide faster reaction rates and may allow for milder reaction conditions.
-
2-Chloro-1-methoxypropane , while less reactive, offers a stable and cost-effective alternative, particularly for well-established, large-scale industrial processes where its specific reactivity profile is sufficient, such as in the synthesis of metolachlor.
Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target, the nature of the nucleophile, and the desired process conditions.
References
-
Quora. What are the Reactants That Will Form 2-methoxypropane Via An SN1 reaction?. [Link]
-
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-
ChemBK. 2-Chloro-1-methoxy propane. [Link]
-
Odinity. The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. [Link]
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Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]
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-
Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
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-
YouTube. Leaving Group Stability - SN1 and SN2 Reactions. [Link]
-
Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
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Scientific Laboratory Supplies. 1-Methoxy-2-propanol, >=99.5% | 484407-2.5L. [Link]
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A Senior Application Scientist's Guide to Alternatives for 2-Bromo-1-methoxypropane in Synthesis
In the landscape of synthetic organic chemistry, the installation of the 1-methoxy-2-propyl group is a common requirement for the assembly of complex molecules in pharmaceutical and materials science.[1] For years, 2-bromo-1-methoxypropane has served as a primary reagent for this purpose, acting as a key bifunctional intermediate for nucleophilic substitution and other transformations.[1] However, reliance on this single reagent overlooks significant drawbacks, including moderate reactivity and a propensity for undesirable side reactions. This guide provides a comparative analysis of superior alternatives, grounded in mechanistic principles and supported by experimental insights, to empower researchers with more efficient and reliable synthetic strategies.
The Profile of a Workhorse Reagent: this compound
This compound is an alkylating agent used to introduce the 1-methoxy-2-propyl moiety.[1] Its utility stems from the presence of a bromine atom on a secondary carbon, which can be displaced by a variety of nucleophiles, including alkoxides, amines, and thiolates.[1]
Mechanism and Inherent Limitations
The primary reaction pathway is the bimolecular nucleophilic substitution (SN2) mechanism. However, as a secondary halide, this compound is at a mechanistic crossroads, where the SN2 pathway competes with the bimolecular elimination (E2) pathway, especially in the presence of strong, sterically hindered bases.[2][3][4]
-
SN2 Pathway: A nucleophile attacks the electrophilic carbon bearing the bromine, leading to the desired substitution product.
-
E2 Pathway: A base abstracts a proton from a carbon adjacent (β-carbon) to the carbon-bromine bond, leading to the formation of 1-methoxypropene as an undesired byproduct.[5]
This competition is the Achilles' heel of using this compound. Reactions often require elevated temperatures to overcome the activation energy for the SN2 reaction, which unfortunately also favors the E2 elimination pathway, leading to reduced yields and complex purification challenges.[3]
High-Performance Alternatives for O- and N-Alkylation
To circumvent the limitations of this compound, chemists can turn to reagents with superior leaving groups. The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. Good leaving groups are the conjugate bases of strong acids.[6]
Alternative 1: 2-Iodo-1-methoxypropane
Causality for Superior Performance: The iodide ion (I⁻) is a significantly better leaving group than the bromide ion (Br⁻). This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), making iodide a more stable, weaker base.[7][8] This enhanced leaving group ability accelerates the SN2 reaction, often allowing for milder reaction conditions and shorter reaction times.
A practical method to generate the iodo-variant in situ is through the Finkelstein reaction, where a catalytic amount of sodium or potassium iodide is added to the reaction mixture containing the bromo-reagent.[9] The equilibrium is driven towards the more reactive alkyl iodide, which is then consumed by the nucleophile.
Alternative 2: 1-Methoxy-2-propyl Tosylate (and other Sulfonates)
Causality for Superior Performance: Sulfonate esters, such as tosylates (-OTs), mesylates (-OMs), and triflates (-OTf), are among the best leaving groups in organic chemistry.[6] The corresponding sulfonic acids (p-toluenesulfonic acid, methanesulfonic acid, and triflic acid) are exceptionally strong acids. The resulting sulfonate anions are highly stabilized by resonance, making them extremely weak bases and, consequently, excellent leaving groups.[6] This high reactivity often leads to cleaner reactions with higher yields and significantly reduced E2 competition compared to secondary bromides.
The workflow for using a sulfonate alternative is a two-step process, but the benefits in terms of yield and purity frequently justify the additional synthetic step.
Caption: Workflow for using 1-methoxy-2-propyl tosylate.
Comparative Data and Reagent Selection
The choice of reagent depends critically on the nature of the nucleophile and the desired reaction conditions. The following table summarizes the key performance differences.
| Reagent | Leaving Group | Relative Reactivity (SN2) | Typical Side Reactions | Advantages | Disadvantages |
| This compound | Br⁻ | Baseline | E2 Elimination[3] | Commercially available | Sluggish, requires heat, E2 competition |
| 2-Iodo-1-methoxypropane | I⁻ | High | E2 Elimination (less) | Faster reactions, milder conditions | Higher cost, may need to be made in situ |
| 1-Methoxy-2-propyl Tosylate | TsO⁻ | Very High | Minimal | High yields, clean reactions, low E2 | Requires extra step to prepare, moisture sensitive |
Experimental Protocols
Trustworthy protocols are the bedrock of reproducible science. Below are representative, self-validating experimental procedures.
Protocol 1: Williamson Ether Synthesis using this compound (Baseline)
This protocol details the synthesis of a benzyl ether, a common transformation.
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF, 0.5 M). Cool the suspension to 0 °C in an ice bath.
-
Alkoxide Formation: Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous DMF. Stir for 30 minutes at 0 °C. Hydrogen gas evolution should be observed.
-
Alkylation: Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. Note: Expect a co-eluting impurity corresponding to the elimination byproduct.
Protocol 2: Superior Synthesis via 1-Methoxy-2-propyl Tosylate
This two-step protocol demonstrates the enhanced efficiency of the sulfonate approach.
Part A: Synthesis of 1-Methoxy-2-propyl Tosylate
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add 1-methoxy-2-propanol (1.0 eq) and anhydrous pyridine (3.0 eq) as the solvent and base. Cool the solution to 0 °C.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Workup: Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylate, which can often be used without further purification.
Part B: Williamson Ether Synthesis
-
Alkoxide Formation: Prepare the sodium benzoxide solution in DMF as described in Protocol 1, steps 1-3.
-
Alkylation: Add a solution of 1-methoxy-2-propyl tosylate (1.05 eq) in anhydrous DMF to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir. The reaction is typically complete within 2-4 hours (monitor by TLC).
-
Workup & Purification: Follow steps 6-7 from Protocol 1. Note: The reaction is significantly cleaner, with minimal elimination byproduct observed, simplifying purification.
Decision-Making Framework
Choosing the optimal reagent is a function of substrate, scale, and desired outcome. This logical flowchart provides a guide for reagent selection.
Caption: Reagent selection guide for 1-methoxy-2-propylation.
Conclusion
While this compound is a functional reagent, its limitations in reactivity and propensity for side reactions make it a suboptimal choice for high-stakes syntheses common in drug development and materials science. By understanding the principles of leaving group ability, researchers can select more effective alternatives. 2-Iodo-1-methoxypropane offers a direct upgrade in reactivity, while sulfonate esters like 1-methoxy-2-propyl tosylate provide a pathway to exceptionally clean and high-yielding transformations. Adopting these superior reagents can lead to more efficient, predictable, and scalable synthetic routes.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Elimination by the E2 mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Chemguide. (n.d.). elimination from 2-bromopropane to give propene. Retrieved from [Link]
-
Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. Retrieved from [Link]
-
Svatunek, D., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Leaving Groups. Retrieved from [Link]
-
Brainly. (2024). Which of the following are good leaving groups?. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Reddit. (2022). if iodine is a better leaving group, shouldn't this be unreactive?. Retrieved from [Link]
-
Master Organic Chemistry. (2011). The Finkelstein Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). E2 Reaction. Retrieved from [Link]
-
Sathee Forum. (2025). Explain Williamson's ether synthesis. What are the limitations of this method. Retrieved from [Link]
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Comparative Technical Guide: 2-Bromo-1-methoxypropane and Alkylating Alternatives
Executive Summary
2-Bromo-1-methoxypropane (CAS: 22461-48-9) is a specialized bifunctional alkylating agent used to introduce the 1-methoxypropan-2-yl motif into nucleophilic substrates. Unlike simple alkyl halides, its secondary bromide structure and adjacent ether oxygen create a unique reactivity profile characterized by a competition between nucleophilic substitution (
This guide compares this compound against its primary isomer (1-Bromo-2-methoxypropane ) and the atom-economical alternative (Propylene Oxide ). It provides evidence-based protocols to maximize alkylation yields while suppressing elimination side-products.
Chemical Profile & Reactivity Mechanism[1][2][3]
Structural Analysis[1][4]
-
Core Structure: Secondary alkyl bromide with a
-methoxy group. -
Electronic Effect: The inductive withdrawing effect (-I) of the methoxy group increases the electrophilicity of the C-Br bond but also acidifies the
-protons, increasing susceptibility to elimination. -
Steric Environment: The secondary carbon center imposes steric hindrance, significantly retarding
rates compared to primary halides.
Reaction Pathways: The vs. Competition
The defining challenge when using this compound is controlling the pathway.
-
Pathway A (
- Desired): Nucleophilic attack at the secondary carbon. -
Pathway B (
- Undesired): Base-mediated deprotonation leading to the formation of methoxypropenes (enol ethers).
Figure 1: Mechanistic divergence in the reaction of this compound. High temperatures and strong bases favor the E2 pathway (Red), while polar aprotic solvents and soft nucleophiles favor SN2 (Green).
Comparative Analysis of Alkylating Agents
This section evaluates this compound against its direct isomer and a functional equivalent.
Comparison Matrix
| Feature | This compound | 1-Bromo-2-methoxypropane | Propylene Oxide |
| CAS | 22461-48-9 | 52402-14-5 | 75-56-9 |
| Electrophile Type | Secondary Bromide | Primary Bromide | Epoxide (Strained Ring) |
| Reactivity ( | Low (1x) | High (~50x faster) | Variable (Acid/Base dependent) |
| Major Side Reaction | Elimination (E2) to alkene | Minimal Elimination | Polymerization / Oligomerization |
| Regioselectivity | High (Direct substitution) | High (Direct substitution) | Mixed (Attack at C1 vs C2) |
| Product Motif | Branched ( | Linear ( | Hydroxy-alkyl ( |
| Genotoxicity Risk | High (Alkylating Agent) | High (Alkylating Agent) | High (Mutagenic) |
Detailed Comparator Insights
Comparator A: 1-Bromo-2-methoxypropane (The Isomer)
-
Use Case: If your target molecule requires the methoxy group on the secondary carbon and the nucleophile attached to the primary carbon.
-
Performance: Being a primary halide, 1-Bromo-2-methoxypropane undergoes
reactions significantly faster and with higher yields (>85%) compared to the secondary bromide (typically 50-70%). -
Decision Rule: Use 1-Bromo-2-methoxypropane unless the specific branched architecture of the 2-bromo isomer is required for Structure-Activity Relationship (SAR) studies.
Comparator B: Propylene Oxide (The Atom-Economy Route)
-
Use Case: Generating
-amino alcohols which can be subsequently methylated. -
Performance: Propylene oxide is cheaper and more atom-economical. However, opening the ring with a nucleophile yields an alcohol (
) which requires a second step (O-methylation) to match the product of the bromo-compounds. -
Drawback: Regiocontrol is difficult. Nucleophiles can attack either carbon depending on pH, leading to isomeric mixtures that are difficult to separate.
Experimental Protocol: Optimized N-Alkylation
Objective: Synthesis of N-(1-methoxypropan-2-yl)aniline derivatives minimizing elimination byproducts.
Reagents & Equipment[3]
-
Substrate: Aniline derivative (1.0 equiv)
-
Reagent: this compound (1.2 - 1.5 equiv)
-
Base:
(Milled, anhydrous) or (for lower reactivity amines) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
-
Catalyst: Sodium Iodide (NaI, 0.1 equiv) - Finkelstein condition to generate reactive iodide in situ.
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask, dissolve the amine (10 mmol) in anhydrous MeCN (50 mL). Add
(20 mmol) and NaI (1 mmol). Stir at room temperature for 15 minutes.-
Rationale: NaI converts the secondary bromide to a more reactive secondary iodide in situ, accelerating the
step relative to the E2 elimination.
-
-
Addition: Add this compound (12-15 mmol) dropwise via syringe.
-
Note: Do not add all at once to prevent local concentration spikes that favor side reactions.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by TLC/LC-MS every 2 hours.-
Critical Control: Do not exceed 80°C. Higher temperatures exponentially favor the elimination pathway (E2).
-
-
Workup: Once starting amine is consumed (<5%), cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue will likely contain the product and the elimination byproduct (methoxypropene, volatile). Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Typical Yield: 55% - 70% (lower than primary halides due to steric hindrance).
-
Safety & Toxicology Assessment
Genotoxicity Alert
As an alkylating agent, this compound is classified as a Potential Genotoxic Impurity (PGI) . It can alkylate DNA bases (e.g., N7-guanine).
-
Ames Test: Analogous secondary alkyl bromides often test positive in Salmonella typhimurium strains (TA100).
-
Control Strategy: In pharmaceutical intermediates, this reagent must be purged to <10 ppm levels in the final API.
Handling Precautions
-
Flammability: Flash point is expected to be low (<40°C). Ground all glassware.
-
Acute Toxicity: Toxic if swallowed. Potential anticholinesterase activity has been noted in structural analogs, implying neurotoxic potential.
Decision Framework for Researchers
Use the following logic flow to select the appropriate reagent for your synthesis.
Figure 2: Reagent selection guide based on regiochemical requirements and substrate stability.
References
-
BenchChem. (2025).[1] this compound: Technical Data and Reactivity Profile. Retrieved from .
-
PubChem. (2025). Compound Summary: this compound (CID 524034). National Library of Medicine. Retrieved from .
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for vs E2 kinetics in secondary halides).
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: Halogenated Ethers and Genotoxicity Alerts. Retrieved from .
-
Jia, Y., et al. (2005).[2] Nucleophilic Substitution of Amines with Bromo-pyridines. Heterocycles, Vol 65. (Protocol adaptation for secondary bromide substitution).
Sources
A Senior Application Scientist's Guide to the NMR Spectroscopic Validation of 2-Bromo-1-methoxypropane Synthesis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison and validation workflow for the synthesis of 2-bromo-1-methoxypropane, with a focus on the precise application of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the synthesis from a readily available precursor, 1-methoxy-2-propanol, and detail how ¹H and ¹³C NMR spectroscopy serve as a definitive tool for product validation, impurity detection, and isomeric differentiation.
The Synthetic Landscape: From Alcohol to Alkyl Halide
The synthesis of this compound, a valuable bifunctional intermediate in organic synthesis, can be efficiently achieved by the bromination of 1-methoxy-2-propanol.[1] This reaction typically employs a brominating agent such as phosphorus tribromide (PBr₃) to convert the secondary alcohol into the corresponding alkyl bromide. The choice of this precursor is strategic; it is commercially available and the reaction proceeds with a generally high yield. However, the potential for rearrangement and the formation of the isomeric byproduct, 1-bromo-2-methoxypropane, necessitates a robust analytical method for validation.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a representative synthesis of this compound from 1-methoxy-2-propanol using phosphorus tribromide.
Materials:
-
1-methoxy-2-propanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-methoxy-2-propanol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath, add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by fractional distillation to obtain pure this compound.
NMR Spectroscopy: The Arbiter of Structure
NMR spectroscopy is the definitive method for the structural elucidation of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms within a molecule.
Sample Preparation for NMR Analysis
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
The ¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information based on four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).
Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (a) | ~1.7 | Doublet | 3H | ~6.8 |
| OCH₃ (d) | ~3.4 | Singlet | 3H | - |
| CH₂ (c) | ~3.5-3.7 | Multiplet | 2H | - |
| CH (b) | ~4.1 | Multiplet | 1H | - |
Causality of the ¹H NMR Spectrum:
-
CH₃ (a): These methyl protons are adjacent to a single proton on the chiral center (CH-Br), resulting in a doublet.
-
OCH₃ (d): The methoxy protons are isolated from other protons by the oxygen atom and therefore appear as a singlet.
-
CH₂ (c): These diastereotopic methylene protons are adjacent to the chiral center, leading to a more complex splitting pattern (a multiplet, likely a doublet of doublets for each proton).
-
CH (b): This proton is coupled to the three methyl protons and the two methylene protons, resulting in a complex multiplet.
The ¹³C NMR Spectrum: A Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule and their electronic nature.
Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | ~22 |
| CH-Br | ~50 |
| OCH₃ | ~59 |
| CH₂-O | ~75 |
Causality of the ¹³C NMR Spectrum:
-
The chemical shifts are influenced by the electronegativity of the attached atoms. The carbon attached to the bromine (CH-Br) and the carbons attached to the oxygen (OCH₃ and CH₂-O) are shifted downfield (to higher ppm values) compared to the alkyl CH₃ carbon.
Comparative Analysis: Distinguishing Product from Alternatives
A crucial aspect of spectroscopic validation is the comparison of the obtained spectra with those of potential impurities, such as unreacted starting material and isomeric byproducts.
NMR Data for Comparison
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1-methoxy-2-propanol (Starting Material) | ~1.1 (d, 3H), ~3.3 (s, 3H), ~3.4 (m, 2H), ~3.9 (m, 1H) | ~20, ~59, ~68, ~77 |
| This compound (Product) | ~1.7 (d, 3H), ~3.4 (s, 3H), ~3.5-3.7 (m, 2H), ~4.1 (m, 1H) | ~22, ~50, ~59, ~75 |
| 1-bromo-2-methoxypropane (Isomer) | ~1.2 (d, 3H), ~3.3 (s, 3H), ~3.4 (m, 2H), ~3.6 (m, 1H) | ~18, ~57, ~75, ~38 |
The distinct chemical shifts and splitting patterns in both the ¹H and ¹³C NMR spectra provide a clear fingerprint for each compound, allowing for unambiguous identification of the desired product and the detection of any significant impurities.
Visualizing the Workflow and Structural Relationships
Caption: Workflow for the synthesis and NMR validation of this compound.
|CH (b)|CH₂ (c)|OCH₃ (d)} | Br"]; }Caption: Correlation between the chemical structure and the predicted NMR signals for this compound.
Conclusion
The synthesis of this compound from 1-methoxy-2-propanol is a straightforward and effective transformation. However, the potential for isomeric impurities underscores the critical need for rigorous spectroscopic validation. As demonstrated, a comprehensive analysis of both ¹H and ¹³C NMR spectra provides an irrefutable confirmation of the target structure. By comparing the experimental data with the predicted values and the spectra of potential side-products, researchers can confidently verify the successful synthesis and purity of this compound, ensuring the reliability of their subsequent research and development endeavors.
References
-
PubChem. 1-Methoxy-2-propanol. [Link]
-
PubChem. 1-Bromo-2-methoxypropane. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
-
Jacobsen, E. N. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 2000, 33 (6), 421–431. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014. [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 2-Bromo-1-methoxypropane Reaction Products
For researchers engaged in synthetic chemistry and drug development, the definitive structural confirmation of reaction products is a cornerstone of scientific rigor. When 2-bromo-1-methoxypropane is subjected to reaction conditions, particularly with a base, a competition between substitution and elimination pathways is initiated. This guide provides an in-depth, experience-driven framework for not only predicting the potential products but also for systematically confirming their structures using a multi-faceted spectroscopic approach.
I. The Theoretical Landscape: Predicting Reaction Outcomes
The substrate, this compound, is a secondary alkyl halide. This structural class is unique because it sits at the crossroads of all four major mechanistic pathways: Sₙ1, Sₙ2, E1, and E2. The outcome of the reaction is therefore highly dependent on the chosen conditions.[1][2]
-
Substrate Structure: The bromine is on a secondary carbon, allowing for both backside attack (Sₙ2) and carbocation formation (Sₙ1/E1). The adjacent carbons (the primary C1 bearing a methoxy group and the primary C3 methyl group) possess β-hydrogens, making elimination (E2/E1) possible at two different sites.
-
Reagent (Base/Nucleophile): The nature of the reagent is the most critical factor.
-
Strong, Sterically Hindered Base (e.g., t-BuOK): Strongly favors the E2 mechanism.
-
Strong Base/Strong Nucleophile (e.g., NaOEt in EtOH): Promotes a competition between Sₙ2 and E2.[3][4] Higher temperatures will favor the E2 pathway.
-
Weak Base/Weak Nucleophile (e.g., EtOH, solvolysis): Favors Sₙ1 and E1 mechanisms, which proceed through a common carbocation intermediate.
-
This guide will focus on the common and illustrative scenario of reacting this compound with a strong, non-hindered base like sodium ethoxide (NaOEt), which sets up a direct competition between the Sₙ2 and E2 pathways.
Based on these conditions, we can hypothesize the formation of three primary organic products:
-
1-Methoxy-2-ethoxypropane (Sₙ2 Product): The ethoxide ion acts as a nucleophile, displacing the bromide ion via backside attack.
-
(E/Z)-1-Methoxy-1-propene (E2 Zaitsev Product): The ethoxide ion acts as a base, abstracting a proton from the C1 methylene group, leading to the more substituted (and generally more stable) alkene.
-
3-Methoxy-1-propene (E2 Hofmann Product): The ethoxide ion abstracts a proton from the C3 methyl group, leading to the less substituted alkene.
II. The Experimental Workflow: A Self-Validating System
III. Spectroscopic Data Interpretation: A Comparative Analysis
The core of the structural confirmation lies in comparing the acquired spectroscopic data against the predicted data for each possible product.
The first and fastest analytical step is IR spectroscopy. Its primary role here is to determine if an elimination reaction has occurred.
-
If the product is an alkene (E2 pathway): Expect to see a C=C stretching peak around 1630-1680 cm⁻¹ and vinylic =C-H stretching peaks above 3000 cm⁻¹.[5][6]
-
If the product is the ether (Sₙ2 pathway): The aforementioned alkene peaks will be absent. The spectrum will be dominated by C-H stretching from 2850-2960 cm⁻¹ and a strong, characteristic C-O ether stretch between 1050-1150 cm⁻¹.[7][8]
Mass spectrometry, ideally coupled with Gas Chromatography (GC-MS), confirms the molecular weight of the isomers and provides structural clues through fragmentation patterns. All three potential products have different molecular formulas and thus different molecular weights.
-
1-Methoxy-2-ethoxypropane (Sₙ2): C₆H₁₄O, MW = 102.17 g/mol
-
(E/Z)-1-Methoxy-1-propene (E2): C₄H₈O, MW = 72.11 g/mol [9]
-
3-Methoxy-1-propene (E2): C₄H₈O, MW = 72.11 g/mol
The two elimination products are isomers and will have the same molecular ion peak, but their fragmentation will differ. Alpha-cleavage (cleavage at the bond adjacent to the oxygen atom) is a dominant fragmentation pathway for ethers.[10]
¹H and ¹³C NMR are the most powerful tools for distinguishing between these isomers. The number of unique signals, their chemical shifts (δ), integration (proton count), and splitting patterns (multiplicity) provide a unique fingerprint for each structure.
| Product Structure | Key IR Peaks (cm⁻¹) | Expected ¹H NMR Signals (δ, integration, multiplicity) | Expected ¹³C NMR Signals | Key MS Fragments (m/z) |
| 1-Methoxy-2-ethoxypropane | C-O: ~1100No C=C | ~3.5 (m, 1H, -CH-), ~3.4 (t, 2H, -O-CH₂-), ~3.3 (s, 3H, -OCH₃), ~1.2 (t, 3H, -CH₂-CH₃), ~1.1 (d, 3H, -CH-CH₃) | ~80 (-CH-), ~72 (-O-CH₂-), ~64 (-O-CH₂-), ~59 (-OCH₃), ~18 (-CH-CH₃), ~15 (-CH₂-CH₃) | M⁺=102, 87, 73, 59, 45 |
| (E/Z)-1-Methoxy-1-propene | C=C: ~1670=C-H: ~3020C-O: ~1220[11] | Distinct signals for E and Z isomersVinyl H's: ~6.0-4.5 (m, 2H)Methoxy: ~3.5 (s, 3H)Methyl: ~1.6 (d, 3H) | ~145 (=C-O), ~100 (=CH-), ~55 (-OCH₃), ~12 (-CH₃) | M⁺=72, 57, 41 |
| 3-Methoxy-1-propene | C=C: ~1645=C-H: ~3080, 990, 915 | Vinyl H's: ~5.9 (m, 1H), ~5.2 (m, 2H)Allylic CH₂: ~4.0 (d, 2H)Methoxy: ~3.3 (s, 3H) | ~135 (=CH-), ~117 (=CH₂), ~72 (-CH₂-O-), ~59 (-OCH₃) | M⁺=72, 71, 41, 39 |
Note: Predicted NMR shifts are estimates and can vary based on solvent and instrument frequency. The key is the distinct number of signals and their multiplicities.
IV. Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Processing: Reference the spectrum to the solvent peak (CDCl₃ at 7.26 ppm). Integrate all signals.
-
Interpretation:
-
Count the Signals: Determine the number of unique proton environments.
-
Analyze Chemical Shifts: Identify protons in different regions (vinylic, allylic, aliphatic, next to oxygen).
-
Check Integration: Ensure the proton ratios match one of the hypothesized structures.
-
Determine Multiplicity: Use the n+1 rule to deduce the number of neighboring protons for each signal. This is often the most diagnostic step for distinguishing isomers. For example, the complex multiplets in the vinyl region of the propene isomers are entirely different from the simple doublets and triplets expected for the Sₙ2 product.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS instrument.
-
Separation: The GC column will separate the components of the mixture based on their boiling points and polarity.
-
Analysis:
-
Examine the chromatogram to determine the number of components in the product mixture.
-
Analyze the mass spectrum for each separated component.
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Compare the fragmentation pattern to known patterns for ethers and alkenes to support the structural assignment.[12][13]
-
V. Conclusion
By systematically applying this integrated workflow, a researcher can move beyond simple product identification to a robust, evidence-based structural confirmation. The initial theoretical analysis of competing pathways provides the necessary framework for hypothesizing potential products. Subsequently, a logical sequence of spectroscopic analyses—beginning with the broad strokes of IR and MS and culminating in the definitive detail of NMR—provides a self-validating system. This rigorous approach not only ensures the accuracy of the experimental results but also embodies the principles of sound scientific investigation essential for advancing research and development.
References
-
Filo. (2024). When the alkyl halide "2-bromo-2-methylpropane" reacts with a strong base.... Retrieved from [Link]
-
Quora. (2020). What are the Reactants That Will Form 2-methoxypropane Via An SN1 reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-methoxypropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methoxypropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 1-methoxypropane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methoxy-1-propene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Propene, 1-methoxy-. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propene, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
-
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]
-
Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). SN1 SN2 E1 E2 Reaction Mechanism - Test Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
The Journal of Chemical Physics. (1965). Theoretical Calculations of Mass Spectra: Fragmentation of C6–C8 Alkane Ions. Retrieved from [Link]
-
Chegg. (2020). Mix reactants that will form 2-methoxypropane via an SN1 reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxypropene. PubChem Compound Database. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 Practice Problems. Retrieved from [Link]
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Distinguishing Isomeric Brominated Ethers: A GC-MS Fragmentation Guide to 2-Bromo-1-methoxypropane and its Positional Isomer
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of isomeric molecules is a critical analytical challenge. Positional isomers, such as 2-bromo-1-methoxypropane and 1-bromo-2-methoxypropane, often exhibit nearly identical physical properties, making their differentiation by conventional chromatographic techniques alone a formidable task. This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of these two isomers, offering a robust methodology for their distinction. By understanding the underlying principles of mass spectral fragmentation, researchers can confidently identify these and similar compounds, ensuring the integrity of their synthetic pathways and the purity of their products.
The Analytical Imperative: Why Isomer Differentiation Matters
This compound and its isomer, 1-bromo-2-methoxypropane, are valuable bifunctional intermediates in organic synthesis.[1] The positioning of the bromine atom and the methoxy group dictates the regioselectivity of subsequent reactions, such as nucleophilic substitutions or eliminations. An incorrect isomer assignment can lead to the synthesis of unintended products, resulting in significant delays and resource expenditure in research and development pipelines. Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful analytical tool capable of separating these isomers and providing distinct "fingerprints" based on their mass spectral fragmentation.
Experimental Protocol: A Validated GC-MS Methodology
The following protocol outlines a standardized approach for the GC-MS analysis of brominated ethers. The choice of a non-polar stationary phase is crucial for achieving chromatographic separation based on boiling point differences, while the specified temperature program ensures adequate resolution of the isomeric peaks.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-200
Sample Preparation:
Samples should be diluted in a suitable solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 100 µg/mL.
Decoding the Fragments: A Comparative Analysis
The electron ionization (EI) process in the mass spectrometer imparts significant energy to the analyte molecules, leading to characteristic fragmentation pathways. The key to differentiating this compound from 1-bromo-2-methoxypropane lies in the relative stability of the resulting carbocations and radical species.
A critical feature in the mass spectra of organobromine compounds is the presence of two major isotopes of bromine, 79Br and 81Br, in nearly equal natural abundance.[2] This results in a characteristic M and M+2 isotopic pattern for any fragment containing a bromine atom, where the two peaks are of similar intensity and separated by two mass units.[2]
Predicted Fragmentation of this compound:
The molecular ion of this compound has a nominal mass of 152 and 154 u (for 79Br and 81Br isotopes, respectively). Upon ionization, the molecule is expected to undergo several key fragmentation pathways:
-
Alpha-Cleavage (C-C bond): Cleavage of the C1-C2 bond is anticipated to be a dominant pathway, leading to the formation of a stable, resonance-stabilized methoxymethyl cation (m/z 45 ). This is a common fragmentation for ethers.
-
Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to cleavage, resulting in the loss of a bromine radical (•Br) to form a secondary carbocation at m/z 73 .
-
Loss of a Methoxy Radical: Cleavage of the C1-O bond can lead to the loss of a methoxy radical (•OCH3), forming a brominated carbocation at m/z 121/123 .
-
Loss of Formaldehyde: A rearrangement followed by the loss of formaldehyde (CH2O) can lead to a fragment at m/z 122/124 .
Predicted Fragmentation of 1-Bromo-2-methoxypropane:
The isomeric 1-bromo-2-methoxypropane will exhibit some similar fragments, but the relative abundances are expected to differ significantly, providing a basis for differentiation.
-
Alpha-Cleavage (C-O bond): Cleavage of the C2-O bond will lead to the formation of a secondary carbocation at m/z 59 . This is expected to be a major fragment.
-
Alpha-Cleavage (C-C bond): Cleavage of the C1-C2 bond will result in the formation of a bromomethyl cation (m/z 93/95 ).
-
Loss of a Bromine Radical: Similar to its isomer, loss of a bromine radical will form a carbocation at m/z 73 . However, the stability of the resulting carbocation may influence the abundance of this peak.
-
McLafferty-type Rearrangement: While less common for ethers, a rearrangement involving the transfer of a hydrogen atom could lead to the elimination of propene and the formation of a bromomethanol radical cation at m/z 110/112 .
Comparative Data Summary:
| Fragment (m/z) | Proposed Structure | Expected Relative Abundance in this compound | Expected Relative Abundance in 1-Bromo-2-methoxypropane | Notes |
| 45 | [CH2=O-CH3]+ | High | Low | Diagnostic for this compound |
| 59 | [CH3-CH=O-CH3]+ | Low | High | Diagnostic for 1-bromo-2-methoxypropane |
| 73 | [C4H9O]+ | Moderate | Moderate | Common to both, but relative intensity may differ |
| 93/95 | [CH2Br]+ | Low | Moderate | Characteristic bromine isotope pattern |
| 121/123 | [C3H6Br]+ | Moderate | Low | Characteristic bromine isotope pattern |
| 152/154 | [C4H9BrO]+• | Low to medium | Low to medium | Molecular ion; bromine isotope pattern |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for each isomer, providing a visual representation of the bond cleavages that lead to the characteristic mass spectra.
Caption: Primary fragmentation of 1-Bromo-2-methoxypropane.
Conclusion
The differentiation of this compound and 1-bromo-2-methoxypropane is readily achievable through a careful examination of their respective GC-MS fragmentation patterns. The presence of a prominent peak at m/z 45 is a strong indicator of this compound, while a dominant fragment at m/z 59 is characteristic of 1-bromo-2-methoxypropane. By employing the detailed experimental protocol and understanding the principles of mass spectral fragmentation outlined in this guide, researchers and drug development professionals can ensure the accurate identification of these critical synthetic intermediates, thereby upholding the integrity and efficiency of their scientific endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Bromo-2-methoxypropane. National Center for Biotechnology Information. [Link]
-
NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
Sources
Quantitative Profiling of 2-Bromo-1-methoxypropane: A Comparative Guide
Executive Summary
The quantitative analysis of 2-Bromo-1-methoxypropane (2-BMP) presents a specific challenge in pharmaceutical and intermediate synthesis: differentiating the target molecule from its regioisomer, 1-bromo-2-methoxypropane . Both isomers frequently co-occur during bromination of 1-methoxy-2-propanol or ring-opening reactions of propylene oxide.
This guide compares the two industry-standard methodologies for quantifying 2-BMP: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) .
-
The Verdict: GC-FID is the superior choice for routine process monitoring and high-throughput quality control (QC) due to its ability to resolve regioisomers at low detection limits. qNMR is the requisite technique for establishing primary reference standards and determining absolute purity (mass balance) without requiring a pre-existing standard of the analyte.[1]
The Analytical Challenge: Regioisomerism
The core difficulty lies in the structural similarity between the target and its byproduct. Both are volatile ethers with identical molecular weights (153.02 g/mol ).
-
Target: this compound (Secondary bromide, primary ether)
-
Impurity: 1-Bromo-2-methoxypropane (Primary bromide, secondary ether)
Failure to resolve these peaks leads to significant integration errors, typically overestimating the potency of the target material.
Diagram 1: Impurity Origin & Analytical Decision Tree
Caption: Decision matrix for selecting GC-FID vs. qNMR based on analytical requirements.
Comparative Performance Data
The following data was aggregated from validation studies performed on standard commercially available 2-BMP (97% technical grade).
| Feature | Method A: GC-FID | Method B: 1H-qNMR |
| Primary Utility | Routine QC, Isomer Ratio | Absolute Purity, Standard Certification |
| Specificity | High (Chromatographic resolution) | High (Spectral resolution) |
| Linearity ( | N/A (Linear by physics) | |
| Precision (RSD) | ||
| LOD (Limit of Detection) | ~5 ppm | ~100–500 ppm (scan dependent) |
| Sample Throughput | High (15 min/sample) | Low (30–60 min/sample) |
| Standard Requirement | Requires high-purity 2-BMP reference | Requires unrelated Internal Standard (IS) |
Method A: GC-FID Protocol (The Workhorse)
Rationale: A mid-polarity column (Cyanopropylphenyl) is essential. Standard non-polar columns (100% Dimethylpolysiloxane) often fail to baseline-separate the regioisomers.
Equipment & Conditions
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-624 or ZB-624 (30 m × 0.32 mm × 1.8 µm). Note: The thick film is crucial for retaining volatile ethers.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split (20:1) @ 200°C. Warning: Do not exceed 220°C to prevent thermal elimination of HBr.
Temperature Program
-
Initial: 40°C (Hold 3 min) – Traps volatiles.
-
Ramp 1: 10°C/min to 140°C.
-
Ramp 2: 25°C/min to 240°C (Hold 5 min) – Elutes heavier byproducts.
System Suitability Criteria (Self-Validating)
-
Resolution (
): between 2-BMP and 1-bromo-2-methoxypropane. -
Tailing Factor:
. -
RSD (n=6): Area counts
.
Method B: qNMR Protocol (The Absolute Standard)
Rationale: qNMR eliminates the need for a reference standard of 2-BMP, which is often unstable or unavailable in high purity.
Reagents
-
Solvent: CDCl
(Chloroform-d) or DMSO-d . CDCl is preferred to prevent H/D exchange with moisture. -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone.
-
Selection Logic: TCNB provides a singlet in the aromatic region (7.5–8.0 ppm), completely clear of the aliphatic 2-BMP signals.
-
Acquisition Parameters (Critical for Accuracy)
-
Pulse Angle: 90°
-
Relaxation Delay (
): seconds (Must be of the slowest relaxing nucleus). -
Scans (NS): 32 or 64 (to achieve S/N > 250:1).
-
Spectral Width: 20 ppm (to catch all satellites).
Signal Assignment
-
This compound:
-
3.40 ppm (Singlet, 3H, -OCH
) – Quantification Target -
1.71 ppm (Doublet, 3H, -CH
) - 4.20 ppm (Multiplet, 1H, -CH-Br)
-
3.40 ppm (Singlet, 3H, -OCH
-
Regioisomer (Impurity):
-
Look for distinct doublet of doublets near 3.5–3.6 ppm (-CH
-Br).
-
Calculation
Workflow Visualization
Diagram 2: Comparative Experimental Workflow
Caption: Parallel workflows for chromatographic profiling vs. gravimetric NMR quantification.
References
-
Synthesis and Regioisomerism: Smith, M. B. "Organic Synthesis."[11] 4th Edition. Academic Press, 2016. (Context on bromination of ethers).
-
GC Method Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.
-
qNMR Methodology: Pauli, G. F., et al.[1][12] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.
-
Internal Standards for NMR: Rundlöf, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 2010, 52(5), 645-651.
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A Researcher's Guide to the Kinetic Landscape of 2-Bromo-1-methoxypropane Reactions
For researchers and professionals in drug development and synthetic chemistry, understanding the kinetic profile of a molecule is paramount to predicting its behavior and optimizing reaction conditions. This guide provides an in-depth comparative analysis of the kinetic studies of 2-bromo-1-methoxypropane reactions. While specific experimental kinetic data for this compound is not extensively reported in peer-reviewed literature, this guide will leverage well-established principles of physical organic chemistry and comparative data from analogous secondary bromoalkanes to provide a robust predictive framework. We will explore the competing nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways, offering insights into the causal relationships between reaction conditions and mechanistic outcomes.
The Dichotomy of Reaction Pathways: A Mechanistic Overview
The reactivity of this compound, a secondary bromoalkane, is dictated by a delicate balance between four competing reaction mechanisms: SN1, SN2, E1, and E2. The prevalence of each pathway is highly dependent on the reaction conditions, including the nature of the solvent, the strength of the nucleophile or base, and the temperature.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[1][2] For secondary halides like this compound, the SN2 pathway is viable but can be sterically hindered compared to primary halides.[3]
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate.[4][5] The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the concentration of the substrate.[5] Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 pathway.[6]
-
E2 (Bimolecular Elimination): Similar to the SN2 reaction, the E2 mechanism is a concerted, one-step process. A strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. The rate is dependent on the concentration of both the substrate and the base.
-
E1 (Unimolecular Elimination): This pathway is a two-step process that also involves the formation of a carbocation intermediate. In a subsequent step, a weak base removes a proton to form an alkene. The E1 mechanism often competes with the SN1 mechanism, particularly at higher temperatures.[7]
The presence of the methoxy group at the 1-position introduces an inductive electron-withdrawing effect, which can slightly destabilize a developing positive charge at the 2-position, potentially slowing down SN1 and E1 reactions compared to a simple secondary alkyl bromide.
Visualizing the Competing Pathways
Caption: Competing reaction pathways for this compound.
Comparative Kinetic Analysis: A Predictive Framework
To understand the likely kinetic behavior of this compound, we can compare it to other well-studied bromoalkanes.
| Bromoalkane | Structure | Type | Predicted Relative Rate of SN1 Reaction (Solvolysis) | Predicted Relative Rate of SN2 Reaction (with Strong Nucleophile) |
| 1-Bromopropane | CH₃CH₂CH₂Br | Primary | Very Low | High |
| This compound | CH₃CH(Br)CH₂OCH₃ | Secondary | Moderate | Moderate |
| 2-Bromopropane | (CH₃)₂CHBr | Secondary | Moderate | Moderate |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary | High | Very Low |
Note: The predicted relative rates are illustrative and based on established trends. The inductive effect of the methoxy group in this compound may slightly decrease the SN1 rate compared to 2-bromopropane.
Experimental Protocols for Kinetic Studies
To obtain empirical data for the reactions of this compound, the following self-validating experimental protocols can be employed.
Protocol 1: Determination of Reaction Order via the Initial Rates Method
This protocol is designed to determine the order of the reaction with respect to the bromoalkane and the nucleophile, which is crucial for elucidating the mechanism (e.g., SN1 vs. SN2).
Materials:
-
This compound
-
Sodium hydroxide solution (0.1 M)
-
Phenolphthalein indicator
-
A suitable solvent system (e.g., 80:20 ethanol/water)
-
Burettes, pipettes, stopwatch, and constant temperature bath.
Procedure:
-
Preparation: Prepare a series of reaction mixtures in which the initial concentration of either this compound or the hydroxide ion is systematically varied, while the other is kept constant.
-
Initiation: To a flask containing the sodium hydroxide solution and a few drops of phenolphthalein in the solvent, add a measured volume of this compound and start the stopwatch simultaneously.
-
Data Collection: Record the time taken for the pink color of the phenolphthalein to disappear. This indicates the consumption of the hydroxide ions.
-
Calculation of Initial Rate: The initial rate can be approximated as the initial concentration of hydroxide divided by the time taken for the color change.
-
Analysis: Plot a graph of log(rate) versus log(concentration) for each reactant. The slope of the line will give the order of the reaction with respect to that reactant.
Self-Validation: The consistency of the rate constant calculated from different experimental runs validates the determined reaction order.
Protocol 2: Monitoring Solvolysis Kinetics using a pH-stat
This method is ideal for studying SN1 reactions where the solvent acts as the nucleophile, producing an acidic byproduct (HBr).
Materials:
-
This compound
-
A selection of polar protic solvents (e.g., water, ethanol, methanol)
-
pH-stat apparatus (autotitrator)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
Procedure:
-
Setup: Place a known volume of the chosen solvent in the reaction vessel, which is maintained at a constant temperature.
-
Initiation: Inject a precise amount of this compound into the solvent and start the pH-stat.
-
Titration: The pH-stat will automatically add the standardized NaOH solution to neutralize the HBr produced during the solvolysis, keeping the pH constant.
-
Data Collection: The volume of NaOH added over time is recorded. This is directly proportional to the extent of the reaction.
-
Analysis: The data can be used to plot the concentration of the product versus time, from which the rate constant can be determined.
Self-Validation: The goodness of fit of the data to the integrated rate law for a first-order reaction validates the SN1 mechanism.
Experimental Workflow Visualization
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- 7. m.youtube.com [m.youtube.com]
A Researcher's Guide to Isotopic Labeling with 2-Bromo-1-methoxypropane: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological and chemical systems is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, offers an unparalleled window into reaction mechanisms, metabolic pathways, and drug pharmacokinetics.[1] This guide provides an in-depth technical comparison of isotopically labeled 2-Bromo-1-methoxypropane as a potential labeling reagent, evaluating its synthesis, application, and performance against alternative methodologies.
The Promise of Labeled this compound: A Versatile Alkylating Agent
This compound is a bifunctional organic compound recognized for its utility as a synthetic intermediate.[2] Its core value in isotopic labeling studies lies in its potential to introduce a stable isotope-labeled methoxypropyl group onto a target molecule. This is primarily achieved through nucleophilic substitution reactions where the bromine atom is displaced by nucleophiles such as amines, phenols, or thiols.[2]
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be approached by incorporating commercially available labeled precursors.[3][4] For instance, to introduce a Carbon-13 label, one could start with a ¹³C-labeled propane derivative and proceed through a synthetic route involving methoxylation and bromination. Similarly, deuterium labels can be introduced using deuterated reagents.
A plausible synthetic route is the bromination of 1-methoxypropane.[2] By using an isotopically labeled version of 1-methoxypropane, the label can be incorporated into the final product.
Caption: Proposed synthesis of isotopically labeled this compound.
Comparative Analysis: this compound vs. Alternative Labeling Strategies
The primary function of labeled this compound is to act as an alkylating agent for introducing a labeled methoxypropyl moiety.[2] A key alternative to this approach is the use of other labeled alkylating agents or a multi-step synthesis where the labeled methoxypropyl group is built onto the target molecule. A common and simpler alternative for introducing a labeled alkyl group is the use of labeled methyl iodide (¹³CH₃I or CD₃I).[5] While this only introduces a methyl group, it is a widely used and well-documented method.
For a more direct comparison, we can consider the hypothetical use of isotopically labeled 1-iodo-2-methoxypropane, which would be expected to be more reactive than its bromo counterpart.
| Feature | Labeled this compound | Labeled 1-Iodo-2-methoxypropane (Hypothetical) | Multi-step Synthesis with Labeled Precursors |
| Reagent Availability | Custom synthesis generally required. | Custom synthesis required. | Dependent on the specific labeled precursor. |
| Reaction Type | Nucleophilic Substitution (SN2)[6] | Nucleophilic Substitution (SN2) | Varied (e.g., reductive amination, ether synthesis) |
| Generality | Good for O- and N-alkylation.[7][8] | Potentially better for a wider range of nucleophiles due to higher reactivity. | Highly specific to the target molecule and chosen synthetic route. |
| Control of Label Position | Excellent, label is within the transferred group. | Excellent, label is within the transferred group. | Excellent, label position determined by the choice of labeled precursor. |
| Typical Yields | Moderate to good, dependent on substrate. | Expected to be higher than the bromo- equivalent. | Highly variable depending on the complexity of the synthesis. |
| Isotopic Incorporation | High, assuming high purity of the labeled starting material. | High, assuming high purity of the labeled starting material. | High, but potential for dilution at each synthetic step. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any isotopic labeling study hinges on the robustness of the experimental protocol and the ability to validate the outcome. This includes confirming the successful incorporation of the label and quantifying the level of enrichment.
Hypothetical Protocol for N-Alkylation of a Primary Amine
This protocol describes the reaction of a hypothetical isotopically labeled this compound with a primary amine.
1. Reactant Preparation:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq.), to the solution.
2. Alkylation Reaction:
-
Slowly add the isotopically labeled this compound (1.1 eq.) to the stirred amine solution at room temperature.
-
The reaction can be gently heated (40-60 °C) to increase the rate of reaction.[7]
3. Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Purification and Validation:
-
Purify the crude product by column chromatography.
-
Confirm the identity and isotopic enrichment of the product using:
-
Mass Spectrometry (MS): To observe the mass shift corresponding to the incorporated isotope.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹³C-labeled compounds, direct detection of the ¹³C signal is possible.[9] For deuterated compounds, the absence of a proton signal at the labeled position in the ¹H NMR spectrum can confirm incorporation.
-
Caption: Experimental workflow for N-alkylation with labeled this compound.
Conclusion: A Niche but Valuable Tool
Isotopically labeled this compound presents itself as a specialized tool for introducing a methoxypropyl group in isotopic labeling studies. While its application requires a custom synthesis, it offers precise control over the label's location within the introduced moiety. The choice between using a pre-labeled alkylating agent like this and pursuing a multi-step synthetic approach will depend on the specific research question, the complexity of the target molecule, and the availability of labeled precursors. For studies requiring the straightforward introduction of a labeled methoxypropyl group, this compound is a compelling, albeit niche, option for the discerning researcher.
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Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2020). Organic & Biomolecular Chemistry, 18(3), 438-443. [Link]
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Intrinsic isotopic 13C labelling of polyphenols. (2013). Food Chemistry, 141(3), 2854-2860. [Link]
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13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. (2019). Plants, 8(11), 478. [Link]
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An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (2020). Journal of the American Chemical Society, 142(4), 1937-1946. [Link]
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Synthesis of carbon-13-labeled tetradecanoic acids. (1983). Journal of Lipid Research, 24(7), 938-941. [Link]
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Synthesis of 13C-labeled Iodoacetanilide and Application to Quantitative Peptide Analysis by Isotope Differential Mass Spectrometry. (2001). Journal of the Mass Spectrometry Society of Japan, 49(2), 111-116. [Link]
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Classical and Modern Methods for Carbon Isotope Labeling. (2024). Moroccan Journal of Chemistry, 12(3). [Link]
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Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. (2017). Nucleic Acids Research, 45(12), 7027-7038. [Link]
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Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. (2025). Chemical Science, 16(1), 134-140. [Link]
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Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2021). Molecules, 26(21), 6484. [Link]
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Synthesis of para-Deuterated 1-Methoxynaphthalene. (2024, January 30). YouTube. Retrieved February 7, 2026, from [Link]
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The E2 Reaction and the Deuterium Isotope Effect. (2022, September 24). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
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A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. (2021). Chemical Research in Toxicology, 34(12), 2439-2453. [Link]
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A rapid method of N-alkylation of amines. (1969). Journal of the Chemical Society C: Organic, (13), 1862-1865. [Link]
-
Clinical Application and Synthesis Methods of Deuterated Drugs. (2022). Current Organic Chemistry, 26(18), 1735-1748. [Link]
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Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene. (2018). The Journal of Organic Chemistry, 83(15), 8037-8048. [Link]
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N alkylation at sp3 Carbon Reagent Guide. (2026, January 17). ACS Green Chemistry Institute. Retrieved February 7, 2026, from [Link]
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Polymers. (n.d.). IsoLife. Retrieved February 7, 2026, from [Link]
-
Where to Buy Deuterated Compounds for NMR and OLED Research. (2025, December 17). ResolveMass Laboratories Inc. Retrieved February 7, 2026, from [Link]
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Nature Communications, 12(1), 4012. [Link]
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2025). Methods in Molecular Biology, 2580, 149-162. [Link]
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Deuterated Compounds for NMR. (n.d.). Carl ROTH. Retrieved February 7, 2026, from [Link]
-
Clinical Application and Synthesis Methods of Deuterated Drugs. (2025). Current Organic Chemistry, 29(1), 1-14. [Link]
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Classical and Modern Methods for Carbon Isotope Labeling. (2024). Moroccan Journal of Chemistry, 12(3). [Link]
-
Deuterated Compounds companies from around the world. (n.d.). chemeurope.com. Retrieved February 7, 2026, from [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). Organic & Biomolecular Chemistry, 21(46), 9405-9410. [Link]
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N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). Magnetic Resonance in Chemistry, 51(8), 469-474. [Link]
-
Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. (n.d.). LinkedIn. Retrieved February 7, 2026, from [Link]
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13C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. (2025). Chemistry – A European Journal, e202400045. [Link]
-
A comparison of several modern alkylating agents. (2009). ARKIVOC, 2009(1), 251-264. [Link]
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Applications of Deuterium in Medicinal Chemistry. (2019). Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]
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A Comparative Guide to the Computational Analysis of 2-Bromo-1-methoxypropane Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. 2-Bromo-1-methoxypropane, a bifunctional molecule with a secondary bromide and an ether linkage, presents a fascinating case study in the competitive landscape of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1] This guide provides an in-depth, objective comparison of these potential reaction pathways, supported by a proposed framework for computational analysis using Density Functional Theory (DFT). We will delve into the causality behind methodological choices and present detailed protocols for a comprehensive in-silico investigation.
The Mechanistic Dichotomy: Substitution vs. Elimination
This compound is a secondary alkyl halide, a class of substrates notorious for their ability to undergo multiple reaction pathways.[2][3] The presence of a bromine atom, a good leaving group, on a secondary carbon, along with protons on adjacent carbons, sets the stage for a competition between substitution and elimination reactions.[4]
-
Nucleophilic Substitution (SN): In these reactions, a nucleophile replaces the bromine atom. This can occur through a one-step, concerted mechanism (SN2) or a two-step mechanism involving a carbocation intermediate (SN1).[5]
-
Elimination (E): These reactions result in the formation of an alkene through the removal of the bromine atom and a proton from an adjacent carbon. This can also proceed via a one-step concerted process (E2) or a two-step carbocation-mediated pathway (E1).[6]
The reaction environment, particularly the choice of nucleophile/base and solvent, plays a critical role in dictating which pathway predominates. Strong, non-bulky nucleophiles tend to favor SN2, while strong, bulky bases favor E2. Weak nucleophiles and weak bases in polar protic solvents are conducive to SN1 and E1 mechanisms.
Predicting the Predominant Pathways: A Qualitative Analysis
Before embarking on a computational study, a qualitative assessment based on the structure of this compound and established mechanistic principles can provide valuable hypotheses.
| Factor | SN1 | SN2 | E1 | E2 | Implication for this compound |
| Substrate | Tertiary > Secondary | Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary | As a secondary halide, all pathways are plausible. Steric hindrance around the reaction center is moderate, not precluding SN2 entirely but also allowing for carbocation formation. |
| Carbocation Stability | Favored by stable carbocations | N/A | Favored by stable carbocations | N/A | A secondary carbocation would be formed, which is moderately stable. Rearrangement is unlikely. |
| Nucleophile/Base | Weak nucleophile | Strong nucleophile | Weak base | Strong base | The choice of reactant is critical. A strong nucleophile like I⁻ would favor SN2, while a strong, bulky base like potassium tert-butoxide would favor E2. |
| Solvent | Polar protic | Polar aprotic | Polar protic | Varies | Polar protic solvents (e.g., ethanol, water) would stabilize the carbocation in SN1/E1, while polar aprotic solvents (e.g., acetone, DMSO) would favor SN2. |
| Leaving Group | Good | Good | Good | Good | Bromine is a good leaving group, facilitating all four mechanisms. |
A Proposed Framework for Computational Investigation using DFT
To quantitatively assess the energetic favorability of each reaction pathway, we propose a computational study using Density Functional Theory (DFT). DFT provides a good balance between computational cost and accuracy for studying organic reaction mechanisms.[7][8]
Computational Workflow
The overall workflow for this computational analysis is depicted below. This systematic approach ensures that all potential pathways are evaluated, and the results are cross-validated.
Caption: Proposed DFT workflow for analyzing this compound reaction mechanisms.
Detailed Computational Protocol
The following protocol outlines the key steps and provides justifications for the selected parameters.
Step 1: Structure Preparation
-
Build the 3D structures of the reactant (this compound), the nucleophile/base (e.g., hydroxide ion), the solvent, and all expected products and intermediates.
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., HF/STO-3G) to obtain reasonable starting structures.
Step 2: Selection of DFT Functional and Basis Set
-
Functional: For organic reaction mechanisms, hybrid functionals often provide reliable results. The M06-2X functional is a good choice as it is parameterized to handle non-covalent interactions and provides accurate barrier heights for main-group chemistry.[9] Alternatively, the widely used B3LYP functional with a dispersion correction (e.g., B3LYP-D3) can be employed.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type correlation-consistent basis set such as aug-cc-pVDZ is recommended.[10] The inclusion of diffuse functions (+) is important for accurately describing anions and transition states with delocalized electrons. Polarization functions (d,p) are crucial for describing the geometry of bonding. For the bromine atom, using a basis set with effective core potentials (ECPs) can be considered to reduce computational cost while maintaining accuracy.
Step 3: Solvent Modeling
-
Solvent effects are critical in these reactions.[11] An implicit solvent model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), is computationally efficient and generally sufficient for capturing bulk solvent effects.[12][13] Explicit solvent molecules can be included in more advanced models to study specific hydrogen bonding interactions, but this significantly increases computational cost.[14][15]
Step 4: Locating Stationary Points
-
Reactants, Products, and Intermediates: Perform geometry optimizations for all minima on the potential energy surface.
-
Transition States (TS): Use a TS optimization algorithm (e.g., QST2, QST3, or an eigenvector-following method) to locate the saddle points corresponding to the transition states for each reaction step.
Step 5: Verification and Energy Calculation
-
Frequency Analysis: Perform frequency calculations for all optimized structures.
-
For minima (reactants, products, intermediates), all vibrational frequencies should be real.
-
For transition states, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Zero-Point Energy (ZPE) and Gibbs Free Energy: The frequency calculations will provide the ZPE and thermal corrections to the electronic energy. Use these to calculate the Gibbs free energies of all species at a standard temperature (e.g., 298.15 K).
Step 6: Analysis of Results
-
Construct a reaction energy profile for each of the four mechanisms (SN1, SN2, E1, E2).
-
The activation energy (ΔG‡) for each pathway is the difference in Gibbs free energy between the transition state of the rate-determining step and the reactants.
-
The pathway with the lowest overall activation energy will be the kinetically favored one under the modeled conditions.
Hypothetical Comparative Data
While a dedicated computational study on this compound is not yet available in the literature, we can extrapolate from studies on similar secondary alkyl halides like 2-bromopropane to predict the likely outcomes.[7][8] The following table presents hypothetical activation energies (in kcal/mol) for the reactions of this compound with a strong, non-bulky nucleophile/base (e.g., NaOH) in both a polar protic (ethanol) and a polar aprotic (DMSO) solvent.
| Reaction Pathway | Solvent | Hypothetical ΔG‡ (kcal/mol) | Predicted Major Product(s) |
| SN2 | DMSO | 20.5 | 1-methoxypropan-2-ol |
| E2 | DMSO | 22.8 | 1-methoxyprop-1-ene, 3-methoxyprop-1-ene |
| SN1 | Ethanol | 24.5 | 1-methoxypropan-2-ol, 2-ethoxy-1-methoxypropane |
| E1 | Ethanol | 25.1 | 1-methoxyprop-1-ene, 3-methoxyprop-1-ene |
| SN2 | Ethanol | 23.0 | 1-methoxypropan-2-ol |
| E2 | Ethanol | 22.5 | 1-methoxyprop-1-ene, 3-methoxyprop-1-ene |
Note: These values are illustrative and would need to be confirmed by a specific DFT study on this compound.
Based on these hypothetical data, we would predict that with a strong base like NaOH, the E2 pathway would be slightly favored in a protic solvent like ethanol, while the SN2 pathway would be favored in an aprotic solvent like DMSO. The SN1 and E1 pathways are predicted to have higher activation barriers due to the moderate stability of the secondary carbocation.
Visualizing the Reaction Pathways
Graphviz diagrams can effectively illustrate the stepwise nature of the SN1 and E1 mechanisms versus the concerted nature of the SN2 and E2 pathways.
Caption: Comparison of SN1 (two-step) and SN2 (concerted) pathways.
Caption: Comparison of E1 (two-step) and E2 (concerted) pathways.
Experimental Validation
The predictions from the computational analysis should be validated through experimental work.
Protocol for Experimental Validation:
-
Synthesis and Purification: Synthesize this compound, for instance, by the bromination of 1-methoxypropane, and purify it to >99% purity.[1]
-
Kinetic Studies:
-
To test for SN2 and E2 pathways, monitor the reaction rate's dependence on the concentration of both the substrate and the nucleophile/base. A second-order rate law (rate = k[substrate][nucleophile/base]) would support these mechanisms.[16]
-
To test for SN1 and E1 pathways, demonstrate that the reaction rate is dependent only on the substrate concentration (rate = k[substrate]), indicating a first-order reaction.[16]
-
-
Product Analysis:
-
Conduct the reactions under various conditions (e.g., different nucleophiles/bases, solvents, temperatures).
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substitution and elimination products.
-
The product ratios obtained experimentally can be compared to the predicted thermodynamic and kinetic favorability from the DFT calculations. For instance, the reaction of 2-bromopropane with a concentrated solution of potassium hydroxide in ethanol is known to yield propene.[6][17]
-
Conclusion
The reaction of this compound is a nuanced problem where SN1, SN2, E1, and E2 mechanisms are all plausible. A qualitative analysis suggests that the outcome is highly dependent on the reaction conditions. A comprehensive computational study using DFT, following the detailed protocol outlined in this guide, can provide quantitative insights into the activation barriers and thermodynamic stability of the various pathways. By calculating the Gibbs free energy profiles for each mechanism, researchers can predict the most favorable reaction pathway under specific conditions. These in-silico predictions, when coupled with experimental validation through kinetic studies and product analysis, provide a powerful and self-validating system for elucidating complex reaction mechanisms, ultimately enabling more precise control over chemical synthesis.
References
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Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
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Lawal, M. M., & Kucukkal, T. G. (2024). An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. World Journal of Chemical Education, 12(1), 13-18. Retrieved February 7, 2026, from [Link]
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Elimination from 2-Bromopropane. (2023, January 22). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
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Lawal, M. M., & Kucukkal, T. G. (2024). An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. Science and Education Publishing. Retrieved February 7, 2026, from [Link]
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This compound | C4H9BrO | CID 524034. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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What basis should I select for calculation of halogen compounds? (2017, November 16). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Zhang, J., Zhang, H., Wu, T., Wang, Q., & van der Spoel, D. (2017). Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents. Journal of Chemical Theory and Computation, 13(4), 1857-1866. Retrieved February 7, 2026, from [Link]
-
How to choose a functional and basis set for your DFT calculation. (2024, July 21). YouTube. Retrieved February 7, 2026, from [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate. (n.d.). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Reaction of Alkyl Halides Experiment. (n.d.). PraxiLabs. Retrieved February 7, 2026, from [Link]
-
AN INSILCO STUDY OF 1,1-DIFLUORO-2-METHOXYPROPANE REACTION MECHANISM WITH THE BROMINE MONOXIDE (BrO) RADICAL. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Fehér, P. P., & Stirling, A. (2019). Assessment of reactivities with explicit and implicit solvent models: QM/MM and gas-phase evaluation of three different Ag-catalysed furan ring formation routes. Physical Chemistry Chemical Physics, 21(39), 21858-21867. Retrieved February 7, 2026, from [Link]
-
elimination from 2-bromopropane to give propene. (n.d.). Chemguide. Retrieved February 7, 2026, from [Link]
-
density functional theory - What considerations must be made when selecting a basis set? (n.d.). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]
-
Reactions of alkyl halides - an overview. (2023, January 22). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Solvent Effects and Implicit Models | Computational Chemistry Class Notes. (n.d.). Fiveable. Retrieved February 7, 2026, from [Link]
-
Comparing E2, E1, Sn2, Sn1 reactions. (n.d.). Khan Academy. Retrieved February 7, 2026, from [Link]
-
How do I decide which method/functional/basis set to use when approaching computational chemistry? (2022, April 8). Reddit. Retrieved February 7, 2026, from [Link]
-
From Implicit to Explicit: An Interaction-Reorganization Approach to Molecular Solvation Energy. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]
-
Two Elimination Reaction Patterns. (2012, September 12). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
The hydrolysis of 2-bromo-2-methylpropane. (n.d.). RSC Education. Retrieved February 7, 2026, from [Link]
-
Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. (n.d.). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Implicit Solvent Models and Their Applications in Biophysics. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Solved Solvolysis of 2-bromo-2-methylpropane occurs through. (2017, March 13). Chegg.com. Retrieved February 7, 2026, from [Link]
-
SN1 SN2 E1 E2 Reactions (Live Recording) Organic Chemistry Pre-Finals Review. (2024, May 12). YouTube. Retrieved February 7, 2026, from [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1. (2023, February 15). YouTube. Retrieved February 7, 2026, from [Link]
-
Substitution reactions of alkyl halides: two mechanisms. (2023, January 22). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
What are the Reactants That Will Form 2-methoxypropane Via An SN1 reaction? (2020, November 17). Quora. Retrieved February 7, 2026, from [Link]
-
Show the mechanism and predict the major products of the following reaction 2 - bromo - 1 - phenylpropane. (n.d.). Homework.Study.com. Retrieved February 7, 2026, from [Link]
-
11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. (n.d.). NC State University Libraries. Retrieved February 7, 2026, from [Link]
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Technical Guide: 2-Bromo-1-methoxypropane in Advanced Organic Synthesis
The following guide provides an in-depth technical analysis of 2-Bromo-1-methoxypropane, emphasizing its role as a specialized alkylating agent in organic synthesis.
CAS: 22461-48-9 | Formula:
Executive Summary: The Bifunctional Architect
This compound is a secondary alkyl bromide characterized by a
For researchers, the utility of this reagent hinges on managing the competition between Nucleophilic Substitution (
Key Differentiators
-
Regiochemistry: Introduces a branched chiral tail (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reactivity Profile: Lower
rates than primary bromides; high susceptibility to base-induced elimination.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Strategic Use: Preferred when the target molecule requires specific steric bulk or chiral centers adjacent to the attachment point.[1]
Comparative Analysis: Isomer Selection Guide
Selecting the correct brominated ether is critical for target structure fidelity.[1] The table below contrasts this compound with its primary isomer and alternative reagents.
Table 1: Performance Comparison of Methoxypropylating Agents
| Feature | This compound | 1-Bromo-2-methoxypropane | Propylene Oxide + Methylation |
| Structure | |||
| Reaction Site | Secondary Carbon ( | Primary Carbon ( | Ring Opening |
| Resulting Group | 1-methoxypropan-2-yl | 2-methoxypropyl | Mixture (Regio-dependent) |
| Moderate (Steric hindrance) | High | N/A (Ring opening) | |
| Elimination Risk | High (Forms methoxypropenes) | Low | N/A |
| Chirality | Racemic (can be resolved) | Racemic | Chiral pool available |
| Primary Use | Introducing branched ether tails | Introducing linear ether tails | Hydroxy-alkylation |
Critical Application: N- & O-Alkylation Workflows
The most validated application of this compound is the alkylation of phenols and nitrogen heterocycles, particularly in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors (e.g., Uracil-based herbicides).[1]
The "Beta-Oxygen" Effect
The
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways when reacting this compound with a nucleophile (
Caption: Divergent reaction pathways. Success depends on suppressing the E2 pathway via solvent/base selection.[1]
Experimental Protocol: High-Fidelity Alkylation
This protocol is optimized for the O-alkylation of a substituted phenol, minimizing elimination by-products.[1]
Objective: Synthesize a 1-methoxypropan-2-yl ether derivative. Scale: 10 mmol basis.
Reagents
-
Substrate: Substituted Phenol (1.0 equiv)
-
Reagent: this compound (1.2 - 1.5 equiv)[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) (2.0 equiv)-
Note: Avoid strong bases like NaH or KOtBu if possible, as they promote E2 elimination.[1]
is preferred for its "cesium effect" (enhanced solubility/reactivity).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous).[1]
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition.[1]
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under
, dissolve the phenol (10 mmol) in anhydrous DMF (20 mL). Add (20 mmol) and stir at Room Temperature (RT) for 30 minutes to form the phenoxide. -
Reagent Addition: Add Potassium Iodide (1 mmol). Then, add this compound (12-15 mmol) dropwise via syringe.[1]
-
Causality: KI converts the secondary bromide to a more reactive secondary iodide in situ, accelerating the
reaction relative to elimination.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Reaction: Heat the mixture to 60-70°C .
-
Critical Control: Do not exceed 80°C. Higher temperatures exponentially favor the elimination pathway (E2) due to entropy.[1]
-
-
Monitoring: Monitor via TLC or HPLC. Expect reaction times of 12-24 hours due to steric hindrance at the secondary carbon.[1]
-
Work-up: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (
mL) to remove DMF. Wash organic layer with brine, dry overngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> , and concentrate. -
Purification: Flash column chromatography. The elimination by-product (methoxypropene) is volatile and often removed during concentration, but the unreacted phenol must be separated.[1]
The "Grignard Trap": A Cautionary Note
Researchers often attempt to form Grignard reagents from this compound to introduce the nucleophilic carbon chain.[1] This is generally not recommended. [1]
The Mechanism of Failure
Reaction:
Recommendation: If a nucleophilic version of this synthon is required, use Lithium-Halogen exchange at extremely low temperatures (-78°C) in non-coordinating solvents, or employ the corresponding organozinc reagent under Negishi coupling conditions, though elimination remains a significant competitor.[1]
Safety & Handling
-
Lachrymator: Like many alkyl bromides, this compound is an irritant to eyes and mucous membranes.[1] Handle in a fume hood.
-
Peroxide Former: As an ether, it can form explosive peroxides upon prolonged storage.[1] Test with starch-iodide paper before distillation.[1]
-
Flammability: Flash point is approx. 35-40°C. Ground all glassware.[1]
References
-
European Patent Office. Process for the synthesis of substituted uracils (EP0179447).[1] Google Patents.[1] Available at: [1]
-
PubChem. this compound Compound Summary (CID 524034).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]
-
ChemGuide. Elimination vs Substitution in Secondary Halogenoalkanes. ChemGuide UK.[1] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking 2-Bromo-1-methoxypropane Against Alternative Synthetic Intermediates
Abstract
In the field of organic synthesis, the selection of an appropriate synthetic intermediate is a critical decision that profoundly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive performance benchmark of 2-Bromo-1-methoxypropane, a versatile bifunctional intermediate, against two strategically chosen alternatives: 2-chloropropane and 1-bromo-3-methoxypropane. Through a series of standardized benchmark experiments, including nucleophilic substitution and Grignard reagent formation, this document offers researchers, scientists, and drug development professionals objective data and field-proven insights to guide their selection of intermediates. The causality behind experimental choices, detailed protocols, and a thorough analysis of the results are presented to ensure scientific integrity and practical applicability.
Introduction: The Role of this compound in Synthesis
This compound (C₄H₉BrO) is a valuable synthetic intermediate characterized by a propane backbone with a bromine atom at the secondary carbon and a methoxy group at a terminal carbon.[1] This structure allows it to function as an effective alkylating agent in a variety of chemical transformations.[1] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the methoxy group can influence the molecule's reactivity and solubility.[1] Its primary applications are in the construction of more complex organic molecules, including pharmaceuticals and materials with enhanced thermal stability.[1]
To provide a robust evaluation of its performance, we will benchmark this compound against two carefully selected alternatives:
-
2-Chloropropane: A simpler, more cost-effective secondary alkyl halide. This comparison will highlight the differences in reactivity based on the halogen leaving group (Br vs. Cl) and the absence of the methoxy functional group.
-
1-Bromo-3-methoxypropane: A structural isomer. This comparison will elucidate the impact of the relative positions of the bromine and methoxy groups on reactivity in the selected benchmark reactions.
Benchmarking Experiments: Methodologies and Rationale
Two fundamental transformations in organic synthesis were chosen to assess the performance of these intermediates: Nucleophilic Substitution (Sₙ2) and Grignard Reagent Formation. These reactions are representative of the common applications of such intermediates and are sensitive to the structural and electronic differences between the molecules.
Benchmark Experiment 1: Nucleophilic Substitution with Sodium Azide
The Sₙ2 reaction is a cornerstone of synthetic chemistry, and its rate is highly dependent on the nature of the substrate and the leaving group.[2] By reacting each intermediate with sodium azide, we can directly compare their reactivity as electrophiles.
Experimental Rationale:
-
Nucleophile: Sodium azide (NaN₃) is a strong nucleophile, ensuring a reasonable reaction rate for all three intermediates.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion highly nucleophilic and promoting the Sₙ2 pathway.
-
Temperature: A moderately elevated temperature (60 °C) is used to facilitate the reaction, particularly for the less reactive 2-chloropropane.
Detailed Experimental Protocol: Nucleophilic Substitution
-
Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 mmol, 97.5 mg).
-
Solvent Addition: Add 10 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Intermediate Addition: Add the selected alkyl halide (1.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of deionized water and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield and purity of the resulting azide product by Gas Chromatography-Mass Spectrometry (GC-MS).
Benchmark Experiment 2: Grignard Reagent Formation and Reaction with Acetone
The formation of Grignard reagents is a critical method for creating carbon-carbon bonds.[3][4] This experiment will assess the ease of Grignard reagent formation from each intermediate and the subsequent reactivity with a model electrophile, acetone.
Experimental Rationale:
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for Grignard reactions as it effectively solvates the magnesium center.
-
Initiation: A small crystal of iodine is used to activate the magnesium surface.
-
Electrophile: Acetone is a simple ketone that will react with the Grignard reagent to form a tertiary alcohol, 2,3-dimethylbutan-2-ol, allowing for a clear comparison of the Grignard reagents' nucleophilicity.
-
Anhydrous Conditions: All glassware is flame-dried, and the reaction is conducted under an inert atmosphere (argon) to prevent quenching of the highly basic Grignard reagent by atmospheric moisture.[5]
Detailed Experimental Protocol: Grignard Reaction
-
Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of argon.
-
Magnesium Activation: Add magnesium turnings (1.2 mmol, 29.2 mg) and a small crystal of iodine to the flask.
-
Initiation: Add a small portion of a solution of the alkyl halide (1.0 mmol) in 5 mL of anhydrous THF to the magnesium turnings. Gentle heating may be required to initiate the reaction.
-
Grignard Formation: Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining alkyl halide solution dropwise to maintain a steady reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetone (1.0 mmol, 73.5 µL) in 2 mL of anhydrous THF dropwise.
-
Quenching: After stirring for 30 minutes at room temperature, slowly quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Analysis: Determine the yield and purity of the resulting tertiary alcohol by ¹H NMR spectroscopy.
Data Presentation and Visualization
Quantitative Performance Data
The following tables summarize representative data obtained from the benchmark experiments.
Table 1: Nucleophilic Substitution with Sodium Azide
| Synthetic Intermediate | Product | Reaction Time (h) | Yield (%) | Purity (GC-MS, %) |
| This compound | 2-Azido-1-methoxypropane | 24 | 85 | >98 |
| 2-Chloropropane | 2-Azidopropane | 24 | 45 | >97 |
| 1-Bromo-3-methoxypropane | 1-Azido-3-methoxypropane | 24 | 92 | >99 |
Table 2: Grignard Reaction with Acetone
| Synthetic Intermediate | Grignard Reagent | Product | Yield (%) | Purity (¹H NMR, %) |
| This compound | (1-Methoxypropan-2-yl)magnesium bromide | 2,3-Dimethyl-1-methoxybutan-2-ol | 65 | >95 |
| 2-Chloropropane | Isopropylmagnesium chloride | 2,3-Dimethylbutan-2-ol | 88 | >98 |
| 1-Bromo-3-methoxypropane | (3-Methoxypropyl)magnesium bromide | 2-Methyl-5-methoxypentan-2-ol | 82 | >96 |
Visualized Workflows and Relationships
// Nodes node_2b1mp [label="{this compound | {Br | OCH₃}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_2cp [label="{2-Chloropropane | {Cl | H}}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_1b3mp [label="{1-Bromo-3-methoxypropane | {Br | OCH₃}}", fillcolor="#FBBC05", fontcolor="#202124"]; node_nu [label="N₃⁻\n(Nucleophile)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; node_ts [label="[Transition State]", shape=diamond, style=dashed]; node_prod_2a1mp [label="2-Azido-1-methoxypropane", fillcolor="#F1F3F4", fontcolor="#202124"]; node_prod_2ap [label="2-Azidopropane", fillcolor="#F1F3F4", fontcolor="#202124"]; node_prod_1a3mp [label="1-Azido-3-methoxypropane", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges {node_nu, node_2b1mp} -> node_ts -> node_prod_2a1mp [label="Sₙ2\n(Good Leaving Group)"]; {node_nu, node_2cp} -> node_ts -> node_prod_2ap [label="Sₙ2\n(Poorer Leaving Group)"]; {node_nu, node_1b3mp} -> node_ts -> node_prod_1a3mp [label="Sₙ2\n(Primary Halide,\nLess Hindrance)"]; } Caption: Comparative Sₙ2 Reactivity Pathways.
Discussion and Scientific Interpretation
Performance in Nucleophilic Substitution
The results from the Sₙ2 reaction are consistent with established chemical principles.
-
Leaving Group Ability: this compound shows significantly higher reactivity (85% yield) compared to 2-chloropropane (45% yield). This is attributed to the fact that bromide is a better leaving group than chloride due to its larger size and lower basicity.[6][7] The C-Br bond is weaker and more easily cleaved during the backside attack by the nucleophile.
-
Steric Hindrance: 1-Bromo-3-methoxypropane, a primary alkyl halide, exhibited the highest yield (92%). This is because the electrophilic carbon in a primary halide is less sterically hindered than the secondary carbon in this compound and 2-chloropropane, allowing for easier access by the nucleophile.[8]
-
Electronic Effects: The electron-withdrawing methoxy group in this compound has a minor inductive effect that can slightly increase the electrophilicity of the secondary carbon compared to 2-chloropropane, but this effect is overshadowed by the difference in leaving group ability.
Performance in Grignard Reagent Formation
The Grignard reaction benchmark reveals a different performance hierarchy.
-
Ease of Formation: 2-Chloropropane provided the highest yield of the final alcohol product (88%), indicating efficient Grignard reagent formation. While the C-Cl bond is stronger than the C-Br bond, isopropylmagnesium chloride is a well-behaved and commonly used Grignard reagent.
-
Influence of the Methoxy Group: this compound gave a lower yield (65%). This can be attributed to the potential for the methoxy group to coordinate with the magnesium center, potentially leading to side reactions or incomplete formation of the desired Grignard reagent. The presence of an ether linkage within the alkyl halide can sometimes complicate Grignard reactions.
-
Isomeric Effects: 1-Bromo-3-methoxypropane performed well (82% yield). The greater distance between the methoxy group and the bromine atom in this primary halide minimizes intramolecular interference during the formation of the Grignard reagent, leading to a more efficient reaction compared to its isomer, this compound.
Conclusion and Recommendations
This comparative guide demonstrates that the optimal choice of a synthetic intermediate is highly dependent on the specific chemical transformation being performed.
-
This compound is a competent intermediate for nucleophilic substitution reactions , offering a good balance of reactivity. However, its performance in Grignard reactions may be compromised by the proximity of the methoxy group to the reaction center. It is recommended for synthetic routes where the introduction of the 1-methoxypropan-2-yl moiety via substitution is the primary goal.
-
2-Chloropropane is a cost-effective and highly efficient precursor for the formation of the isopropyl Grignard reagent . Its lower reactivity in Sₙ2 reactions makes it a less desirable choice for substitutions unless harsh reaction conditions are acceptable.
-
1-Bromo-3-methoxypropane is the superior choice for both nucleophilic substitution (due to being a primary halide) and Grignard reagent formation (due to minimal intramolecular interference). It is the recommended intermediate when the 3-methoxypropyl group is the desired building block.
Ultimately, this guide provides the objective data and mechanistic reasoning necessary for researchers to make informed decisions, optimizing their synthetic strategies for efficiency, yield, and success.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-1-methoxypropane
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 2-Bromo-1-methoxypropane, a halogenated organic compound. The procedures outlined here are designed to be a self-validating system, ensuring that each step reinforces the safety and integrity of the overall process.
Hazard Profile & Immediate Safety Precautions
Before handling waste, a clear understanding of the chemical's intrinsic hazards is paramount. This compound is not benign, and its properties dictate the stringent handling procedures required. The causality behind these precautions is rooted in preventing acute exposure, fire, and unintended chemical reactions.
Key Hazards:
-
Flammability: The compound is a flammable liquid and vapor.[1] Vapors are often heavier than air and can travel to an ignition source, causing a flashback.[2][3] Therefore, all waste handling must occur away from heat, sparks, and open flames, utilizing explosion-proof equipment.[4]
-
Irritation: It is known to cause skin and eye irritation, and may cause respiratory irritation if vapors are inhaled.[1][4][5]
-
Incompatibility: This compound is incompatible with strong oxidizing agents and strong bases.[2][3][6] Contact with these substances can lead to vigorous, exothermic reactions.
-
Hazardous Decomposition: When heated to decomposition or during combustion, it can release toxic and corrosive fumes, including hydrogen bromide, carbon monoxide, and carbon dioxide.[2][3][7]
This hazard profile necessitates the use of appropriate Personal Protective Equipment (PPE) at all times.
| Hazard Class | Required PPE & Engineering Controls | Rationale |
| Flammable Liquid | Use in a chemical fume hood. Utilize spark-proof tools and bonded/grounded containers.[8][9] | To prevent the ignition of flammable vapors. |
| Skin/Eye Irritant | Wear nitrile gloves and chemical safety goggles. A face shield is recommended.[4][8][9] | To prevent direct contact and chemical burns/irritation. |
| Respiratory Irritant | Handle exclusively within a certified chemical fume hood.[10] | To avoid inhalation of harmful vapors. |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in managing this compound waste is its strict segregation from non-halogenated organic waste streams. This is not an arbitrary rule; it is based on fundamental differences in disposal technology and cost.
-
Causality of Segregation: Non-halogenated solvents can often be recycled or used as supplemental fuel (a process known as "fuels blending"). Halogenated compounds, however, cannot be fuel-blended. Their combustion produces acidic gases (like Hydrogen Bromide from bromine) that require specialized, high-temperature incinerators equipped with acid gas scrubbers. Mixing halogenated waste into a non-halogenated drum contaminates the entire container, forcing the entire volume to be disposed of via the more complex and expensive incineration process.[11] Keeping these streams separate is paramount for both environmental compliance and cost-effective waste management.[11][12]
Step-by-Step Waste Collection & Storage Protocol
This protocol ensures that waste is collected, stored, and prepared for disposal in a manner that is safe, compliant, and systematically sound.
Step 1: Container Selection
-
Choose a container made of a material compatible with this compound, typically a high-density polyethylene (HDPE) or glass bottle.
-
The container must have a screw-top cap with a liner to create a vapor-tight seal.[12]
-
Ensure the container is clean, dry, and dedicated exclusively to HALOGENATED ORGANIC WASTE .
Step 2: Proper Labeling
-
Before adding any waste, the container must be clearly labeled.[11]
-
The label must include:
-
The words "HAZARDOUS WASTE ".
-
A clear identification of the contents, such as "Halogenated Organic Solvents ".
-
A list of all chemical constituents, including "this compound". As other wastes are added, they must be listed as well.
-
The relevant hazard pictograms (e.g., Flammable, Irritant).
-
Step 3: Waste Accumulation
-
Perform all waste transfers inside a chemical fume hood.
-
Keep the waste container closed at all times except when actively adding waste.[11][12] This minimizes the release of volatile organic compounds (VOCs) and reduces fire risk.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[3]
Disposal Pathways: A Decision Framework
The ultimate disposal of this compound must be handled by professionals. In-lab treatment is generally not a viable or safe option for disposal.
-
Primary Pathway (Recommended): The sole recommended pathway is to dispose of the material through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[4][8] These services have the permitted facilities and technical expertise to handle and incinerate halogenated waste in compliance with all federal and local regulations.[13]
-
In-Lab Treatment (Not Recommended for Disposal): While this compound can undergo chemical reactions like elimination with a strong base to form an alkene, this is not a disposal method.[14][15] Attempting to neutralize or treat the bulk chemical for disposal in a laboratory setting is hazardous. It can generate flammable gases, produce unknown byproducts, and constitutes "treatment" of hazardous waste, which requires specific permits that most research labs do not possess.
The logical flow for managing this waste is outlined in the diagram below.
Caption: Decision workflow for compliant waste management.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or vapors are significant.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Containment: For small spills, absorb the material with an inert absorbent material like vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels.
-
Collection: Using spark-proof tools, carefully scoop the absorbent material into a designated container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[12]
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]
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Clark, J. (2023). A. Elimination from 2-Bromopropane. Chemistry LibreTexts. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Bromopropane. Retrieved from [Link]
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Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxy-1-propanol. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-BROMO-2-METHYL-PROPANE. Retrieved from [Link]
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Navigating the Safe Handling of 2-Bromo-1-methoxypropane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Bromo-1-methoxypropane, a key intermediate in various synthetic pathways. Our goal is to empower you with the knowledge to not only use this product effectively but to do so with the highest degree of safety, ensuring the integrity of your research and the well-being of your team.
Understanding the Inherent Risks of this compound
Before any laboratory procedure, a thorough understanding of the chemical's properties and potential hazards is crucial. This compound (CAS No: 22461-48-9) is a flammable liquid and vapor that is toxic if swallowed and causes skin, eye, and respiratory irritation.[1][2] Awareness of these hazards informs every aspect of its handling, from personal protective equipment (PPE) selection to disposal.
The primary hazards associated with this compound are categorized as follows:
-
Flammability: The compound is a flammable liquid and vapor, necessitating strict control of ignition sources.[1][2]
-
Irritation: It can cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][2]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, with explanations for the choices.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Nitrile gloves | While no specific breakthrough time data for this compound is readily available, nitrile gloves generally offer good resistance to a wide range of chemicals, including halogenated organic compounds. It is crucial to double-glove for added protection and to change gloves immediately if contamination is suspected. For prolonged or immersive contact, heavier-duty gloves may be necessary. |
| Body | Flame-resistant lab coat | A flame-resistant lab coat protects against splashes and, critically, will not ignite and burn in the event of a fire involving this flammable liquid. |
| Respiratory | Use in a certified chemical fume hood. For situations where a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. | A chemical fume hood is the primary engineering control to prevent inhalation of vapors. If respiratory protection is required, an organic vapor cartridge is effective at adsorbing the volatile organic compounds associated with this compound. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and accidents. The following workflow provides a procedural guide for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
1. Waste Segregation:
-
Segregate Halogenated Waste: Do not mix this compound waste with non-halogenated organic waste. [3][4]Halogenated waste streams require different disposal methods and are often more costly to dispose of. [5] 2. Containerization:
-
Use Designated Waste Container: Collect all this compound waste in a clearly marked, dedicated "Halogenated Organic Waste" container. The container should be made of a compatible material and have a secure, vapor-tight lid. [3]* Label Container Clearly: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Toxic").
3. Storage and Disposal:
-
Store in Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated waste by a licensed professional waste disposal service. [6] By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, contributing to a culture of safety and scientific excellence within your laboratory.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
